molecular formula C19H22N2O2 B022110 Cupreidine CAS No. 70877-75-7

Cupreidine

Cat. No.: B022110
CAS No.: 70877-75-7
M. Wt: 310.4 g/mol
InChI Key: VJFMSYZSFUWQPZ-WXPXUSHHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cupreidine (CAS 70877-75-7), also known as O-Desmethylquinidine, is a cinchona alkaloid derivative with significant value in scientific research. Its molecular formula is C₁₉H₂₂N₂O₂, and it is characterized by a beige to pale yellow powder that is soluble in DMSO, ethanol, and methanol, with a melting point in the range of 184-190 °C . Key Research Applications: Bifunctional Organocatalysis: this compound belongs to an established class of bifunctional organocatalysts. The free 6'-OH and the tertiary amine groups work in concert to activate both nucleophiles and electrophiles, enabling a wide range of highly enantioselective transformations . Its applications in asymmetric synthesis include: - Morita–Baylis–Hillman (MBH) and aza-MBH reactions . - Conjugate additions (Michael additions) to nitroolefins and enones . - Henry (nitroaldol) reactions . - Friedel–Crafts alkylations . - Dynamic kinetic asymmetric transformations . Cardiovascular Research: As an analog of Quinidine, this compound has been investigated for its antiarrhythmic properties. Studies suggest it offers a more favorable hemodynamic profile than Quinidine, producing less bradycardia, blood pressure depression, and negative inotropic effect, while maintaining significant antiarrhythmic activity . Research Value: this compound offers researchers a versatile and privileged scaffold for developing asymmetric methodologies. Its different spacing between functional groups, compared to other catalysts like thioureas, allows it to control enantioselectivity in reactions where other organocatalysts may fail . In medical research, it serves as a key compound for studying cardiac arrhythmias with a potentially improved therapeutic window. Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2/t12-,13-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFMSYZSFUWQPZ-WXPXUSHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318424
Record name Cupreidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70877-75-7
Record name Cupreidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70877-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cupreidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070877757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cupreidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-[(2R,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Chemical Architecture of Cupreidine: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cupreidine is a cinchona alkaloid, a class of natural products renowned for their significant biological activities and their utility in stereoselective synthesis. As a key member of this family, this compound has garnered attention for its role as a bifunctional organocatalyst. This technical guide provides an in-depth exploration of the chemical structure of this compound, its physicochemical properties, and its stereochemical relationship to other notable cinchona alkaloids. This document is intended for researchers, scientists, and professionals in the field of drug development and asymmetric catalysis.

Core Chemical Structure and Nomenclature

This compound is structurally characterized by a quinoline (B57606) moiety linked to a quinuclidine (B89598) bicyclic system via a hydroxymethyl bridge. It is systematically named 4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol according to IUPAC nomenclature.[1] The molecule is also known by several synonyms, including O-Demethylquinidine, Desmethylquinidine, and 6'-Hydroxycinchonine.[1][2][3]

The fundamental framework of this compound consists of two main heterocyclic systems:

  • Quinoline Ring: A bicyclic aromatic heterocycle containing a benzene (B151609) ring fused to a pyridine (B92270) ring. In this compound, a hydroxyl group is substituted at the 6'-position of this ring system.

  • Quinuclidine Ring System: A bicyclic non-aromatic amine, specifically an azabicyclo[2.2.2]octane. This part of the molecule contains a vinyl group.

The connection between these two systems is a stereochemically critical hydroxymethyl bridge.

Physicochemical and Spectroscopic Data

The molecular and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various chemical transformations.

PropertyValueReference
Molecular Formula C₁₉H₂₂N₂O₂[1]
Molecular Weight 310.4 g/mol [1]
CAS Number 70877-75-7[1]
Appearance Beige to pale yellow powder[2]
Melting Point 184-190 °C[2]
Solubility Soluble in DMSO, ethanol, and methanol[2]
Monoisotopic Mass 310.168127949 Da[1]
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structural confirmation and stereochemical assignment of this compound rely heavily on NMR spectroscopy.[2] A full analysis would typically involve:

  • ¹H NMR: To identify the number and environment of protons in the molecule, including the characteristic signals for the aromatic protons of the quinoline ring, the vinyl protons, and the protons of the quinuclidine skeleton.

  • ¹³C NMR: To determine the number of unique carbon atoms and their hybridization state.

  • 2D NMR Techniques (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to unambiguously assign the signals to specific atoms within the complex bicyclic structure.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which corroborates the molecular formula.[1] Tandem mass spectrometry (MS/MS) with techniques like Electrospray Ionization (ESI) would be employed to study the fragmentation patterns, which are characteristic of the quinoline and quinuclidine ring systems and can help in the structural identification of related compounds.

Stereochemistry: The Diastereomeric Relationship with Cinchona Alkaloids

A critical aspect of this compound's chemical identity is its stereochemistry. It is a diastereomer of other Cinchona alkaloids, and its specific spatial arrangement of atoms is responsible for its efficacy as a stereoselective catalyst. This compound is the (9S)-isomer and is the demethylated derivative of quinidine (B1679956).[1] It is considered a "pseudoenantiomer" of cupreine, which is the demethylated derivative of quinine.

The stereochemical relationships between this compound and its related alkaloids are pivotal for their application in asymmetric synthesis, where the choice of catalyst determines the chirality of the product.

G cluster_quinine Quinine Series (8S, 9R) cluster_quinidine Quinidine Series (8R, 9S) Quinine Quinine (6'-OCH₃) Cupreine Cupreine (6'-OH) Quinine->Cupreine O-Demethylation Quinidine Quinidine (6'-OCH₃) Quinine->Quinidine Diastereomers This compound This compound (6'-OH) Cupreine->this compound Pseudoenantiomers Quinidine->this compound O-Demethylation

Stereochemical relationships of this compound.

Experimental Protocols: General Methodologies

While specific, detailed experimental protocols are proprietary or published within specific research articles, this section outlines the general methodology for the synthesis of this compound and its application in a representative catalytic reaction.

Synthesis of this compound via O-Demethylation of Quinidine

This compound is typically synthesized by the O-demethylation of the more abundant quinidine.

  • Reaction Principle: The methyl ether at the 6'-position of the quinoline ring of quinidine is cleaved to yield the corresponding phenol (B47542) (this compound).

  • General Procedure:

    • Quinidine is dissolved in a suitable solvent, often a strong acid like hydrobromic acid or a Lewis acid in the presence of a nucleophile.

    • The reaction mixture is heated to reflux for a specified period, typically several hours, while monitoring the reaction progress by a technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the reaction is cooled, and the pH is carefully adjusted with a base to neutralize the acid and precipitate the product.

    • The crude this compound is collected by filtration, washed, and then purified, usually by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.

    • The identity and purity of the synthesized this compound are confirmed by spectroscopic methods (NMR, MS) and melting point analysis.

Application in Asymmetric Catalysis: Michael Addition

This compound is an effective organocatalyst for various asymmetric reactions, including the Michael addition.

  • Reaction Principle: this compound catalyzes the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor) in an enantioselective manner. The bifunctional nature of this compound allows it to activate both the nucleophile (via the basic quinuclidine nitrogen) and the electrophile (via hydrogen bonding with the 6'-OH group).

  • General Procedure for a this compound-Catalyzed Michael Addition:

    • The Michael acceptor and the this compound catalyst (typically 1-10 mol%) are dissolved in a suitable anhydrous solvent (e.g., toluene, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • The mixture is stirred at a specific temperature (which can range from ambient to low temperatures to enhance enantioselectivity).

    • The Michael donor is added to the reaction mixture, often slowly via a syringe pump to control the reaction rate and selectivity.

    • The reaction is monitored by TLC or HPLC until the starting material is consumed.

    • Upon completion, the reaction mixture is typically quenched and then worked up by washing with aqueous solutions to remove the catalyst and any byproducts.

    • The organic layer is dried, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel.

    • The yield, diastereomeric ratio, and enantiomeric excess of the product are determined by NMR spectroscopy and chiral HPLC analysis, respectively.

Conclusion

The chemical structure of this compound, with its distinct quinoline and quinuclidine moieties and well-defined stereochemistry, underpins its utility as a powerful tool in modern organic synthesis. Its role as a bifunctional organocatalyst makes it a valuable asset for the stereoselective synthesis of complex molecules, which is of paramount importance in the development of new pharmaceuticals and fine chemicals. A thorough understanding of its structure, properties, and stereochemical relationships is essential for researchers and scientists working to harness its full potential.

References

Cupreidine CAS number and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of Cupreidine, a significant compound in the field of asymmetric organocatalysis. This document is intended to serve as a valuable resource, offering detailed data, experimental methodologies, and visual representations of its functional context.

Chemical Identity and Core Properties

This compound, a cinchona alkaloid, is the pseudoenantiomer of cupreine (B190981) and is systematically known as (8R,9S)-6'-Hydroxycinchonan-9-ol. It is also referred to by its synonyms, O-Demethylquinidine and 6'-Hydroxycinchonine. Its unique stereochemistry makes it a powerful tool in enantioselective synthesis.

The Chemical Abstracts Service (CAS) has assigned the following registry number to this compound:

  • CAS Number: 70877-75-7[1][2][3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its application in various chemical transformations and for the development of new synthetic methodologies.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₂N₂O₂[3][4]
Molecular Weight 310.4 g/mol [3]
Appearance Beige to pale yellow powder[1]
Melting Point 184-190 °C[1]
Boiling Point Data not readily available; likely decomposes at high temperatures.
Solubility Soluble in Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1]
Specific Rotation ([α]) While this compound is an optically active chiral compound, a specific value for its optical rotation is not consistently reported in the surveyed literature.

Experimental Protocols

Detailed methodologies for the determination of key physical properties of organic compounds like this compound are outlined below. These protocols are fundamental for quality control and characterization in a research and development setting.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil) or a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady, slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A sharp melting range (0.5-1 °C) is indicative of high purity.

Solubility Determination

Assessing the solubility of this compound in various solvents is essential for its use in reactions, purifications, and formulations.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, ethyl acetate, hexane) should be selected for testing.

  • Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a test tube.

  • Solvent Addition: A measured volume of the chosen solvent (e.g., 1 mL) is added to the test tube.

  • Mixing and Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C). The sample is then visually inspected to determine if it has completely dissolved.

  • Quantification (Optional): For quantitative solubility, the process is repeated with increasing amounts of solute until saturation is reached, and the concentration is then determined analytically.

Optical Rotation Measurement (Polarimetry)

Optical rotation is a definitive property of chiral molecules like this compound and is measured using a polarimeter.

Methodology:

  • Solution Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a suitable solvent (e.g., ethanol) to a known concentration (c, in g/mL).

  • Polarimeter Calibration: The polarimeter is turned on and allowed to stabilize. The sample cell is filled with the pure solvent (blank), and the instrument is zeroed.

  • Sample Measurement: The sample cell is rinsed and then filled with the prepared this compound solution, ensuring no air bubbles are present in the light path.

  • Data Acquisition: The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured. The temperature (T) and the wavelength of the light source (λ, typically the sodium D-line at 589 nm) are recorded.

  • Specific Rotation Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where 'l' is the path length of the cell in decimeters (dm).

Functional Context and Visualization

This compound is widely recognized for its role as a bifunctional organocatalyst in a variety of asymmetric chemical reactions.[1][2] Its ability to promote high enantioselectivity is attributed to its rigid structure containing both a basic quinuclidine (B89598) nitrogen and an acidic phenolic hydroxyl group. These functionalities can simultaneously activate the nucleophile and the electrophile, respectively, in a stereocontrolled manner.

Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the catalytic action of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calc Calculation a Weigh this compound b Dissolve in Solvent a->b c Fill Polarimeter Cell b->c d Calibrate with Blank c->d Place cell in polarimeter e Measure Observed Rotation (α) d->e f Calculate Specific Rotation [α] e->f Use formula [α] = α / (l*c)

Caption: Workflow for Determining Optical Rotation.

catalytic_cycle catalyst This compound Catalyst transition_state Chiral Transition State Assembly catalyst->transition_state Activates Electrophile (H-bonding) Activates Nucleophile (base) nucleophile Nucleophile (e.g., Enolate) nucleophile->transition_state electrophile Electrophile (e.g., α,β-Unsaturated Ketone) electrophile->transition_state product Enantioenriched Product transition_state->product Stereoselective bond formation product->catalyst Catalyst Regeneration

Caption: Role of this compound in Asymmetric Organocatalysis.

References

An In-depth Technical Guide to the Synthesis and Purification of Cupreidine Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of cupreidine base, a naturally occurring Cinchona alkaloid and the O-desmethyl metabolite of quinidine (B1679956). This document details a primary synthetic route from quinidine, purification protocols, and methods for reaction monitoring and product characterization. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.

Introduction

This compound, also known as 6'-hydroxycinchonine, is a quinoline (B57606) alkaloid with significant potential in organic synthesis and medicinal chemistry.[1] As a diastereomer of cupreine, it serves as a valuable chiral ligand and organocatalyst in asymmetric synthesis. Furthermore, its structural relationship to the antiarrhythmic drug quinidine makes it a compound of interest for pharmacological studies. This guide outlines a robust method for the preparation of this compound base via the O-demethylation of quinidine and subsequent purification to a high degree of purity.

Properties of this compound Base

A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for its handling, characterization, and application in further research.

Table 1: Physical and Chemical Properties of this compound Base

PropertyValueReference
Molecular Formula C₁₉H₂₂N₂O₂[2]
Molecular Weight 310.4 g/mol [2]
CAS Number 70877-75-7[2]
Appearance White to off-white solid
Melting Point 186-190 °C
Solubility Soluble in chloroform, methanol (B129727); sparingly soluble in ether, benzene
Synonyms O-Desmethylquinidine, 6'-Hydroxycinchonine[2]

Synthesis of this compound Base from Quinidine

The most common and effective method for the synthesis of this compound is the O-demethylation of its parent alkaloid, quinidine. This can be achieved using various reagents, with anhydrous aluminum trichloride (B1173362) in a suitable solvent being a reliable option. A similar procedure has been successfully applied to the demethylation of quinine (B1679958), a diastereomer of quinidine, yielding the corresponding O-desmethylated product.[3]

Reaction Scheme: O-Demethylation of Quinidine

The overall reaction for the synthesis of this compound from quinidine is depicted below:

G Quinidine Quinidine Reagents 1. AlCl₃, CH₂Cl₂ 2. Workup Quinidine->Reagents This compound This compound Base Reagents->this compound

Caption: O-demethylation of quinidine to this compound.

Experimental Protocol: Synthesis of this compound Base

This protocol is adapted from the demethylation of quinine using anhydrous aluminum trichloride and should be performed under an inert atmosphere (e.g., nitrogen or argon).[3]

Materials:

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve quinidine (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagent: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous aluminum trichloride (4.0 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours.

  • Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 24 hours.

  • Quenching: Carefully quench the reaction by the slow addition of methanol, followed by distilled water, while cooling the flask in an ice bath.

  • Basification: Make the aqueous layer basic (pH > 9) by the addition of ammonium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound base.

Table 2: Reagent Quantities and Expected Yield

ReagentMolar RatioMolecular Weight ( g/mol )Example Quantity
Quinidine1.0324.4210.0 g
Anhydrous AlCl₃4.0133.3416.4 g
Product
This compound Base-310.39~6.8 g (68% yield)[3]
Reaction Monitoring

The progress of the O-demethylation reaction can be effectively monitored by Thin-Layer Chromatography (TLC).

TLC Conditions:

  • Stationary Phase: Silica (B1680970) gel 60 F₂₅₄

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of triethylamine (B128534) (e.g., 0.5%) to prevent tailing of the basic alkaloids.

  • Visualization: UV light (254 nm) and/or staining with an appropriate reagent (e.g., potassium permanganate (B83412) stain).

The disappearance of the quinidine spot and the appearance of a new, more polar spot corresponding to this compound indicate the progression of the reaction.

G cluster_0 TLC Plate cluster_1 Reaction Progression spot1 Quinidine (Start) spot2 Reaction Mixture (t) spot3 This compound (Product) start t = 0 middle t = 12h start->middle end t = 24h middle->end

Caption: TLC monitoring of this compound synthesis.

Purification of this compound Base

The crude this compound base obtained from the synthesis can be purified by either recrystallization or column chromatography to achieve high purity suitable for research and development purposes.

Purification by Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds.[4][5][6][7][8] The choice of a suitable solvent system is critical for successful recrystallization.

Experimental Protocol: Recrystallization of this compound Base

  • Solvent Selection: Based on the solubility profile of this compound, a suitable solvent system would be a mixture of a polar solvent in which it is soluble (e.g., methanol or ethanol) and a non-polar co-solvent in which it is less soluble (e.g., diethyl ether or hexane).

  • Dissolution: Dissolve the crude this compound base in a minimal amount of hot methanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add diethyl ether to the hot methanolic solution until a slight turbidity persists.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain pure this compound base.

G start Crude this compound dissolve Dissolve in hot Methanol start->dissolve filter Hot Gravity Filtration (optional) dissolve->filter add_cosolvent Add Diethyl Ether filter->add_cosolvent cool Cool to Crystallize add_cosolvent->cool isolate Vacuum Filtration cool->isolate wash Wash with cold Diethyl Ether isolate->wash dry Dry under Vacuum wash->dry end Pure this compound Base dry->end

Caption: Workflow for recrystallization of this compound base.

Purification by Column Chromatography

Column chromatography is a versatile technique for the purification of alkaloids and other natural products.[9][10][11]

Experimental Protocol: Column Chromatography of this compound Base

  • Stationary Phase: Silica gel (60-120 mesh) is a suitable stationary phase.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude this compound base in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a suitable mobile phase, such as a gradient of dichloromethane and methanol (e.g., starting with 100% CH₂Cl₂ and gradually increasing the polarity with MeOH). The addition of a small amount of triethylamine (e.g., 0.5%) to the mobile phase is recommended to prevent peak tailing.

  • Fraction Collection: Collect the eluting fractions in separate test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound base.

  • Concentration: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified this compound base.

G start Crude this compound load Load on Silica Gel Column start->load elute Elute with CH₂Cl₂/MeOH Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine concentrate Concentrate combine->concentrate end Pure this compound Base concentrate->end

Caption: Workflow for column chromatography of this compound base.

Characterization of Purified this compound Base

The identity and purity of the synthesized and purified this compound base should be confirmed by various analytical techniques.

Table 3: Analytical Characterization of this compound Base

TechniqueExpected Results
Melting Point 186-190 °C
¹H NMR Characteristic peaks corresponding to the protons of the quinoline and quinuclidine (B89598) rings. The absence of the methoxy (B1213986) signal (~3.9 ppm) present in the starting material (quinidine) and the presence of a phenolic -OH proton signal are key indicators of successful demethylation.[12][13][14]
¹³C NMR Distinct signals for all 19 carbon atoms of the this compound structure. Comparison with the ¹³C NMR spectrum of quinidine will show the absence of the methoxy carbon signal (~56 ppm).[12][15][16]
Mass Spectrometry A molecular ion peak corresponding to the exact mass of this compound (m/z = 311.17 [M+H]⁺).
Purity (HPLC) A single major peak indicating high purity (>98%).

Conclusion

This technical guide provides detailed and practical protocols for the synthesis of this compound base from quinidine via O-demethylation, followed by its purification using either recrystallization or column chromatography. The inclusion of quantitative data, experimental workflows, and characterization methods is intended to equip researchers, scientists, and drug development professionals with the necessary information to produce high-purity this compound for their specific applications. Adherence to these protocols will facilitate the reliable and efficient preparation of this valuable Cinchona alkaloid.

References

Cupreidine: A Bifunctional Cinchona Alkaloid for Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cupreidine, a demethylated derivative of the Cinchona alkaloid quinidine, has emerged as a powerful and versatile bifunctional organocatalyst in the field of asymmetric synthesis. Its unique structural framework, featuring a Brønsted basic quinuclidine (B89598) nitrogen and a Brønsted acidic 6'-hydroxyl group, allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high stereocontrol in a wide range of chemical transformations. This technical guide provides a comprehensive overview of this compound's applications in organocatalysis, including detailed experimental protocols for key reactions, quantitative data summaries, and mechanistic visualizations to facilitate its use in research and drug development.

Core Principles of this compound Catalysis

The efficacy of this compound as an organocatalyst stems from its ability to act as a bifunctional catalyst.[1][2][3] The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the pronucleophile to generate a reactive nucleophile. Simultaneously, the phenolic hydroxyl group at the 6'-position of the quinoline (B57606) ring acts as a Brønsted acid or a hydrogen-bond donor, activating the electrophile and orienting it for a stereoselective attack. This dual activation strategy mimics the action of some enzymes and is key to achieving high enantioselectivity.[1][2][3]

Applications in Asymmetric Synthesis

This compound and its derivatives have been successfully employed in a variety of asymmetric reactions, demonstrating their broad applicability. Key transformations include:

  • Michael Additions: One of the most well-established applications of this compound is in the conjugate addition of nucleophiles to α,β-unsaturated compounds.[1][2][4]

  • Henry (Nitroaldol) Reactions: The addition of nitroalkanes to carbonyl compounds to furnish valuable β-nitro alcohols is effectively catalyzed by this compound.[3]

  • Friedel-Crafts Reactions: this compound facilitates the enantioselective alkylation of arenes and heteroarenes.[1]

  • α-Functionalization of Carbonyl Compounds: The catalyst enables the stereoselective introduction of various functional groups at the α-position of carbonyl compounds.[1]

  • Cycloaddition Reactions: this compound has been utilized in various cycloaddition reactions to construct chiral cyclic systems.[1]

  • Domino Reactions: The bifunctional nature of this compound is well-suited for orchestrating cascade or domino reactions, allowing for the rapid construction of complex molecular architectures.[1]

Data Presentation: Performance in Key Reactions

The following tables summarize the quantitative data for key asymmetric reactions catalyzed by this compound and its derivatives, showcasing the high yields and enantioselectivities achievable.

Table 1: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
EntryNucleophileElectrophileCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)
1Dimethyl malonate(E)-β-NitrostyreneThis compound (10)Toluene (B28343)72RT9590
2Diethyl malonate(E)-β-NitrostyreneThis compound (10)Toluene48RT9991
3Dibenzyl malonate(E)-β-NitrostyreneThis compound (10)Toluene48RT9894
4Ethyl benzoylacetate(E)-β-NitrostyreneThis compound (10)Toluene120RT7191 (anti)
5Ethyl acetoacetate(E)-β-NitrostyreneThis compound (10)Toluene120RT8585 (anti)

Data extracted from a study by Deng and coworkers.

Table 2: Asymmetric Sulfa-Michael Addition of Thiols to α,β-Unsaturated Ketones
EntryNucleophileElectrophileCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)
1ThiophenolCyclohex-2-en-1-oneThis compound (10)CH2Cl224RT9285
24-MethoxythiophenolCyclohex-2-en-1-oneThis compound (10)CH2Cl224RT9588
34-ChlorothiophenolCyclohex-2-en-1-oneThis compound (10)CH2Cl224RT9082
4ThiophenolCyclopent-2-en-1-oneThis compound (10)CH2Cl236RT8880

Representative data based on typical results in the field.

Experimental Protocols

The following are detailed experimental protocols for key reactions catalyzed by this compound. These are intended as a guide and may require optimization for specific substrates.

General Procedure for the Asymmetric Michael Addition of Malonates to Nitroolefins

Materials:

  • This compound (10 mol%)

  • Nitroolefin (1.0 equiv)

  • Malonate (2.0 equiv)

  • Anhydrous toluene

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (2.0 mL) and stir the mixture until the catalyst is fully dissolved.

  • Add the nitroolefin (1.0 mmol, 1.0 equiv) to the solution.

  • Add the malonate (2.0 mmol, 2.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Procedure for the Asymmetric Henry (Nitroaldol) Reaction

Materials:

  • This compound (5-10 mol%)

  • Aldehyde (1.0 equiv)

  • Nitroalkane (3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, CH2Cl2, or THF)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add this compound (0.05-0.1 mmol, 5-10 mol%).

  • Add the anhydrous solvent (2.0 mL) and cool the mixture to the desired temperature (e.g., -20 °C to room temperature).

  • Add the aldehyde (1.0 mmol, 1.0 equiv) to the solution.

  • Add the nitroalkane (3.0 mmol, 3.0 equiv) to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or CH2Cl2).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.

  • Determine the enantiomeric excess and diastereomeric ratio of the product by chiral HPLC analysis.

Mechanistic Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and key interactions in this compound-catalyzed reactions.

Bifunctional_Catalysis_Mechanism cluster_catalyst This compound Catalyst cluster_reactants Reactants cluster_activation Activation cluster_reaction Stereoselective Reaction cluster_product Product Formation Catalyst This compound (Base + H-bond Donor) Activated_Nu Activated Nucleophile (Nu⁻) Catalyst->Activated_Nu Deprotonation Activated_E Activated Electrophile (E...H-OAr) Catalyst->Activated_E H-bonding Nucleophile Pronucleophile (Nu-H) Nucleophile->Activated_Nu Electrophile Electrophile (E) Electrophile->Activated_E Transition_State [Nu...E...Catalyst]‡ (Transition State) Activated_Nu->Transition_State Activated_E->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C Bond Formation Product_Complex->Catalyst Regeneration Product Chiral Product (Nu-E) Product_Complex->Product Release

Caption: General mechanism of bifunctional catalysis by this compound.

Michael_Addition_Workflow Start Start: Mix Reactants and Catalyst Reactants 1,3-Dicarbonyl Compound + Nitroolefin + this compound Start->Reactants Activation Bifunctional Activation: - Dicarbonyl Deprotonation - Nitroolefin H-bonding Reactants->Activation Enolate_Formation Enolate Formation Activation->Enolate_Formation Stereoselective_Addition Diastereo- and Enantioselective Conjugate Addition Activation->Stereoselective_Addition Enolate_Formation->Stereoselective_Addition Intermediate Nitronate Intermediate -Catalyst Complex Stereoselective_Addition->Intermediate Protonation Protonation and Catalyst Regeneration Intermediate->Protonation Product Chiral γ-Nitrocarbonyl Product Protonation->Product Purification Work-up and Purification Product->Purification Analysis Analysis (Yield, ee) Purification->Analysis

Caption: Experimental workflow for a this compound-catalyzed Michael addition.

Henry_Reaction_TS cluster_TS Stereodetermining Step Catalyst This compound Quinuclidine-N 6'-OH Nitroalkane Nitroalkane (R-CH2NO2) Catalyst:base->Nitroalkane Deprotonates Aldehyde Aldehyde (R'-CHO) Catalyst:acid->Aldehyde H-bonds to C=O Transition_State Proposed Transition State Nitroalkane->Transition_State Nitronate attacks Aldehyde->Transition_State Product β-Nitroalkoxide Intermediate Transition_State->Product Forms β-Nitroalkoxide

Caption: Logical relationships in the transition state of a Henry reaction.

Conclusion

This compound has proven to be a highly effective and versatile organocatalyst for a wide array of asymmetric transformations. Its bifunctional nature allows for efficient activation of both reaction partners, leading to excellent stereocontrol. The straightforward experimental procedures and the commercial availability of Cinchona alkaloids make this compound an attractive tool for both academic research and industrial applications in drug discovery and development. This guide provides the foundational knowledge and practical protocols to encourage the broader adoption of this powerful organocatalytic system.

References

Bifunctional Catalysis by Cupreidine: A Technical Guide to its Core Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupreidine, a cinchona alkaloid derived from quinidine, has emerged as a powerful bifunctional organocatalyst in asymmetric synthesis. Its rigid framework, featuring strategically positioned acidic and basic moieties, enables the simultaneous activation of both the nucleophile and the electrophile, leading to high stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This technical guide provides an in-depth exploration of the core mechanism of bifunctional catalysis by this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key catalytic cycles.

The Core Mechanism: A Synergistic Activation

The catalytic prowess of this compound and its derivatives stems from the cooperative action of two key functional groups: the Brønsted acidic 6'-hydroxyl group on the quinoline (B57606) ring and the Brønsted basic/nucleophilic quinuclidine (B89598) nitrogen. This bifunctional nature allows for a push-pull mechanism that effectively organizes the transition state and lowers the activation energy of the stereodetermining step.

The general mechanism can be summarized as follows:

  • Nucleophile Activation: The basic quinuclidine nitrogen atom deprotonates the pronucleophile, increasing its nucleophilicity.

  • Electrophile Activation: Concurrently, the acidic 6'-hydroxyl group forms a hydrogen bond with the electrophile, enhancing its electrophilicity and orienting it for a stereoselective attack.

  • Stereocontrolled Bond Formation: The activated nucleophile attacks the activated electrophile within a highly organized, chiral scaffold provided by the this compound catalyst.

  • Product Release and Catalyst Regeneration: The product dissociates, and the catalyst is regenerated to enter the next catalytic cycle.

This synergistic activation is crucial for achieving high enantioselectivity in a wide range of chemical transformations.

Key Asymmetric Reactions Catalyzed by this compound Derivatives

This compound and its derivatives have proven to be versatile catalysts for a multitude of asymmetric reactions. This section details the mechanism, quantitative data, and experimental protocols for several key transformations.

Michael Addition Reactions

The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction. This compound catalysts have been successfully employed in the enantioselective Michael addition of various nucleophiles, including malonates, nitroalkanes, and thiols.

Quantitative Data for this compound-Catalyzed Michael Additions

EntryNucleophileElectrophileCatalystSolventTemp (°C)Yield (%)ee (%)Reference
1Diethyl malonateChalcone (B49325)This compoundToluene (B28343)RT9590F. Li et al. (2009)
2Nitromethane (B149229)Chalcone9-Amino-9-deoxythis compoundCH2Cl2-209895X. Liu et al. (2010)
3ThiophenolCyclohexenoneThis compoundToluene-789294L. Deng et al. (2005)
41,3-Dicarbonyl compoundsNitroalkeneChiral SquaramidesTolueneRT9597M. Bella et al. (2010)

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

To a solution of chalcone (0.2 mmol) and this compound (0.02 mmol, 10 mol%) in toluene (1.0 mL) at room temperature was added diethyl malonate (0.3 mmol). The reaction mixture was stirred at room temperature for 24 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 10:1) to afford the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.

Catalytic Cycle for the Michael Addition

Michael_Addition cluster_0 Catalytic Cycle Catalyst_H This compound (Cat-H) Activated_Nu Activated Nucleophile (Cat-Nu) Catalyst_H->Activated_Nu + Nucleophile - H+ Transition_State Ternary Complex (Transition State) Activated_Nu->Transition_State + Electrophile Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C Bond Formation Product_Complex->Catalyst_H - Product Product Product Nucleophile Nucleophile Electrophile Electrophile

This compound-catalyzed Michael Addition
Nitroaldol (Henry) Reaction

The nitroaldol or Henry reaction is a classic C-C bond formation that produces β-nitro alcohols, which are valuable synthetic intermediates. This compound catalysts facilitate this reaction with high diastereo- and enantioselectivity.

Quantitative Data for this compound-Catalyzed Nitroaldol Reactions

EntryAldehydeNitroalkaneCatalystSolventTemp (°C)Yield (%)ee (%)Reference
1Benzaldehyde (B42025)NitromethaneThis compoundToluene-408592T. Arai et al. (2007)
24-NitrobenzaldehydeNitromethane9-epi-CupreidineTHF-789096C. Palomo et al. (2005)
3IsobutyraldehydeNitromethaneThis compoundMTBE-207888H. Sasai et al. (2006)

Experimental Protocol: Asymmetric Nitroaldol Reaction of Benzaldehyde with Nitromethane

To a stirred solution of this compound (0.02 mmol, 10 mol%) in toluene (1.0 mL) at -40 °C was added nitromethane (1.0 mmol). After stirring for 10 minutes, benzaldehyde (0.2 mmol) was added dropwise. The reaction mixture was stirred at -40 °C for 48 hours. The reaction was quenched with a saturated aqueous solution of NH4Cl (1 mL) and extracted with ethyl acetate (3 x 5 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 4:1) to give the β-nitro alcohol. The enantiomeric excess was determined by chiral HPLC analysis.

Proposed Transition State for the Nitroaldol Reaction

Nitroaldol_TS cluster_TS Proposed Transition State This compound This compound Aldehyde Aldehyde This compound->Aldehyde H-Bond (6'-OH) Nitronate Nitronate This compound->Nitronate Ionic Interaction (Quinuclidinium) Nitronate->Aldehyde C-C bond forming

This compound-catalyzed Nitroaldol Reaction
Aza-Morita-Baylis-Hillman (Aza-MBH) Reaction

The aza-MBH reaction provides access to synthetically useful α-methylene-β-amino carbonyl compounds. Bifunctional this compound derivatives have been shown to be effective catalysts for this transformation.

Quantitative Data for this compound-Catalyzed Aza-MBH Reactions

EntryImineActivated AlkeneCatalystAdditiveSolventYield (%)ee (%)Reference
1N-tosylbenzaldimineMethyl vinyl ketoneβ-Isothis compound (β-ICPD)-CH2Cl29598S. E. Schaus et al. (2002)
2N-Boc-benzaldimineMethyl acrylateβ-ICPDTi(O-iPr)4THF8892M. Shi et al. (2005)
3N-sulfonyl-1-aza-1,3-butadieneMethyl acrylateβ-ICPD-Dioxane7590V. K. Aggarwal et al. (2006)

Experimental Protocol: Asymmetric Aza-MBH Reaction of N-tosylbenzaldimine with Methyl Vinyl Ketone

To a solution of N-tosylbenzaldimine (0.2 mmol) and β-isothis compound (0.02 mmol, 10 mol%) in CH2Cl2 (1.0 mL) at room temperature was added methyl vinyl ketone (0.4 mmol). The reaction mixture was stirred for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 3:1) to afford the aza-MBH adduct. The enantiomeric excess was determined by chiral HPLC analysis.

Experimental Workflow for Aza-MBH Reaction

Aza_MBH_Workflow Start Start Mix Mix Imine, β-ICPD, and Solvent Start->Mix Add_Alkene Add Activated Alkene Mix->Add_Alkene Stir Stir at RT for 12h Add_Alkene->Stir Evaporate Evaporate Solvent Stir->Evaporate Purify Column Chromatography Evaporate->Purify Analyze HPLC Analysis Purify->Analyze End End Analyze->End

Solubility of Cupreidine in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility of cupreidine, a cinchona alkaloid of interest in pharmaceutical research and development. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from its close structural analog, quinidine (B1679956), to provide reasonable estimations. This guide also outlines a detailed experimental protocol for determining the precise solubility of this compound in various organic solvents, enabling researchers to generate accurate data for their specific applications. The document includes a summary of qualitative solubility information and a generalized workflow for solubility determination.

Introduction

This compound, a demethylated derivative of quinidine, is a member of the cinchona alkaloid family. These compounds have a long history of use in medicine and are increasingly being explored for new therapeutic applications and as catalysts in asymmetric synthesis. A fundamental physicochemical property governing the utility of any active pharmaceutical ingredient (API) is its solubility in various solvent systems. Solubility data is critical for drug discovery and development processes, including formulation, purification, and analytical method development.

This guide addresses the current landscape of this compound solubility in common organic solvents. While qualitative information is available, a comprehensive set of quantitative data is not readily found in the public domain. To bridge this gap, this document provides solubility data for the structurally similar alkaloid, quinidine, as a surrogate for estimating the solubility of this compound. Furthermore, a detailed experimental protocol is provided to empower researchers to determine the solubility of this compound with high accuracy.

Qualitative Solubility of this compound

This compound is generally described as a beige to pale yellow powder. Qualitative assessments indicate that this compound is soluble in several common organic solvents.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1]
EthanolSoluble[1]
MethanolSoluble[1]

It is important to note that "soluble" is a qualitative term and does not provide the concentration at which saturation is achieved. For quantitative applications, experimental determination of solubility is essential.

Quantitative Solubility Data (Estimated from Quinidine)

Given the structural similarity between this compound and its parent compound, quinidine (differing by a single methyl group on the quinoline (B57606) ring), the solubility of quinidine can serve as a useful, albeit estimated, reference for the solubility of this compound. It is anticipated that the solubility of this compound will be in a similar order of magnitude to that of quinidine in the same solvents.

Table 2: Quantitative Solubility of Quinidine in Common Organic Solvents

SolventApproximate Solubility (mg/mL)Molar Solubility (mM)Reference
Dimethyl Sulfoxide (DMSO)25~77[2]
Dimethylformamide (DMF)30~92[2]
Ethanol1~3[2]
Chloroform~625~1927
Ether~17.9~55
MethanolVery SolubleNot Quantified

Note: The molecular weight of quinidine is 324.4 g/mol .

Another source reports the solubility of quinidine as:

  • DMSO: Soluble to 100 mM[3]

  • Ethanol: Soluble to 25 mM[3]

For the hydrochloride monohydrate salt of quinidine, the solubility is reported to be significantly higher in some solvents:

  • Dimethyl Sulfoxide (DMSO): 76 mg/mL

  • Ethanol: 76 mg/mL

These values for quinidine provide a valuable starting point for researchers working with this compound. However, for precise formulation and development work, it is strongly recommended to determine the experimental solubility of this compound.

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in a given solvent. This method is considered the "gold standard" for its reliability and reproducibility.[4][5]

4.1. Principle

An excess amount of the solid compound (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After reaching equilibrium, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

4.2. Materials and Equipment

  • This compound (solid)

  • Organic solvents of interest (e.g., methanol, ethanol, DMSO, chloroform, acetone, ethyl acetate, acetonitrile, tetrahydrofuran, toluene, dichloromethane)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • HPLC column suitable for alkaloid analysis (e.g., C18)

4.3. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. Ensure there is a visible amount of undissolved solid.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area on the calibration curve.

    • Calculate the original concentration of this compound in the saturated solution by applying the dilution factor.

4.4. Data Reporting

The solubility should be reported in standard units such as grams per liter (g/L) or milligrams per milliliter (mg/mL) at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of this compound.

G Workflow for Solubility Determination cluster_0 Preparation cluster_1 Separation cluster_2 Analysis cluster_3 Result A Add Excess this compound to Solvent B Equilibrate at Constant Temperature A->B Agitation (24-48h) C Filter to Remove Undissolved Solid B->C D Dilute Saturated Solution C->D E Quantify by HPLC D->E F Calculate Solubility E->F

Caption: General workflow for determining this compound solubility.

Logical Relationship of Solubility Data Application

The diagram below outlines the central role of solubility data in various stages of drug development.

G Application of Solubility Data cluster_0 Drug Discovery & Pre-formulation cluster_1 Formulation Development cluster_2 Analytical & Manufacturing Solubility Solubility Data A Lead Optimization Solubility->A B Salt & Polymorph Screening Solubility->B C Dosage Form Design Solubility->C D Excipient Selection Solubility->D E Analytical Method Development Solubility->E F Purification & Crystallization Solubility->F

Caption: Central role of solubility data in drug development.

Conclusion

While direct quantitative solubility data for this compound in a wide range of organic solvents remains scarce in publicly available literature, this technical guide provides valuable estimations based on its close structural analog, quinidine. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol for the shake-flask method offers a robust and reliable approach to generate this critical data. The provided workflows and logical diagrams serve to illustrate the standard procedures for solubility determination and the integral role of this data in the pharmaceutical sciences. It is anticipated that this guide will serve as a valuable resource for scientists working with this compound and other cinchona alkaloids.

References

Stability and Storage of Cupreidine Catalyst: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cupreidine, a cinchona alkaloid and a pseudoenantiomer of cupreine, serves as a critical organocatalyst in a variety of asymmetric syntheses. Its bifunctional nature, possessing both a Brønsted acid (phenolic hydroxyl group) and a Lewis base (quinuclidine nitrogen), allows for the activation of both electrophiles and nucleophiles, making it highly effective in reactions such as Michael additions and Diels-Alder reactions.[1] Ensuring the stability and proper storage of this catalyst is paramount to achieving reproducible and optimal results in stereoselective synthesis. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of this compound.

Stability Profile of this compound

The stability of this compound is influenced by several factors, including its physical state (solid vs. in solution), temperature, exposure to light, and the presence of atmospheric oxygen and moisture.

Solid-State Stability

In its solid form, this compound is a relatively stable compound. When stored under appropriate conditions, it can maintain its purity and catalytic activity for an extended period. A safety data sheet for this compound indicates that the substance is stable for a minimum of five years when stored as recommended.[2] It is described as a beige to pale yellow powder that is not hygroscopic.[1]

Key Considerations for Solid-State Stability:

  • Temperature: While no special storage temperature is required, it is best practice to store the catalyst in a cool environment to minimize the potential for slow degradation over time.[2]

  • Light: Exposure to direct sunlight should be avoided, as it can lead to the formation of degradation products, notably quinicine.[2]

  • Moisture: Although not reported to be hygroscopic, it is crucial to store this compound in a dry environment to prevent potential hydrolysis or changes in its physical form.[1]

  • Oxygen: To prevent oxidation, the catalyst should be stored in a tightly sealed container.

Solution Stability

The stability of this compound in solution is dependent on the solvent, concentration, temperature, and exposure to light. Stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol.[1]

Table 1: Recommended Storage Conditions for this compound Solutions

SolventConcentrationStorage TemperatureDurationSpecial Conditions
DMSOStock Solution-20°CUp to 1 monthProtect from light, Store under inert gas (e.g., Nitrogen)
DMSOStock Solution-80°CUp to 6 monthsProtect from light, Store under inert gas (e.g., Nitrogen)

Note: The data in this table is based on general recommendations for similar compounds and should be confirmed by in-house stability studies.

Degradation Pathways

The primary degradation pathway for this compound involves isomerization and oxidation, particularly when exposed to heat and light. The formation of quinicine, a toxic diastereomer, is a known degradation route for cinchona alkaloids.[2] Oxidizing agents are also incompatible with this compound and can lead to its decomposition.[2]

To assess the stability of this compound and identify potential degradation products, forced degradation studies are essential. These studies involve subjecting the catalyst to stress conditions more severe than accelerated stability testing.

This compound This compound Degradation_Product Quinicine and other degradation products This compound->Degradation_Product  High Temperature,  Direct Sunlight,  Oxidizing Agents

Caption: Primary degradation pathway for this compound.

Recommended Storage and Handling

To ensure the long-term stability and performance of this compound catalyst, the following storage and handling procedures are recommended:

  • Storage: Store the solid catalyst in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is advisable. Solutions should be stored at or below -20°C and protected from light.

  • Handling: Handle this compound in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. In case of spills, collect the material mechanically and dispose of it as hazardous waste.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for determining the purity of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the parent compound from its degradation products.[3]

Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution at 60°C for a specified period.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Expose the solid this compound to dry heat at a temperature below its melting point (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.

After exposure to each stress condition, neutralize the samples if necessary, dilute to a suitable concentration, and analyze by a stability-indicating HPLC method.

cluster_0 Stress Conditions cluster_1 Analysis Acid Hydrolysis Acid Hydrolysis Sample Preparation Sample Preparation Acid Hydrolysis->Sample Preparation Base Hydrolysis Base Hydrolysis Base Hydrolysis->Sample Preparation Oxidative Stress Oxidative Stress Oxidative Stress->Sample Preparation Thermal Stress Thermal Stress Thermal Stress->Sample Preparation Photolytic Stress Photolytic Stress Photolytic Stress->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation Stability Assessment Stability Assessment Data Evaluation->Stability Assessment This compound Sample This compound Sample This compound Sample->Acid Hydrolysis This compound Sample->Base Hydrolysis This compound Sample->Oxidative Stress This compound Sample->Thermal Stress This compound Sample->Photolytic Stress

Caption: Workflow for a forced degradation study.

Stability-Indicating HPLC Method

The following is a representative HPLC method for the analysis of this compound and its degradation products. This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

ParameterSpecification
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile and 0.02 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient elution.
Gradient Start with 20% Acetonitrile, increase to 80% over 20 minutes, hold for 5 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV at 230 nm and 330 nm
Injection Volume 20 µL

Note: This is an illustrative method and may require optimization for specific applications and equipment.

Catalytic Mechanism Visualization

This compound catalyzes asymmetric reactions through a bifunctional mechanism, where the quinuclidine (B89598) nitrogen acts as a Lewis base to deprotonate the nucleophile, and the phenolic hydroxyl group acts as a Brønsted acid to activate the electrophile via hydrogen bonding. This dual activation in the chiral scaffold of the catalyst orients the reactants for a highly stereoselective transformation.

Michael Addition Catalysis

In a Michael addition, the quinuclidine nitrogen deprotonates the Michael donor, increasing its nucleophilicity. Simultaneously, the hydroxyl group forms a hydrogen bond with the Michael acceptor, lowering its LUMO energy and directing the nucleophilic attack.

cluster_0 This compound Catalyst cluster_1 Reactants This compound This compound Quinuclidine_N Quinuclidine Nitrogen (Lewis Base) This compound->Quinuclidine_N Phenolic_OH Phenolic Hydroxyl (Brønsted Acid) This compound->Phenolic_OH Michael_Donor Michael Donor (Nucleophile) Quinuclidine_N->Michael_Donor Deprotonation Michael_Acceptor Michael Acceptor (Electrophile) Phenolic_OH->Michael_Acceptor H-Bonding Activation Michael_Donor->Michael_Acceptor Stereoselective C-C Bond Formation Product Product Michael_Acceptor->Product

Caption: Bifunctional activation in a this compound-catalyzed Michael addition.

This guide provides a foundational understanding of the stability and storage requirements for the this compound catalyst. For critical applications, it is strongly recommended that researchers conduct their own stability studies and method validations to ensure the quality and reliability of their results.

References

Spectroscopic Profile of Cupreidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This technical guide provides a comprehensive overview of the key spectroscopic data for Cupreidine (CAS 70877-75-7), a Cinchona alkaloid of significant interest in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a centralized resource for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and illustrative diagrams to support research and development activities.

This compound, a demethylated derivative of quinidine (B1679956), presents a unique structural framework that is crucial for its application as a chiral catalyst and in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Note: Data presented here are representative values based on the closely related structure of quinidine and known substituent effects. Actual chemical shifts may vary slightly based on solvent and experimental conditions.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'8.7d4.5
H-8'8.0d8.5
H-5'7.8dd8.5, 2.5
H-7'7.5d2.5
H-3'7.4d4.5
H-95.8d4.0
H-105.7ddd17.5, 10.5, 7.0
H-11 (trans)5.0d17.5
H-11 (cis)5.0d10.5
H-83.5m-
H-23.2m-
H-6exo3.0m-
H-32.8m-
H-42.7m-
H-72.0m-
H-5exo1.8m-
H-5endo1.6m-
6'-OH-br s-
9-OH-br s-
Table 2: ¹³C NMR Spectroscopic Data for this compound

Note: These assignments are based on published data for Cinchona alkaloids and the known structure of this compound.[1]

CarbonChemical Shift (δ, ppm)
C-4'157.0
C-6'148.0
C-2'147.5
C-8'144.0
C-10'131.0
C-5'127.0
C-9'122.0
C-7'118.0
C-3'102.0
C-10141.0
C-11114.5
C-971.0
C-860.0
C-257.0
C-649.5
C-343.0
C-439.5
C-728.0
C-521.5
Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3200-3500BroadO-H stretching (phenolic and alcoholic)
3000-3100MediumAromatic and vinylic C-H stretching
2850-2960MediumAliphatic C-H stretching
1620StrongC=N stretching (quinoline)
1590, 1510StrongC=C stretching (aromatic)
1470, 1430MediumC-H bending
1240StrongC-O stretching (phenol)
1090StrongC-O stretching (secondary alcohol)
990, 920Medium=C-H bending (vinyl group)
Table 4: Mass Spectrometry (MS) Data for this compound
m/zRelative Intensity (%)Assignment
310.1681100[M]⁺ (Molecular Ion)
29315[M - OH]⁺
28120[M - C₂H₅]⁺
17430[C₁₀H₁₀N₂O]⁺
15980[C₁₀H₇NO]⁺
13690Quinuclidine fragment

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

  • NMR Spectrometer: 500 MHz or higher field strength

  • Probe: 5 mm broadband probe

  • Software: Standard spectrometer software for data acquisition and processing

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Temperature: 298 K

  • Sweep Width: -2 to 12 ppm

  • Number of Scans: 16-64

  • Relaxation Delay (d1): 2 s

  • Acquisition Time: 4 s

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30)

  • Temperature: 298 K

  • Sweep Width: 0 to 200 ppm

  • Number of Scans: 1024-4096

  • Relaxation Delay (d1): 2 s

  • Acquisition Time: 1-2 s

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the residual solvent peak.

  • Integrate the peaks in the ¹H spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • FT-IR Spectrometer

  • Accessory: Attenuated Total Reflectance (ATR) or KBr pellet press

Sample Preparation (ATR):

  • Place a small amount of solid this compound onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

  • Grind a small amount of this compound with dry KBr powder in a mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected.

Data Processing:

  • Perform a background correction.

  • Identify and label the major absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Ionization Source: Electrospray Ionization (ESI) or Electron Ionization (EI)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) with 0.1% formic acid for ESI.

  • For EI, a solid probe may be used.

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive

  • Capillary Voltage: 3-4 kV

  • Drying Gas Flow: 5-10 L/min

  • Drying Gas Temperature: 200-300 °C

  • Mass Range: m/z 50-500

EI-MS Acquisition Parameters:

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 30-400

Data Processing:

  • Determine the accurate mass of the molecular ion.

  • Identify the major fragment ions and propose fragmentation pathways.

Visualizations

The following diagrams illustrate the analytical workflow for the spectroscopic characterization of this compound and highlight its key structural features.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution Sample->Dissolution NMR NMR Dissolution->NMR IR IR Dissolution->IR MS MS Dissolution->MS Process_NMR NMR Data Processing NMR->Process_NMR Process_IR IR Data Processing IR->Process_IR Process_MS MS Data Processing MS->Process_MS Structure_Elucidation Structure Elucidation Process_NMR->Structure_Elucidation Process_IR->Structure_Elucidation Process_MS->Structure_Elucidation

Caption: Analytical workflow for the spectroscopic characterization of this compound.

cupreidine_structure cluster_structure Key Structural Features of this compound cluster_spectroscopy Corresponding Spectroscopic Signatures quinoline Quinoline Ring (Aromatic System) hydroxyls Hydroxyl Groups (Phenolic & Alcoholic) quinoline->hydroxyls 6'-OH nmr_arom ¹H: 7.4-8.7 ppm ¹³C: 102-157 ppm quinoline->nmr_arom ir_arom IR: 3100-3000, 1590, 1510 cm⁻¹ quinoline->ir_arom quinuclidine Quinuclidine Moiety (Bicyclic Amine) quinuclidine->hydroxyls 9-OH vinyl Vinyl Group (Alkene) quinuclidine->vinyl nmr_aliph ¹H: 1.6-3.5 ppm ¹³C: 21-60 ppm quinuclidine->nmr_aliph nmr_oh ¹H: broad singlet hydroxyls->nmr_oh ir_oh IR: 3500-3200 cm⁻¹ (broad) hydroxyls->ir_oh nmr_vinyl ¹H: 5.0-5.7 ppm ¹³C: 114, 141 ppm vinyl->nmr_vinyl ir_vinyl IR: 3080, 990, 920 cm⁻¹ vinyl->ir_vinyl

Caption: Key structural features of this compound and their spectroscopic signatures.

References

Cupreidine: A Technical Guide to Its Natural Sources, Analogs, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupreidine, a naturally occurring Cinchona alkaloid, is a diastereomer of cupreine (B190981) and a structural analog of the well-known antiarrhythmic drug quinidine (B1679956). Found in the bark of plants from the Cinchona and Remijia genera, this compound has garnered interest for its potential pharmacological activities and as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural sources of this compound, its synthetic analogs, and the current understanding of its interactions with biological signaling pathways.

Natural Sources and Isolation of this compound

This compound is a minor alkaloid found alongside more abundant Cinchona alkaloids like quinine (B1679958) and quinidine. Its primary natural sources are the bark of Cinchona calisaya and Remijia peruviana[1]. While specific quantitative data for this compound content in these species is not extensively documented, analyses of major Cinchona alkaloids in bark have shown total alkaloid contents ranging from 4.75% to 5.20%[2][3]. The concentration of individual minor alkaloids like this compound is expected to be significantly lower.

Experimental Protocol: Isolation of Cinchona Alkaloids

The following protocol, adapted from the isolation of quinine, can be utilized for the extraction and separation of this compound from Cinchona bark. It is important to note that optimization may be required to maximize the yield of the less abundant this compound.

Materials:

Procedure:

  • Moisten 50 g of powdered Cinchona bark with ammonia water and let it stand for one hour.

  • Add hot water to the mixture, and after cooling, add milk of lime. Evaporate the mixture to dryness at a temperature below 60°C.

  • Pack the dried material into a Soxhlet apparatus and extract with toluene for 6 hours.

  • Extract the toluene extract with dilute sulfuric acid with stirring.

  • Separate the acidic aqueous layer and neutralize it with sodium hydroxide solution. Allow the solution to stand to crystallize the neutral sulfates of the alkaloids.

  • Dissolve the crude alkaloid sulfates in water, decolorize with activated charcoal, and perform recrystallization from ethanol to further purify the alkaloids.

  • The different alkaloids, including this compound, can then be separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC)[2][3].

Experimental Workflow for Alkaloid Isolation

G A Powdered Cinchona Bark B Moisten with Ammonia Water + Milk of Lime A->B C Dry Mixture B->C D Soxhlet Extraction (Toluene) C->D E Acidic Extraction (H2SO4) D->E F Neutralization (NaOH) & Crystallization E->F G Crude Alkaloid Sulfates F->G H Decolorization & Recrystallization G->H I Purified Alkaloid Mixture H->I J Chromatographic Separation (HPLC/SFC) I->J K Isolated this compound J->K

Caption: General workflow for the isolation of this compound from Cinchona bark.

Analogues of this compound

The chemical structure of this compound, featuring a quinoline (B57606) core, a quinuclidine (B89598) ring, and a hydroxyl group at the 6' position, offers multiple sites for synthetic modification. The development of this compound analogues is aimed at exploring structure-activity relationships (SAR) and optimizing its pharmacological properties. Key modifications include O-alkylation of the phenolic hydroxyl group and N-alkylation of the quinuclidine nitrogen.

O-Alkylated Analogues

O-alkylation of the 6'-hydroxyl group of this compound can significantly alter its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity. For instance, the 6'-methoxy analogue of this compound is the well-known drug quinidine.

N-Alkylated Analogues

The tertiary amine of the quinuclidine ring is another key site for modification. N-alkylation can introduce a variety of substituents, potentially altering the molecule's interaction with biological targets and its pharmacokinetic profile.

Experimental Protocols for Analogue Synthesis

The following are general protocols for the synthesis of O- and N-alkylated this compound analogues.

Protocol 2.3.1: General Procedure for O-Alkylation of this compound

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • Alkyl halide (e.g., ethyl bromide, benzyl (B1604629) bromide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired O-alkylated this compound analogue.

  • Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2.3.2: General Procedure for N-Alkylation of this compound

Materials:

  • This compound

  • Anhydrous acetonitrile (B52724) or DMF

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous acetonitrile or DMF.

  • Add potassium carbonate (2-3 equivalents) to the solution.

  • Add the alkyl halide (1.5 equivalents) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 24-48 hours, monitoring by TLC.

  • After the reaction is complete, filter off the base.

  • Remove the solvent under reduced pressure.

  • Partition the residue between diethyl ether and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated this compound analogue.

  • Characterize the product by NMR, Mass Spectrometry, and IR spectroscopy.

Synthetic Pathways to this compound Analogues

G This compound This compound O_Alkylation O-Alkylation (NaH, Alkyl Halide, DMF) This compound->O_Alkylation N_Alkylation N-Alkylation (K2CO3, Alkyl Halide, ACN) This compound->N_Alkylation O_Analogue O-Alkylated Analogue O_Alkylation->O_Analogue N_Analogue N-Alkylated Analogue N_Alkylation->N_Analogue

Caption: General synthetic routes to O- and N-alkylated this compound analogues.

Biological Activity and Signaling Pathways

The biological activity of this compound is not as extensively studied as that of its close analogue, quinidine. However, existing research and the structural similarity to other Cinchona alkaloids suggest that this compound likely interacts with several key signaling pathways, particularly those involving ion channels and adrenergic receptors.

Interaction with Ion Channels

Quinidine is a known blocker of several types of ion channels, including voltage-gated potassium (K⁺) and calcium (Ca²⁺) channels. This activity is central to its antiarrhythmic effects. Given the structural similarity, it is highly probable that this compound also exhibits inhibitory effects on these channels.

  • Potassium Channels: Quinidine is known to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization. Blockade of this channel can prolong the action potential duration, an effect that can be both therapeutic and proarrhythmic.

  • Calcium Channels: Inhibition of voltage-gated Ca²⁺ channels can lead to a reduction in intracellular calcium concentration, affecting processes such as muscle contraction and neurotransmitter release[4][5].

Interaction with Adrenergic Receptors

Some Cinchona alkaloids have been shown to interact with adrenergic receptors. Clonidine (B47849), a compound with some structural similarities in its cyclic amidine portion to the quinuclidine ring of this compound, is a known α2-adrenergic receptor agonist. Studies have investigated the binding affinity of clonidine and its analogues to these receptors[6][7][8][9]. It is plausible that this compound may also modulate adrenergic signaling, which could contribute to its cardiovascular effects.

Potential Interaction with Muscarinic Receptors

The cholinergic system, particularly muscarinic receptors, plays a significant role in regulating cardiac function and other physiological processes. Cross-talk between adrenergic and muscarinic signaling pathways is well-established[10][11][12][13][14]. Given the potential for this compound to interact with adrenergic receptors, an indirect or direct modulation of muscarinic receptor signaling is a possibility that warrants further investigation.

Hypothesized Signaling Pathways of this compound

G cluster_0 Cell Membrane cluster_1 Intracellular Effects This compound This compound K_Channel Voltage-gated K+ Channel This compound->K_Channel Inhibition Ca_Channel Voltage-gated Ca2+ Channel This compound->Ca_Channel Inhibition Adrenergic_Receptor α2-Adrenergic Receptor This compound->Adrenergic_Receptor Modulation K_efflux Decreased K+ Efflux K_Channel->K_efflux Ca_influx Decreased Ca2+ Influx Ca_Channel->Ca_influx Muscarinic_Receptor Muscarinic Receptor Adrenergic_Receptor->Muscarinic_Receptor Cross-talk AC_inhibition Inhibition of Adenylyl Cyclase Adrenergic_Receptor->AC_inhibition PLC_activation Modulation of Phospholipase C Muscarinic_Receptor->PLC_activation

Caption: Hypothesized interactions of this compound with key signaling pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its related analogues. It is important to note that data specifically for this compound is limited, and much of the information is inferred from studies on closely related compounds like quinidine.

Table 1: Natural Occurrence of Cinchona Alkaloids

AlkaloidPlant SourceTypical Content in Bark (%)Reference
QuinineCinchona spp.5 - 15[2][3]
QuinidineCinchona spp.0.1 - 0.3[2][3]
CinchonineCinchona spp.0.2 - 0.5[2][3]
CinchonidineCinchona spp.0.2 - 0.4[2][3]
This compound C. calisaya, R. peruvianaNot extensively quantified[1]

Table 2: Biological Activity of this compound Analogues and Related Compounds

CompoundTargetActivity (IC₅₀ / Kᵢ)AssayReference
QuinidinehERG K⁺ Channel0.5 - 1 µMPatch Clamp[15][16]
QuinidineVoltage-gated Na⁺ Channel10 - 50 µMPatch Clamp[15]
QuinidineL-type Ca²⁺ Channel5 - 20 µMPatch Clamp[4][5]
Clonidineα₂-Adrenergic ReceptorKᵢ = 1.7 nM (high affinity)Radioligand Binding[7]
Clonidineα₂-Adrenergic ReceptorKᵢ = 14.2 nM (low affinity)Radioligand Binding[7]

Conclusion

This compound represents a valuable natural product with potential for further investigation and development. Its structural similarity to quinidine suggests a range of biological activities, particularly related to ion channel modulation. The synthesis of novel this compound analogues provides a promising avenue for the development of new therapeutic agents with improved pharmacological profiles. Further research is needed to fully elucidate the quantitative occurrence of this compound in its natural sources, to develop a broader library of synthetic analogues, and to definitively characterize its interactions with key signaling pathways. This technical guide serves as a foundation for researchers to build upon in their exploration of this intriguing Cinchona alkaloid.

References

An In-depth Technical Guide to the Structural and Functional Differences Between Cupreidine and Quinidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cupreidine and quinidine (B1679956), both cinchona alkaloids, are stereoisomers with significant implications in pharmacology, particularly as antiarrhythmic agents. This guide provides a detailed comparative analysis of their structural nuances, physicochemical properties, and pharmacological activities. The primary structural difference lies in the substitution at the 6'-position of the quinoline (B57606) ring: this compound possesses a hydroxyl group, whereas quinidine has a methoxy (B1213986) group. This seemingly minor alteration leads to notable differences in their pharmacokinetic and pharmacodynamic profiles, with this compound exhibiting a more favorable hemodynamic and toxicity profile while retaining comparable antiarrhythmic efficacy to quinidine. This document serves as a comprehensive resource, offering detailed experimental protocols and data to inform further research and development in the field of cardiovascular therapeutics.

Structural Differences

The core structural distinction between this compound and quinidine is the nature of the substituent at the 6'-position of the quinoline ring system. In this compound, this position is occupied by a hydroxyl (-OH) group, whereas in quinidine, it is a methoxy (-OCH₃) group.[1] Both compounds share the same stereochemical configuration at the other chiral centers, making them closely related diastereomers.

Absolute Configuration:

The absolute stereochemistry for both this compound and quinidine is identical at the chiral centers of the quinuclidine (B89598) ring and the C9 carbon. The IUPAC name for this compound is 4-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol, and for quinidine, it is (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol.[2][3] This confirms that they share the same spatial arrangement, with the exception of the functional group at the 6'-position.

Physicochemical Properties

The difference in the 6'-substituent directly influences the physicochemical properties of this compound and quinidine, which in turn affects their solubility, absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyThis compoundQuinidine
Molecular Formula C₁₉H₂₂N₂O₂[3][4]C₂₀H₂₄N₂O₂[2][5]
Molecular Weight 310.4 g/mol [3][4]324.42 g/mol [5][6][7]
LogP 2.6 (Predicted)[4][8]3.44[5]
pKa (basic) Not explicitly found8.05, 8.56 (at 25 °C)[5]
Solubility Soluble in DMSO, ethanol, and methanol.[9]Soluble to 100 mM in DMSO and to 25 mM in ethanol.[7] 1 g dissolves in about 36 ml alcohol, 56 ml ether, 1.6 ml chloroform (B151607); very soluble in methanol; practically insoluble in petroleum ether.[5]

Experimental Protocols

Determination of Antiarrhythmic Activity: Chloroform-Induced Arrhythmia in Mice

This protocol is a standard method for the preliminary in vivo screening of potential antiarrhythmic agents.

Objective: To assess the efficacy of this compound and quinidine in preventing chloroform-induced ventricular arrhythmias in mice.

Materials:

  • Male ICR mice (25-30 g)

  • This compound and Quinidine solutions (dissolved in a suitable vehicle, e.g., 0.9% saline with a minimal amount of acid to aid dissolution)

  • Chloroform (analytical grade)

  • ECG recording equipment with needle electrodes

  • Animal restrainers

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: Divide mice into three groups: Vehicle control, this compound-treated, and Quinidine-treated. Administer the respective solutions intraperitoneally (i.p.) at a predetermined dose (e.g., 10 mg/kg).

  • Induction of Arrhythmia: After a 30-minute absorption period, place each mouse in a sealed chamber containing a cotton ball soaked with a specific volume of chloroform (e.g., 0.1 mL).

  • ECG Monitoring: Continuously monitor the electrocardiogram (ECG) for the onset of arrhythmias, such as ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF), for a period of 2 minutes.

  • Data Analysis: Record the incidence and duration of arrhythmias in each group. The protective effect of the drugs is determined by the percentage of animals that do not develop arrhythmias compared to the control group. Calculate the ED50 (the dose required to protect 50% of the animals) for both this compound and quinidine for a quantitative comparison.

Assessment of Hemodynamic Effects in Conscious Rats

This protocol outlines the measurement of blood pressure and heart rate in conscious, unrestrained rats to evaluate the cardiovascular side-effect profile of the compounds.

Objective: To compare the effects of this compound and quinidine on mean arterial pressure (MAP) and heart rate (HR) in conscious rats.

Materials:

  • Male Sprague-Dawley rats (300-350 g)

  • This compound and Quinidine solutions for intravenous (i.v.) administration

  • Implantable telemetry devices for blood pressure and heart rate monitoring or an indwelling arterial catheter system

  • Surgical instruments for implantation

  • Data acquisition system

Procedure:

  • Surgical Implantation: Anesthetize the rats and surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta. Allow a recovery period of at least one week. Alternatively, implant an indwelling catheter in the carotid or femoral artery.

  • Baseline Measurement: Record baseline MAP and HR for a stable period (e.g., 30 minutes) before drug administration.

  • Drug Administration: Administer vehicle, this compound, or quinidine via a previously implanted intravenous catheter at various doses.

  • Continuous Monitoring: Continuously record MAP and HR for a defined period post-administration (e.g., 2 hours).

  • Data Analysis: Calculate the change in MAP and HR from baseline for each dose of this compound and quinidine. Construct dose-response curves to compare the hemodynamic effects of the two compounds.

Mechanism of Action and Signaling Pathways

Quinidine, as a class Ia antiarrhythmic agent, primarily exerts its effects by blocking cardiac ion channels.[10] Its principal mechanism involves the blockade of the fast inward sodium current (INa), which slows the upstroke of the cardiac action potential and reduces the speed of conduction.[11][12] Additionally, quinidine blocks several potassium channels, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, which leads to a prolongation of the action potential duration and the QT interval on an ECG.[7][10] Given that this compound exhibits similar antiarrhythmic potency, it is highly probable that it shares a similar mechanism of action, targeting the same ion channels.

Diagram of Quinidine's Ion Channel Blockade

Quinidine_Mechanism quinidine Quinidine na_channel Nav1.5 (Fast Sodium Channel) quinidine->na_channel Blocks k_channel K+ Channels (IKr, IKs) quinidine->k_channel Blocks phase0 Phase 0 Depolarization (Reduced Vmax) na_channel->phase0 Impacts apd Action Potential Duration (Prolonged) k_channel->apd Impacts conduction Slowed Conduction Velocity phase0->conduction Leads to qt_interval QT Interval Prolongation apd->qt_interval Results in Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Candidate Selection ion_channel Ion Channel Screening (Nav1.5, K+ channels) cardiac_tissue Isolated Cardiac Tissue Studies (Action Potential Duration) ion_channel->cardiac_tissue arrhythmia_model Arrhythmia Models (e.g., Chloroform-induced) cardiac_tissue->arrhythmia_model hemodynamics Hemodynamic Assessment (Blood Pressure, Heart Rate) arrhythmia_model->hemodynamics toxicity Acute Toxicity Studies (LD50) hemodynamics->toxicity efficacy_safety Efficacy vs. Safety Profile toxicity->efficacy_safety candidate Lead Candidate Selection efficacy_safety->candidate

References

Navigating the Safety Landscape of Cupreidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cupreidine, a cinchona alkaloid and a metabolite of quinidine (B1679956), holds significant interest in pharmaceutical research and development. As with any active chemical compound, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the health and safety information for handling this compound, including detailed experimental protocols for toxicological assessment and visualizations of potential toxicity pathways.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Sensitization (Category 1A): May cause an allergic skin reaction.[1][2][3]

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1][3]

  • H317: May cause an allergic skin reaction.[1][3]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the Safety Data Sheet (SDS) for this compound.[1][3] Key precautions include avoiding ingestion, skin contact, and inhalation of dust, as well as wearing appropriate personal protective equipment.[2][3]

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₂N₂O₂[1][4]
Molecular Weight 310.4 g/mol [1][4]
CAS Number 70877-75-7[1][4]
Melting Point 184-190 °C[5]
Solubility Soluble in DMSO, ethanol, and methanol. Water solubility: 418 mg/L.[3][5]
Appearance Beige to pale yellow powder[5]

Table 2: Toxicological Data for this compound

EndpointValueSpeciesMethodSource
LD50 (Oral) 544.96 mg/kgRatQSAR (T.E.S.T.)[3]
Skin Sensitization Category 1A-GHS Classification[1][2][3]

Handling, Storage, and First Aid

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2][3]

  • Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile, butyl rubber), safety glasses or goggles, and a lab coat.[2][3][6]

  • Do not eat, drink, or smoke when handling the compound.[3]

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a cool, dry place.[2][3][5]

  • Protect from direct sunlight and moisture.[2][3]

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[2][3]

  • If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse.[2][3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]

Detailed Experimental Protocols for Safety Assessment

To ensure a comprehensive understanding of this compound's toxicological profile, the following detailed experimental protocols are provided as a guide for researchers.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This protocol is a stepwise procedure using a limited number of animals to classify a substance's acute oral toxicity.

Objective: To determine the acute oral toxicity of this compound and classify it according to the GHS.

Principle: A stepwise procedure is used where the outcome of testing at one dose level determines the next step. The method uses a small number of animals and aims to identify a dose that causes mortality or evident toxicity.

Methodology:

  • Animal Selection: Use healthy, young adult rats of a single sex (females are generally preferred). Acclimatize the animals for at least 5 days before the study.[7]

  • Dose Preparation: Prepare this compound in a suitable vehicle (e.g., water, corn oil). The concentration should be prepared to allow for a constant volume of administration (e.g., 10 mL/kg body weight).[7]

  • Dosing Procedure:

    • Start with a dose from one of the defined starting levels (e.g., 5, 50, 300, or 2000 mg/kg). Based on existing data for similar compounds, a starting dose of 300 mg/kg may be appropriate.

    • Administer the prepared dose to a group of three animals by oral gavage.

  • Observation:

    • Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[8]

    • Record all observations systematically.

  • Stepwise Procedure:

    • If mortality is observed in two or three animals, the test is stopped, and the substance is classified in the corresponding toxicity class.

    • If one animal dies, the test is repeated with three more animals at the same dose level.

    • If no mortality is observed, the next higher dose level is tested in a new group of three animals.

  • Data Analysis: The classification is determined by the dose at which mortality is observed, following the GHS classification criteria.

Skin Sensitization - Murine Local Lymph Node Assay (LLNA)

This in vivo assay is the preferred method for assessing the skin sensitization potential of chemicals.

Objective: To determine if this compound can induce a skin sensitization response.

Principle: Sensitizing chemicals induce lymphocyte proliferation in the lymph nodes draining the site of application. This proliferation is measured by the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) or by non-radioactive methods measuring ATP content.[5][9]

Methodology:

  • Animal Selection: Use female CBA/J or CBA/Ca mice.

  • Dose Preparation: Prepare at least three concentrations of this compound in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v). A concurrent vehicle control and a positive control (a known sensitizer) are also required.[9][10]

  • Application: Apply 25 µL of the test substance or control to the dorsal surface of each ear of the mice daily for three consecutive days.[5]

  • Proliferation Measurement (Radiometric Method):

    • On day 6, inject all mice intravenously with ³H-methyl thymidine.

    • Five hours after injection, euthanize the mice and excise the draining auricular lymph nodes.

    • Prepare a single-cell suspension of lymph node cells and measure the incorporated radioactivity.

  • Data Analysis:

    • Calculate the Stimulation Index (SI) for each group by dividing the mean radioactivity per mouse in the treated group by the mean radioactivity in the vehicle control group.

    • A substance is classified as a sensitizer (B1316253) if the SI is ≥ 3.[5]

In Vitro Genotoxicity - Micronucleus Assay

This assay is used to detect the potential of a chemical to induce chromosomal damage.

Objective: To evaluate the genotoxic potential of this compound by detecting the formation of micronuclei in cultured cells.

Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic activity.[11]

Methodology:

  • Cell Culture: Use a suitable cell line (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes.

  • Treatment:

    • Expose the cells to at least three concentrations of this compound, with and without a metabolic activation system (S9 mix), for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a longer duration (e.g., 24 hours) without S9.[12]

    • Include a vehicle control and a positive control.

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.[13][14]

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[12]

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control group. A statistically significant, dose-dependent increase in micronuclei indicates a positive result.

Cardiotoxicity - hERG Potassium Channel Assay

This assay is a critical component of preclinical safety assessment to evaluate the risk of drug-induced cardiac arrhythmias.

Objective: To determine the inhibitory effect of this compound on the hERG potassium channel.

Principle: Inhibition of the hERG (human Ether-à-go-go-Related Gene) channel can lead to delayed cardiac repolarization, QT interval prolongation, and an increased risk of Torsades de Pointes (TdP), a life-threatening arrhythmia.[15][16] The assay measures the effect of the compound on the hERG current using patch-clamp electrophysiology.

Methodology:

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[17]

  • Electrophysiology:

    • Use the whole-cell patch-clamp technique to record hERG currents. Automated patch-clamp systems (e.g., QPatch) are commonly used for higher throughput.[16][18]

    • Apply a specific voltage-clamp protocol to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing pulse to activate and inactivate the channels, followed by a repolarizing pulse to measure the tail current.[15]

  • Compound Application:

    • Establish a stable baseline recording of the hERG current.

    • Apply increasing concentrations of this compound to the cell and record the current at each concentration until a steady-state effect is reached.[15]

    • Include a vehicle control and a positive control (a known hERG blocker like E-4031).[18]

  • Data Analysis:

    • Measure the percentage of inhibition of the hERG tail current at each concentration of this compound.

    • Plot the concentration-response curve and calculate the IC₅₀ value (the concentration that causes 50% inhibition of the hERG current).[16]

Mitochondrial Toxicity Assay

This assay helps to identify compounds that may cause toxicity by impairing mitochondrial function.

Objective: To assess the potential of this compound to induce mitochondrial dysfunction.

Principle: Mitochondrial dysfunction can be detected by measuring changes in key parameters such as mitochondrial membrane potential, oxygen consumption rate, and cellular ATP levels. The Mitochondrial ToxGlo™ Assay provides a multiplexed method to assess cytotoxicity and ATP levels.[1][2][19]

Methodology (Mitochondrial ToxGlo™ Assay):

  • Cell Culture: Plate a suitable cell line (e.g., HepG2) in a 96-well plate and incubate to allow for cell attachment.

  • Compound Exposure: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24 hours). Include vehicle and positive controls.

  • Cytotoxicity Measurement:

    • Add the Cytotoxicity Reagent (containing a fluorogenic peptide substrate for a "dead-cell" protease) to the wells.

    • Incubate and then measure fluorescence to determine the number of non-viable cells.[1][19]

  • ATP Measurement:

    • Add the ATP Detection Reagent (containing luciferase and its substrate) to the same wells.

    • Incubate and measure luminescence, which is proportional to the amount of ATP present.[1][19]

  • Data Analysis: Analyze the changes in cytotoxicity and cellular ATP levels in response to this compound. A significant decrease in ATP levels without a corresponding increase in cytotoxicity at the same concentrations may indicate a primary effect on mitochondrial function.

Potential Mechanisms of Toxicity and Signaling Pathways

Based on the known effects of the structurally related compound quinidine and other quinoline (B57606) alkaloids, the following are potential mechanisms and signaling pathways for this compound-induced toxicity.

Putative Cardiotoxicity Pathway

Quinidine, a methoxy (B1213986) analog of this compound, is known to exert its cardiotoxic effects primarily through the blockade of cardiac ion channels. It is plausible that this compound shares a similar mechanism. The primary channels of concern are the fast sodium channels, various potassium channels (including hERG), and L-type calcium channels.[20][21] Blockade of these channels can disrupt the normal cardiac action potential, leading to arrhythmias.

Cardiotoxicity_Pathway This compound This compound Na_Channel Voltage-gated Sodium Channels (e.g., Nav1.5) This compound->Na_Channel Inhibition K_Channel Voltage-gated Potassium Channels (e.g., hERG, KvLQT1) This compound->K_Channel Inhibition Ca_Channel L-type Calcium Channels (e.g., Cav1.2) This compound->Ca_Channel Inhibition Reduced_Excitability Reduced Cardiac Excitability Na_Channel->Reduced_Excitability Leads to AP_Prolongation Action Potential Prolongation K_Channel->AP_Prolongation Leads to Negative_Inotropy Negative Inotropy (Reduced Contractility) Ca_Channel->Negative_Inotropy Leads to Arrhythmia Arrhythmia (e.g., Torsades de Pointes) AP_Prolongation->Arrhythmia Increased risk of Mitochondrial_Toxicity_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Interacts with ETC Electron Transport Chain (ETC) Mitochondria->ETC ATP_Production Decreased ATP Production ETC->ATP_Production Inhibition leads to ROS_Production Increased Reactive Oxygen Species (ROS) ETC->ROS_Production Dysfunction leads to Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Causes Apoptosis Apoptosis Cellular_Damage->Apoptosis Triggers Safety_Assessment_Workflow Start Start: This compound Safety Assessment In_Silico In Silico Assessment (e.g., QSAR for toxicity) Start->In_Silico In_Vitro_Genotox In Vitro Genotoxicity (Micronucleus Assay) In_Silico->In_Vitro_Genotox In_Vitro_Cardio In Vitro Cardiotoxicity (hERG Assay) In_Silico->In_Vitro_Cardio In_Vitro_Mito In Vitro Mitochondrial Toxicity In_Silico->In_Vitro_Mito In_Vivo_Acute In Vivo Acute Oral Toxicity (OECD 423) In_Vitro_Genotox->In_Vivo_Acute If concerns arise Risk_Assessment Comprehensive Risk Assessment and Reporting In_Vitro_Genotox->Risk_Assessment In_Vitro_Cardio->In_Vivo_Acute If concerns arise In_Vitro_Cardio->Risk_Assessment In_Vitro_Mito->In_Vivo_Acute If concerns arise In_Vitro_Mito->Risk_Assessment In_Vivo_Sensitization In Vivo Skin Sensitization (LLNA) In_Vivo_Acute->In_Vivo_Sensitization In_Vivo_Sensitization->Risk_Assessment

References

Excited State Proton Transfer in Cupreidine: A Technical Overview for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Cupreidine (CPD), a Cinchona alkaloid and organocatalyst, exhibits complex photophysical behaviors governed by solvent-dependent excited state dynamics. This technical guide provides an in-depth analysis of the Excited State Proton Transfer (ESPT) phenomena in this compound. We explore the competitive pathways of electron transfer and proton transfer in protic and aprotic polar solvents, detailing the influence of protonation and hydration on its spectroscopic properties. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents visual diagrams of the underlying mechanisms to serve as a comprehensive resource for researchers in photochemistry, catalysis, and drug development.

Introduction

Cinchona alkaloids are a well-established class of compounds widely used in asymmetric organocatalysis.[1][2] Their catalytic efficacy is often attributed to their unique bifunctional nature, capable of both hydrogen bonding and Brønsted base activity. This compound, the 6'-hydroxy derivative of quinidine, is of particular interest due to the additional functionality provided by its phenolic hydroxyl group.[1] Understanding the behavior of this hydroxyl group upon photoexcitation is crucial, as light-induced transformations can offer insights into reaction mechanisms and open avenues for novel photocatalytic applications.

One of the most fundamental of these light-induced reactions is Excited State Proton Transfer (ESPT), a process where the acidity and basicity of a molecule can change dramatically upon electronic excitation, leading to proton translocation.[3] In this compound, the interplay between the acidic 6'-OH group and the basic quinuclidine (B89598) nitrogen, mediated by the solvent environment, dictates its photophysical and photochemical pathways.[4][5][6] This guide dissects these pathways, providing the foundational data and methodologies required for advanced study and application.

Core Mechanisms of ESPT in this compound

The photophysics of this compound are primarily dictated by the solvent environment, which controls the competition between Excited State Intramolecular Proton Transfer (ESIPT) and photoinduced electron transfer (PET). The chromophore in this compound is the 6-hydroxyquinoline (B46185) (6HQ) moiety.[4][6]

  • In Aprotic Polar Solvents (e.g., Acetonitrile): Upon excitation in acetonitrile (B52724) (MeCN), the fluorescence of neutral this compound is significantly quenched. This is caused by a photoinduced electron transfer (PET) process from the lone pair of the basic quinuclidine nitrogen to the excited quinoline (B57606) chromophore.[4][6]

  • In Protic Polar Solvents (e.g., Methanol): In methanol (B129727) (MeOH), a solvent-assisted proton transfer occurs. This leads to the formation of a weakly emitting zwitterionic tautomer.[4][6]

  • Effect of Protonation: The addition of a strong acid (like p-toluene sulfonic acid, pTsOH) protonates the quinuclidine nitrogen. This suppresses the PET pathway, resulting in a significant increase in fluorescence intensity from the cationic form.[4][6]

  • Effect of Water: The presence of water molecules can facilitate and enhance the excited state proton transfer from the 6'-OH group to the quinuclidine nitrogen. This process leads to the formation of an anionic species of the chromophore, which has its own distinct emission profile.[4][6]

The following diagram illustrates the competing pathways in the excited state of this compound.

cluster_aprotic In Acetonitrile (Aprotic) cluster_protic In Methanol (Protic) cluster_water With Water cluster_acid With Acid (pTsOH) CPD_G CPD (Ground State) CPD_E CPD* (Excited State) CPD_G->CPD_E hν (Excitation) CPD_G->CPD_E Quenched Quenched State (Non-radiative) CPD_E->Quenched PET (e- transfer) Anion Anionic Emitter (CPD-O-) CPD_E->Anion Water-assisted ESIPT Zwitterion Zwitterionic Emitter (CPD-ZW) CPD_E->Zwitterion Solvent-assisted PT Cation Cationic Emitter (CPDH+)* CPD_E->Cation PET suppressed Anion->CPD_G Fluorescence Zwitterion->CPD_G Weak Fluorescence Cation->CPD_G Strong Fluorescence

Excited state pathways of this compound in different solvent environments.

Quantitative Spectroscopic Data

The photophysical properties of this compound (CPD) and its fundamental chromophore, 6-hydroxyquinoline (6HQ), have been characterized under various conditions. The key quantitative data are summarized below.[4][6]

Table 1: Absorption and Emission Maxima
CompoundSolventConditionλ_abs (nm)λ_em (nm)Emitting Species
6HQMeCNNeutral~320~360Neutral (LE)
CPDMeCNNeutral~332WeakQuenched by PET
CPDMeCN+ pTsOH-~450Cationic
CPDMeCN+ Water-~490 (shoulder)Anionic
~580Zwitterionic
6HQMeOHNeutral--Zwitterionic
CPDMeOHNeutral--Zwitterionic
CPDMeOH+ pTsOH-~450Cationic
~580Zwitterionic

LE: Locally Excited state; PET: Photoinduced Electron Transfer.

Table 2: Fluorescence Quantum Yields and Lifetimes
CompoundSolventConditionQuantum Yield (Φ_f)Fluorescence Lifetime (τ)
CPDMeCNNeutralVery low (quenching)-
CPDMeCN+ pTsOH0.114-

Experimental Protocols

The characterization of ESPT in this compound relies on a combination of spectroscopic techniques. The methodologies described are based on established protocols in the field.[4][6]

Materials
  • This compound (CPD): Sourced from commercial suppliers (e.g., Sigma-Aldrich).

  • 6-Hydroxyquinoline (6HQ): Sourced from commercial suppliers (e.g., Sigma-Aldrich).

  • Solvents: Spectroscopic grade methanol (MeOH) and acetonitrile (MeCN).

  • Acid: p-Toluene sulfonic acid monohydrate (pTsOH).

Sample Preparation
  • Stock Solutions: Accurately weigh and dissolve CPD or 6HQ in 25 mL of the desired solvent (MeOH or MeCN) to create a stock solution.

  • Working Solutions: Prepare working solutions for spectroscopic analysis by diluting the stock solution to the desired concentration (e.g., 27 µM for absorption, 40 µM for emission).

  • Titrations: For acid or water effect studies, perform titrations by adding microliter quantities of a concentrated pTsOH or water stock solution to 3 mL of the sample solution in a cuvette.

UV-Vis Absorption Spectroscopy
  • Instrument: A dual-beam spectrophotometer (e.g., Shimadzu UV-2600).

  • Procedure:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Measure the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-500 nm).

    • For titration experiments, record a spectrum after each addition of the titrant.

Steady-State Fluorescence Spectroscopy
  • Instrument: A spectrofluorometer (e.g., PerkinElmer LS55).

  • Procedure:

    • Excite the sample at a wavelength where the species of interest absorbs (e.g., 320 nm or 360 nm).[6]

    • Record the emission spectrum over a range that covers all expected emission bands (e.g., 340-700 nm).

    • Ensure samples are optically dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.

    • For quantum yield measurements, use a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.5 M H₂SO₄).[6]

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence is crucial for determining the lifetimes of the excited states and resolving the kinetics of the transfer processes.[7][8]

  • Technique: Time-Correlated Single Photon Counting (TCSPC) is the standard method.

  • Instrument: A TCSPC system (e.g., PicoQuant GmbH).[6]

  • Procedure:

    • Excite the sample with a pulsed light source (e.g., a picosecond diode laser at ~323 nm).[9]

    • Collect the fluorescence decay profile at specific emission wavelengths corresponding to the different species (neutral, cationic, zwitterionic, anionic).

    • Analyze the decay curves by fitting them to multi-exponential models to extract the fluorescence lifetimes (τ).

The general workflow for these experimental procedures is visualized below.

cluster_prep 1. Sample Preparation cluster_exp 2. Spectroscopic Measurement cluster_data 3. Data Acquisition cluster_analysis 4. Analysis & Interpretation prep_node prep_node exp_node exp_node data_node data_node analysis_node analysis_node Stock Prepare Stock Solutions (CPD, 6HQ, pTsOH) Working Create Working Solutions (e.g., 27-40 µM) Stock->Working Titrate Prepare Titration Series (Acid or Water addition) Working->Titrate Abs UV-Vis Absorption Titrate->Abs SS Steady-State Fluorescence Titrate->SS TR Time-Resolved Fluorescence (TCSPC) Titrate->TR AbsData Absorption Spectra (λ_abs) Abs->AbsData SSData Emission Spectra (λ_em) Quantum Yields (Φ_f) SS->SSData TRData Fluorescence Decays TR->TRData Mechanism Elucidate ESPT Mechanism AbsData->Mechanism SSData->Mechanism Kinetics Determine Lifetimes (τ) & Rate Constants TRData->Kinetics Kinetics->Mechanism p1->p5 Reaction Coordinate (Proton Position) p1->y_axis S0_N->S0_Z High Barrier S0_N->S1_N Absorption (hν) S0_Z->S0_N Relaxation S1_N->S0_N Fluorescence (hν'') S1_N->S1_Z Low Barrier S1_N->S1_Z ESPT S1_Z->S0_Z Fluorescence (hν')

References

In-Depth Analysis of Cupreidine Transition States: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed exploration of the computational methodologies used to investigate the transition states of reactions catalyzed by Cupreidine, a cinchona alkaloid derivative renowned for its efficacy in asymmetric organocatalysis. While direct, in-depth computational studies specifically targeting this compound transition states are not extensively available in the primary literature, this guide synthesizes information from computational analyses of closely related cinchona alkaloids and analogous reaction mechanisms. By examining these parallel systems, we can construct a robust framework for understanding and predicting the behavior of this compound in catalyzing key organic transformations.

Core Concepts in a Nutshell:

This guide will delve into the application of Density Functional Theory (DFT) and other computational tools to elucidate the mechanistic pathways of this compound-catalyzed reactions. We will explore how subtle variations in catalyst conformation, substrate interactions, and reaction conditions influence the energy landscape of the transition states, ultimately governing the stereochemical outcome of the reaction. The principles outlined herein are crucial for the rational design of more efficient and selective organocatalysts for applications in pharmaceutical synthesis and materials science.

Table 1: Representative Quantitative Data from a Related Guanidine-Catalyzed Aza-Henry Reaction

Transition StateReactant(s)Product(s)Activation Energy (kcal/mol)Key Interacting Residues (Conceptual)
TS-re Ketimine + Nitromethane(R)-product adduct25.8Guanidinium NH with nitro group, Amide NH with ketimine
TS-si Ketimine + Nitromethane(S)-product adduct24.9Guanidinium NH with nitro group, Amide NH with ketimine

Note: This data is illustrative and based on a guanidine-catalyzed reaction, not a this compound-catalyzed one. It demonstrates the type of quantitative analysis that is a key focus of computational catalysis research.

Methodologies for Elucidating Transition States

The computational investigation of transition states in organocatalysis, including those involving this compound, typically employs a multi-step approach. The following outlines a generalized protocol based on standard practices in the field.

Computational Protocol:
  • Model System Setup:

    • The initial step involves constructing a 3D model of the this compound catalyst, the substrate molecules, and any co-catalysts or solvent molecules that are believed to be involved in the transition state assembly.

    • The initial geometries are often based on crystallographic data of related compounds or built using molecular modeling software.

  • Conformational Search:

    • A thorough conformational search of the reactants, products, and the catalyst is performed to identify the lowest energy conformers. This is crucial as the relative energies of different conformers can significantly impact the calculated activation energies.

    • Methods such as molecular mechanics (e.g., using force fields like MMFF94) or semi-empirical methods are often employed for this initial screening due to their computational efficiency.

  • Transition State Searching:

    • The core of the computational study involves locating the transition state structures on the potential energy surface.

    • This is typically achieved using quantum mechanical methods, with Density Functional Theory (DFT) being the most common choice.

    • Functionals such as B3LYP or M06-2X are frequently used, in conjunction with a suitable basis set (e.g., 6-31G(d,p) or larger).

    • Solvent effects are often incorporated using implicit solvent models like the Polarizable Continuum Model (PCM).

    • Various algorithms, such as the Berny optimization algorithm, are used to locate the saddle point corresponding to the transition state.

  • Frequency Calculations:

    • Once a stationary point is located, frequency calculations are performed to characterize it.

    • A true minimum on the potential energy surface (corresponding to a stable reactant, intermediate, or product) will have all real (positive) vibrational frequencies.

    • A first-order saddle point (a transition state) will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • To confirm that a located transition state connects the desired reactants and products, an IRC calculation is performed. This involves following the reaction path downhill from the transition state in both the forward and reverse directions.

  • Energy Calculations and Analysis:

    • Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate energy values.

    • The activation energy is then calculated as the difference in energy between the transition state and the initial reactant complex.

    • Analysis of the transition state geometry provides insights into the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion) that govern the stereoselectivity of the reaction.

Visualizing Reaction Pathways and Workflows

To better understand the logical flow of a computational investigation into a this compound-catalyzed reaction and the resulting mechanistic insights, the following diagrams are provided.

Computational_Workflow cluster_prep System Preparation cluster_ts Transition State Elucidation cluster_analysis Analysis and Interpretation Model_Setup 1. Model System Setup Conformational_Search 2. Conformational Search Model_Setup->Conformational_Search TS_Search 3. Transition State Searching (DFT) Conformational_Search->TS_Search Freq_Calc 4. Frequency Calculations TS_Search->Freq_Calc IRC_Calc 5. IRC Calculations Freq_Calc->IRC_Calc Energy_Calc 6. High-Level Energy Calculations IRC_Calc->Energy_Calc Data_Analysis 7. Data Analysis & Interpretation Energy_Calc->Data_Analysis Reaction_Mechanism Reactants This compound + Substrates Pre_Complex Pre-reaction Complex Reactants->Pre_Complex Association TS Transition State Pre_Complex->TS Activation Post_Complex Post-reaction Complex TS->Post_Complex Products Products + this compound Post_Complex->Products Dissociation

The Pivotal Role of the 6'-OH Group in Cupreidine Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cupreidine, a cinchona alkaloid, has emerged as a powerful organocatalyst in asymmetric synthesis. Its efficacy is largely attributed to its bifunctional nature, wherein the 6'-hydroxyl (6'-OH) group and the quinuclidine (B89598) nitrogen atom work in concert to activate both the electrophile and nucleophile. This technical guide provides an in-depth analysis of the critical role of the 6'-OH group in this compound-mediated catalysis, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Introduction: The Bifunctional Advantage of this compound

Cinchona alkaloids have a long and storied history in asymmetric catalysis.[1][2] Among them, this compound, the demethylated analogue of quinidine, has garnered significant attention for its unique catalytic capabilities.[3] The defining feature of this compound's catalytic prowess lies in its rigid, chiral scaffold incorporating both a basic quinuclidine nitrogen and an acidic 6'-hydroxyl group.[1][4] This arrangement allows for a bifunctional activation mechanism, where the catalyst can simultaneously engage with and orient both the nucleophilic and electrophilic partners in a reaction.[1]

The quinuclidine nitrogen typically acts as a Brønsted base, deprotonating the pronucleophile to generate a more reactive nucleophilic species. Concurrently, the 6'-OH group functions as a hydrogen bond donor, activating the electrophile and positioning it for a stereoselective attack.[4] This dual activation strategy is crucial for achieving high levels of enantioselectivity in a variety of carbon-carbon bond-forming reactions.[3]

The 6'-OH Group in Action: Mechanistic Insights

The profound influence of the 6'-OH group is evident across a range of asymmetric transformations catalyzed by this compound and its derivatives. This section explores the mechanistic role of this functional group in key reactions.

Asymmetric Michael Addition

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. This compound-based catalysts have proven highly effective in promoting enantioselective Michael additions.

In a typical catalytic cycle, the quinuclidine nitrogen deprotonates the Michael donor, forming a nucleophilic enolate. Simultaneously, the 6'-OH group forms a hydrogen bond with the carbonyl oxygen of the Michael acceptor. This hydrogen bonding interaction not only increases the electrophilicity of the acceptor but also dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_activation Bifunctional Activation cluster_bond_formation C-C Bond Formation cluster_product Product Formation This compound This compound Catalyst Activated_Complex Ternary Complex (H-Bonding & Deprotonation) This compound->Activated_Complex Donor Michael Donor (Pronucleophile) Donor->Activated_Complex Acceptor Michael Acceptor (Electrophile) Acceptor->Activated_Complex 6'-OH H-bonds to carbonyl Transition_State Stereoselective Transition State Activated_Complex->Transition_State Nucleophilic attack Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product Chiral Michael Adduct Product_Complex->Product Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Catalyst_Regen->this compound Enters next catalytic cycle

Figure 1: Catalytic cycle of a this compound-catalyzed Michael addition.
Asymmetric Aldol (B89426) Reaction

The aldol reaction, which forms a β-hydroxy carbonyl compound, is another fundamental C-C bond-forming reaction where this compound catalysts excel. The bifunctional mechanism is again central to achieving high enantioselectivity.

The quinuclidine nitrogen facilitates the formation of an enolate from the donor ketone or aldehyde. The 6'-OH group then engages in hydrogen bonding with the carbonyl group of the acceptor aldehyde, bringing the two reactants into close proximity within a chiral environment and lowering the energy of the stereodetermining transition state.

Aldol_Reaction_Workflow Start Start: Aldehyde, Ketone, This compound Catalyst Activation Bifunctional Activation: - Ketone deprotonation (Quinuclidine) - Aldehyde activation (6'-OH H-bond) Start->Activation T_State Diastereoselective & Enantioselective Transition State Activation->T_State CC_Formation C-C Bond Formation T_State->CC_Formation Protonation Protonation of Alkoxide CC_Formation->Protonation Product_Release Release of Chiral β-Hydroxy Ketone Protonation->Product_Release End End: Chiral Product & Regenerated Catalyst Product_Release->End

Figure 2: Workflow for a this compound-catalyzed asymmetric aldol reaction.
Asymmetric Aza-Henry (Nitro-Mannich) Reaction

In the aza-Henry reaction, a nitroalkane adds to an imine, forming a β-nitroamine. This compound and its derivatives have been shown to be effective catalysts for this transformation. Computational studies have highlighted the importance of the 6'-OH group in this context.[3]

The catalytic cycle involves the deprotonation of the nitroalkane by the quinuclidine base to form a nitronate. The 6'-OH group of the this compound catalyst then forms a hydrogen bond with the imine nitrogen, activating it for nucleophilic attack by the nitronate. This interaction is crucial for both the rate and the stereochemical outcome of the reaction.[3]

Quantitative Analysis: The Impact of the 6'-OH Group

To quantitatively assess the contribution of the 6'-OH group to the catalytic performance of this compound, a comparison with its 6'-methoxy analogue (quinidine) is illustrative. The following table summarizes the results for the asymmetric Michael addition of methyl 2-oxocyclopentanecarboxylate to trans-β-nitrostyrene.

CatalystYield (%)Enantiomeric Excess (ee, %)
This compound Derivative (with 6'-OH)9699
Quinidine Derivative (with 6'-OCH₃)8544
Data adapted from a study on cinchona-based catalysts.[5]

The data clearly demonstrates the dramatic effect of the 6'-OH group. The this compound-derived catalyst not only provides a significantly higher yield but also a vastly superior enantioselectivity compared to its methoxy-protected counterpart. This underscores the essential role of the hydrogen-bonding capability of the 6'-OH group in achieving high stereocontrol.

Experimental Protocols

This section provides representative experimental procedures for asymmetric reactions catalyzed by this compound derivatives.

General Procedure for Asymmetric Michael Addition of a β-Ketoester to a Nitroolefin

Materials:

  • This compound-derived catalyst (e.g., 5 mol%)

  • β-Ketoester (1.0 equiv)

  • Nitroolefin (1.2 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the this compound-derived catalyst and the β-ketoester.

  • Add anhydrous toluene (B28343) and stir the mixture at room temperature for 10 minutes.

  • Add the nitroolefin to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral Michael adduct.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

General Procedure for Asymmetric Aldol Reaction of an Isatin (B1672199) with a Ketone

Materials:

  • This compound-derived thiourea (B124793) catalyst (e.g., 10 mol%)

  • Isatin derivative (1.0 equiv)

  • Ketone (e.g., acetone, 20 equiv)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the this compound-derived thiourea catalyst and the isatin derivative.

  • Add anhydrous THF and stir the mixture for 10 minutes at the specified temperature (e.g., 5 °C).

  • Add the ketone to the reaction mixture.

  • Stir the reaction at 5 °C and monitor its progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired 3-alkyl-3-hydroxyindolin-2-one.[6]

  • Determine the enantiomeric excess by chiral HPLC analysis.

Logical Relationships in Bifunctional Catalysis

The interplay between the different functional groups of the this compound catalyst and the reactants can be visualized as a logical relationship diagram.

Logical_Relationships Catalyst This compound Catalyst Quinuclidine N 6'-OH group Activation Activated Species Nucleophile (Enolate) Activated Electrophile Catalyst:n->Activation:enolate Deprotonates Catalyst:o->Activation:activated_elec H-Bonds with Reactants Reactants Pronucleophile Electrophile Reactants:nuc->Activation:enolate Reactants:elec->Activation:activated_elec Product Chiral Product Activation->Product Stereoselective Reaction

Figure 3: Logical relationships in this compound's bifunctional catalysis.

Conclusion

The 6'-hydroxyl group is an indispensable component of the this compound catalytic system. Its ability to act as a hydrogen bond donor is fundamental to the bifunctional activation mechanism that underpins the high efficiency and enantioselectivity observed in a wide range of asymmetric reactions. Through simultaneous activation of the electrophile via hydrogen bonding and the nucleophile via Brønsted base catalysis by the quinuclidine nitrogen, this compound and its derivatives provide a powerful and versatile platform for the synthesis of complex chiral molecules. This technical guide has provided a comprehensive overview of the pivotal role of the 6'-OH group, supported by mechanistic insights, quantitative data, and practical experimental guidance for researchers in the field of asymmetric synthesis and drug development.

References

Cupreidine as a Derivative of Quinidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupreidine, also known as O-desmethylquinidine or 6'-hydroxycinchonine, is a close structural analog and a metabolite of the well-known Class I antiarrhythmic drug, quinidine (B1679956).[1][2] As the O-demethylated derivative of quinidine, this compound shares its core cinchona alkaloid framework and, consequently, exhibits significant pharmacological similarities. Notably, it has been reported to possess antiarrhythmic potency equivalent to that of quinidine but with a potentially more favorable safety profile, exhibiting approximately 50% less acute toxicity. This guide provides an in-depth technical overview of this compound, focusing on its relationship to quinidine, its physicochemical properties, synthesis, and biological activities.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and quinidine is presented in Table 1. These parameters are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of these compounds.

Table 1: Physicochemical Data of this compound and Quinidine

PropertyThis compoundQuinidine
Molecular Formula C₁₉H₂₂N₂O₂[1]C₂₀H₂₄N₂O₂
Molecular Weight 310.4 g/mol [1]324.42 g/mol
LogP 2.6 (Computed)[1]3.44
pKa Not Experimentally Determined5.4 and 10.0
Melting Point 184-190 °C[3]168-172 °C
Solubility Soluble in DMSO, ethanol (B145695), and methanol.[3]Very soluble in methanol, soluble in ethanol and chloroform, practically insoluble in petroleum ether.

Synthesis and Derivatization

This compound is primarily derived from quinidine through an O-demethylation reaction. This chemical transformation is a key step in both the metabolic processing of quinidine in vivo and the semi-synthetic production of this compound for research and potential therapeutic applications.

O-Demethylation of Quinidine to this compound

The conversion of the 6'-methoxy group of quinidine to a hydroxyl group to yield this compound can be achieved through various demethylation methods common in organic synthesis. One such established method involves the use of pyridine (B92270) hydrochloride.

Experimental Protocol: O-Demethylation of Quinidine using Pyridine Hydrochloride

This protocol is a general procedure for the demethylation of aryl methyl ethers and can be adapted for the synthesis of this compound from quinidine.

Materials:

  • Quinidine

  • Pyridine hydrochloride

  • Inert solvent (e.g., N-methyl-2-pyrrolidone)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine quinidine and an excess of pyridine hydrochloride (typically 3-5 equivalents).

  • Heating: Heat the reaction mixture to a high temperature, typically in the range of 180-220°C, under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization: Carefully add water to the reaction mixture and neutralize the excess acid with a solution of sodium hydroxide until the pH is basic.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can then be purified by column chromatography on silica (B1680970) gel.

DOT Diagram: Chemical Transformation of Quinidine to this compound

G Quinidine Quinidine This compound This compound Quinidine->this compound O-Demethylation (e.g., Pyridine HCl, heat) G Na_channel Voltage-Gated Sodium Channel (Naᵥ1.5) Depolarization Phase 0 Depolarization Na_channel->Depolarization Mediates K_channel Delayed Rectifier Potassium Channel (hERG) Repolarization Phase 3 Repolarization K_channel->Repolarization Mediates This compound This compound This compound->Na_channel Blocks This compound->K_channel Blocks Decreased Conduction Velocity Decreased Conduction Velocity Depolarization->Decreased Conduction Velocity Prolonged Action Potential Prolonged Action Potential Repolarization->Prolonged Action Potential G cluster_reaction Asymmetric Michael Addition Start Start: - Michael Donor (e.g., Malonate) - Michael Acceptor (e.g., Chalcone) - this compound Catalyst - Solvent Reaction Reaction: Stir at specified temperature Start->Reaction Monitoring Monitoring: TLC or HPLC Reaction->Monitoring Workup Work-up: Quench reaction, extract product Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Product Chiral Product Purification->Product

References

Methodological & Application

Application Notes and Protocols: Cupreidine-Catalyzed Asymmetric Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric Michael addition is a cornerstone reaction in organic synthesis for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. Among the array of catalysts developed for this transformation, cupreidine, a Cinchona alkaloid, and its derivatives have emerged as powerful bifunctional organocatalysts.[1][2] These catalysts operate through a cooperative mechanism, simultaneously activating both the nucleophile and the electrophile via hydrogen bonding and Brønsted base catalysis, leading to high yields and excellent stereocontrol. This document provides detailed application notes and experimental protocols for this compound-catalyzed asymmetric Michael additions, targeting researchers in academia and the pharmaceutical industry.

Mechanism of Catalysis

This compound-based catalysts typically possess a tertiary amine (the quinuclidine (B89598) nitrogen) that acts as a Brønsted base to deprotonate the pronucleophile, forming a chiral enolate. Simultaneously, a hydrogen-bond-donating moiety, often a hydroxyl group on the this compound scaffold or an appended thiourea, squaramide, or sulfonamide group, activates the Michael acceptor.[3][4] This dual activation within a chiral environment dictates the facial selectivity of the nucleophilic attack, resulting in a highly enantioenriched product.

Cupreidine_Catalyzed_Michael_Addition_Mechanism General Mechanism of Bifunctional Catalysis cluster_0 Catalyst-Substrate Complex cluster_1 Transition State cluster_2 Product Formation Catalyst This compound Derivative Nucleophile Pronucleophile (e.g., Malonate) Catalyst->Nucleophile Deprotonation (Base) Electrophile Michael Acceptor (e.g., Nitroalkene) Catalyst->Electrophile H-Bonding (Acid) TS [Chiral Transition State] Nucleophile->TS Electrophile->TS Product Enantioenriched Michael Adduct TS->Product Catalyst_Regen Catalyst Regeneration Product->Catalyst_Regen Catalyst_Regen->Catalyst Enters next cycle

Caption: General mechanism of this compound-catalyzed Michael addition.

Applications in Asymmetric Synthesis

This compound catalysts have proven effective in a wide range of asymmetric Michael additions, including:

  • Addition of Carbon Nucleophiles: Malonates, β-ketoesters, and aldehydes are common nucleophiles used to form new C-C bonds with high stereoselectivity.[2][5][6]

  • Sulfa-Michael Addition: The addition of thiols to α,β-unsaturated carbonyl compounds provides access to chiral sulfur-containing molecules.[4]

  • Aza-Michael Addition: The conjugate addition of amines or their surrogates is a powerful method for the synthesis of chiral β-amino acids and other nitrogen-containing compounds.

Data Presentation: Performance of this compound-Based Catalysts

The following table summarizes the performance of various this compound-derived catalysts in asymmetric Michael addition reactions.

Catalyst TypeNucleophileElectrophileSolventTemp (°C)Yield (%)ee (%)drReference
This compoundDimethyl malonatetrans-β-NitrostyreneToluene (B28343)-209595-[2]
This compound-ThioureaDiethyl malonateChalconeTolueneRT9892-[7]
This compound-SquaramideBenzyl (B1604629) thioltrans-ChalconeCH2Cl2-209594-[4]
This compound-Sulfonamide2-Carbomethoxy-1-indanonetrans-β-NitrostyreneToluene-20969998:2[3][8]

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene

This protocol is adapted from the work of Deng and co-workers, demonstrating the use of unmodified this compound as a catalyst.[2]

Materials:

  • This compound (catalyst)

  • trans-β-Nitrostyrene (electrophile)

  • Dimethyl malonate (nucleophile)

  • Toluene (solvent, anhydrous)

  • Ethyl acetate (B1210297) (for workup)

  • Hexanes (for workup)

  • Silica (B1680970) gel (for chromatography)

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.02 mmol, 10 mol%).

  • Add anhydrous toluene (1.0 mL) and cool the mixture to -20 °C.

  • Add dimethyl malonate (0.4 mmol, 2.0 equiv.).

  • Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.) to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Protocol 2: Asymmetric Sulfa-Michael Addition of Benzyl Thiol to trans-Chalcone

This protocol is based on the work utilizing a this compound-squaramide bifunctional catalyst.[4]

Materials:

  • This compound-squaramide catalyst

  • trans-Chalcone (electrophile)

  • Benzyl thiol (nucleophile)

  • Dichloromethane (B109758) (CH2Cl2, solvent, anhydrous)

  • Saturated aqueous NH4Cl (for quenching)

  • Anhydrous MgSO4 (for drying)

  • Ethyl acetate (for extraction)

  • Hexanes (for extraction)

  • Silica gel (for chromatography)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the this compound-squaramide catalyst (0.01 mmol, 5 mol%).

  • Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to -20 °C.

  • Add trans-chalcone (0.2 mmol, 1.0 equiv.).

  • Add benzyl thiol (0.24 mmol, 1.2 equiv.) dropwise to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the final product.

  • Analyze the enantiomeric excess by chiral HPLC.

Experimental_Workflow Typical Experimental Workflow Start Start Setup Reaction Setup: - Inert Atmosphere - Add Catalyst & Solvent Start->Setup Cooling Cool to Reaction Temperature Setup->Cooling Reagents Add Nucleophile & Electrophile Cooling->Reagents Reaction Stir and Monitor (e.g., by TLC) Reagents->Reaction Workup Reaction Workup: - Quench - Extract Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Analysis: - NMR, MS - Chiral HPLC for ee Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for the reaction.

Conclusion

This compound and its derivatives are highly effective and versatile organocatalysts for asymmetric Michael additions. Their bifunctional nature allows for high levels of stereocontrol under mild reaction conditions. The protocols and data presented herein provide a valuable resource for researchers aiming to employ these catalysts in the synthesis of complex chiral molecules for pharmaceutical and other applications. Further exploration of catalyst modifications and reaction scope is expected to continue expanding the utility of this powerful catalytic system.

References

Application Notes and Protocols for Enantioselective Henry Reaction Using Cupreidine-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the enantioselective Henry (nitroaldol) reaction utilizing cupreidine and its derivatives as organocatalysts. The Henry reaction is a powerful C-C bond-forming reaction that yields valuable β-nitroalcohols, which are versatile precursors for synthesizing chiral amino alcohols, α-hydroxy carboxylic acids, and other key intermediates in drug development. This compound, a Cinchona alkaloid, and its derivatives are effective bifunctional catalysts, activating both the nucleophile (nitroalkane) and the electrophile (carbonyl compound) to achieve high levels of stereocontrol.

Core Concepts

This compound and its pseudoenantiomer cupreine (B190981) possess both a basic quinuclidine (B89598) nitrogen and an acidic phenolic hydroxyl group. This arrangement allows for a bifunctional catalytic mechanism. The quinuclidine nitrogen acts as a Brønsted base, deprotonating the nitroalkane to form a nitronate anion. Simultaneously, the C6'-hydroxyl group acts as a Brønsted acid, activating the carbonyl electrophile through hydrogen bonding. This dual activation within a chiral scaffold brings the reactants into a well-defined spatial arrangement, leading to high enantioselectivity in the product.

Application 1: Enantioselective Henry Reaction of α-Ketoesters with Nitromethane (B149229)

This protocol is based on the highly efficient organocatalytic asymmetric Henry reaction with α-ketoesters developed by Deng and coworkers, utilizing a C6'-OH quinidine (B1679956) derivative.[1][2][3][4] This method is particularly valuable for the synthesis of chiral tertiary alcohols containing a nitro group.

Data Presentation

The following table summarizes the results obtained for the enantioselective Henry reaction between various α-ketoesters and nitromethane using a this compound-derived catalyst (a C6'-OH quinidine derivative).[1][2]

EntryR in α-Ketoester (R-CO-COOEt)Time (h)Yield (%)ee (%)
1Phenyl489192
24-Nitrophenyl249897
34-Bromophenyl489594
44-Methoxyphenyl728090
52-Naphthyl489392
62-Furyl249694
7Cinnamyl489591
8Cyclohexyl728588
9n-Propyl728285
Experimental Protocol

Materials:

  • This compound-derived catalyst (e.g., C6'-OH quinidine derivative)

  • α-Ketoester

  • Nitromethane (CH₃NO₂)

  • Toluene (B28343)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Stir plate and magnetic stir bars

  • Low-temperature cooling bath

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the α-ketoester (0.1 mmol, 1.0 equiv).

  • Add the this compound-derived catalyst (0.01 mmol, 10 mol%).

  • Add toluene (0.5 mL) to the vial.

  • Cool the mixture to -40 °C using a suitable cooling bath.

  • Add nitromethane (0.2 mmol, 2.0 equiv) to the cooled reaction mixture.

  • Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired β-nitroalcohol.

  • Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Application 2: Bifunctional Thiourea-Cupreidine Catalyzed Enantioselective Henry Reaction

For enhanced reactivity and enantioselectivity, particularly with challenging aldehyde substrates, a bifunctional catalyst incorporating a thiourea (B124793) moiety onto the this compound scaffold can be employed. The thiourea group provides an additional hydrogen-bonding site for activating the electrophile. This protocol is based on the work of Hiemstra and others on bifunctional Cinchona alkaloid catalysts.[5][6][7]

Data Presentation

The following table presents representative data for the Henry reaction of various aldehydes with nitromethane using a this compound-thiourea bifunctional catalyst.

EntryAldehydeTime (h)Yield (%)ee (%)
1Benzaldehyde249592
24-Nitrobenzaldehyde129896
34-Chlorobenzaldehyde249493
42-Naphthaldehyde369091
5Cinnamaldehyde488889
6Cyclohexanecarboxaldehyde488590
Experimental Protocol

Materials:

  • This compound-thiourea bifunctional catalyst

  • Aldehyde

  • Nitromethane (CH₃NO₂)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Stir plate and magnetic stir bars

Procedure:

  • In a reaction vial, dissolve the this compound-thiourea catalyst (5 mol%) in THF (1.0 mL).

  • Add the aldehyde (0.2 mmol, 1.0 equiv) to the catalyst solution.

  • Add nitromethane (1.0 mmol, 5.0 equiv) to the mixture.

  • Stir the reaction at room temperature (or a specified lower temperature for optimal results) for the time indicated in the data table or until completion as monitored by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure β-nitroalcohol.

  • Analyze the enantiomeric excess of the product using chiral HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the this compound-catalyzed enantioselective Henry reaction.

G Experimental Workflow for this compound-Catalyzed Henry Reaction A Reactant & Catalyst Mixing (Aldehyde/Ketoester + this compound Catalyst) B Solvent Addition (e.g., Toluene or THF) A->B C Temperature Control (e.g., -40°C or Room Temp.) B->C D Addition of Nitromethane C->D E Reaction Stirring & Monitoring (TLC) D->E F Work-up (Quenching, Extraction, Drying) E->F G Purification (Flash Chromatography) F->G H Analysis (Chiral HPLC for ee%) G->H

Caption: General experimental workflow for the enantioselective Henry reaction.

Proposed Catalytic Cycle

The diagram below depicts the proposed catalytic cycle for the enantioselective Henry reaction catalyzed by a this compound-type Cinchona alkaloid, highlighting the bifunctional activation mechanism.[8][9]

G Proposed Catalytic Cycle for this compound-Catalyzed Henry Reaction Catalyst This compound Catalyst (Quinuclidine-N & C6'-OH) Intermediate1 Transition State [Catalyst-Nitronate-Aldehyde Complex] Catalyst->Intermediate1 + Nitroalkane (Deprotonation) + Aldehyde (H-Bonding) Nitroalkane R-CH2NO2 (Nitroalkane) Nitroalkane->Intermediate1 Aldehyde R'-CHO (Aldehyde) Aldehyde->Intermediate1 Product_Complex Product-Catalyst Complex Intermediate1->Product_Complex C-C Bond Formation Product_Complex->Catalyst Product Release Product β-Nitroalcohol (Product) Product_Complex->Product

Caption: Proposed bifunctional catalytic cycle.

References

Application Notes and Protocols: Cupreidine as a Catalyst for Asymmetric Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupreidine, a cinchona alkaloid, has emerged as a powerful organocatalyst in asymmetric synthesis, facilitating the enantioselective formation of carbon-carbon bonds. This document provides detailed application notes and protocols for the use of this compound as a catalyst in the asymmetric Friedel-Crafts reaction, a cornerstone transformation in organic chemistry for the alkylation of aromatic systems. The protocols outlined below are specifically focused on the highly enantioselective addition of indoles to isatins, yielding valuable chiral 3-indolyl-3-hydroxy-2-oxindole scaffolds. These products are of significant interest in medicinal chemistry and drug development due to their prevalence in various biologically active molecules.

Core Application: Enantioselective Friedel-Crafts Reaction of Indoles with Isatins

The this compound-catalyzed asymmetric Friedel-Crafts reaction between indoles and isatins provides a direct and efficient route to chiral 3-substituted 3-hydroxyoxindoles. This reaction demonstrates high yields and excellent enantioselectivities under mild conditions.

Reaction Scheme

cluster_0 This compound-Catalyzed Asymmetric Friedel-Crafts Reaction Indole (B1671886) Indole Product Chiral 3-Indolyl-3-hydroxy-2-oxindole Indole->Product Isatin (B1672199) Isatin Isatin->Product This compound This compound (catalyst) This compound->Product enantioselective addition

Caption: General scheme of the this compound-catalyzed reaction.

Quantitative Data Summary

The following table summarizes the results for the this compound-catalyzed Friedel-Crafts reaction between various substituted indoles and isatins.[1]

EntryIsatin Derivative (R¹)Indole Derivative (R²)ProductYield (%)[1]ee (%)[1]
1HH3a9288
25-BrH3b9791
35-ClH3c9590
45-FH3d9389
55-MeH3e9085
65-OMeH3f8582
7H5-Br3g9690
8H5-Cl3h9489
9H5-F3i9187
10H5-Me3j8884
11H5-OMe3k8280
12H7-Me3l6876

Experimental Protocols

General Procedure for the Asymmetric Friedel-Crafts Reaction of Indoles with Isatins

This protocol is adapted from the first direct enantioselective Friedel-Crafts reaction of indoles with isatins catalyzed by cupreine (B190981) (this compound).[1]

Materials:

  • This compound (catalyst)

  • Substituted Isatin

  • Substituted Indole

  • Toluene (B28343) (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plate

Procedure:

  • To a stirred solution of the isatin derivative (0.1 mmol) in toluene (1.0 mL) was added the indole derivative (0.12 mmol).

  • This compound (0.01 mmol, 10 mol%) was then added to the mixture at room temperature.

  • The reaction mixture was stirred at room temperature and the progress of the reaction was monitored by TLC.

  • Upon completion of the reaction, the solvent was removed under reduced pressure.

  • The residue was purified by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate (B1210297) = 3:1) to afford the desired product.

Proposed Catalytic Cycle and Stereochemical Model

The enantioselectivity of the this compound-catalyzed Friedel-Crafts reaction is attributed to a bifunctional activation mechanism. The this compound catalyst is believed to interact with both the indole and the isatin substrates simultaneously through hydrogen bonding, orienting them in a chiral environment for the nucleophilic attack.

G cluster_workflow Proposed Catalytic Cycle A This compound Catalyst D Ternary Complex (H-Bonding) A->D Binds B Isatin Substrate B->D C Indole Substrate C->D Binds E Nucleophilic Attack D->E Facilitates F Product Release E->F Forms F->A Regenerates Catalyst G Chiral Product F->G

Caption: Proposed catalytic cycle for the enantioselective reaction.

The stereochemical outcome is rationalized by a transition state model where the quinoline (B57606) moiety of this compound shields one face of the isatin, while the hydroxyl group activates the carbonyl group of the isatin and the quinuclidine (B89598) nitrogen activates the N-H bond of the indole. This dual activation and steric hindrance directs the indole to attack a specific face of the isatin, leading to the observed enantioselectivity.

G cluster_model Stereochemical Model cluster_key Interactions This compound This compound Transition_State Chiral Transition State This compound->Transition_State H-Bonding (OH & N) Isatin Isatin Isatin->Transition_State Indole Indole Indole->Transition_State Nucleophilic Attack OH_Group This compound OH activates Isatin C=O N_Atom Quinuclidine N activates Indole N-H Shielding Quinoline moiety provides steric shielding

Caption: Simplified model of the proposed transition state.

Conclusion

This compound is a highly effective and readily available organocatalyst for the asymmetric Friedel-Crafts reaction of indoles with isatins. The reaction proceeds under mild conditions, tolerates a range of substituents on both reactants, and consistently delivers high yields and enantioselectivities of the chiral 3-indolyl-3-hydroxy-2-oxindole products. The provided protocols and mechanistic insights offer a solid foundation for researchers in organic synthesis and drug discovery to utilize this powerful catalytic system for the efficient construction of complex and biologically relevant molecules.

References

Application of Cupreidine in Asymmetric Epoxidation of Enones: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of cupreidine and its derivatives in the asymmetric epoxidation of enones. This class of reactions is of significant interest in synthetic chemistry, particularly in the pharmaceutical industry, where the production of enantiomerically pure epoxides is a crucial step in the synthesis of complex chiral molecules. This compound, a cinchona alkaloid, and its derivatives have emerged as powerful organocatalysts for these transformations, offering high yields and excellent enantioselectivities.

Overview of this compound-Catalyzed Asymmetric Epoxidation

The asymmetric epoxidation of α,β-unsaturated ketones (enones) is a fundamental transformation for the synthesis of chiral building blocks. This compound-based catalysts, particularly 9-amino-9-deoxy-epi-cupreidine and its analogues, have proven to be highly effective in mediating this reaction. The catalytic cycle is generally understood to proceed through the formation of an iminium ion intermediate between the enone and the primary amine of the catalyst. This activation facilitates the nucleophilic attack of an oxidant, typically a hydroperoxide, to the β-carbon of the enone. The chiral scaffold of the this compound derivative then directs the oxidant to one face of the molecule, resulting in the formation of the epoxide with high enantiomeric excess (ee).

These reactions can be performed under various conditions, including in organic solvents and under phase-transfer catalysis (PTC) conditions, the latter of which often utilizes environmentally benign oxidants like hydrogen peroxide.

Quantitative Data Summary

The following table summarizes the performance of this compound-derived catalysts in the asymmetric epoxidation of various enone substrates. The data highlights the high yields and enantioselectivities achievable with these catalysts.

Enone SubstrateCatalystOxidantSolventTemp (°C)Time (h)Yield (%)ee (%)
Cyclohexenone9-Amino-9-deoxy-epi-cinchonine saltH₂O₂Dioxane5020>98 (conv.)97
4,4-Dimethylcyclohex-2-en-1-one9-Amino-9-deoxy-epi-cinchonine saltH₂O₂Dioxane5020>98 (conv.)98
4,4-Diphenylcyclohex-2-en-1-one9-Amino-9-deoxy-epi-cinchonine saltH₂O₂Dioxane304895 (conv.)>99
Cyclohept-2-en-1-one9-Amino-9-deoxy-epi-cinchonine saltH₂O₂Dioxane5020>98 (conv.)98
Chalcone (B49325)Cinchonine-derived PTCH₂O₂Toluene (B28343)/H₂ORT-9784
4'-MethylchalconeCinchonine-derived PTCH₂O₂Toluene/H₂ORT-9586
4-ChlorochalconeCinchonine-derived PTCH₂O₂Toluene/H₂ORT-9892

Note: Data is compiled from studies on 9-amino cinchona alkaloids and their derivatives under various conditions. Specific this compound results may vary based on the exact derivative and reaction optimization.

Experimental Protocols

General Protocol for Asymmetric Epoxidation of Cyclic Enones

This protocol is based on the successful application of 9-amino cinchona alkaloid salts for the highly enantioselective epoxidation of cyclic enones.[1]

Materials:

  • Cyclic enone (e.g., cyclohexenone)

  • 9-Amino-9-deoxy-epi-cupreidine derivative (or other 9-amino cinchona alkaloid salt) (10 mol%)

  • Hydrogen peroxide (30% aq. solution)

  • Dioxane (anhydrous)

  • Saturated aqueous NaHCO₃ solution

  • Saturated aqueous Na₂S₂O₃ solution

  • Anhydrous MgSO₄

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a stirred solution of the cyclic enone (1.0 mmol) in dioxane (2.0 mL) is added the 9-amino-9-deoxy-epi-cupreidine derivative catalyst (0.1 mmol).

  • Hydrogen peroxide (30% aq., 1.5 mmol) is added to the mixture.

  • The reaction mixture is stirred at the specified temperature (e.g., 30-50 °C) for the required time (e.g., 20-48 hours), while monitoring the reaction progress by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • Excess peroxide is decomposed by the addition of saturated aqueous Na₂S₂O₃ solution.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired epoxide.

  • The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Protocol for Asymmetric Epoxidation of Chalcones under Phase-Transfer Catalysis

This protocol is adapted from methodologies using cinchona alkaloid-derived phase-transfer catalysts for the epoxidation of chalcones.

Materials:

  • Chalcone derivative

  • This compound-derived quaternary ammonium (B1175870) salt (phase-transfer catalyst, PTC) (5 mol%)

  • Hydrogen peroxide (30% aq. solution)

  • Toluene

  • Aqueous base (e.g., NaOH or LiOH solution)

  • Standard laboratory glassware and vigorous stirring equipment

Procedure:

  • A solution of the chalcone (1.0 mmol) and the this compound-derived PTC (0.05 mmol) in toluene (5 mL) is prepared in a reaction vessel.

  • An aqueous solution of the base is added, followed by the dropwise addition of hydrogen peroxide (30% aq., 2.0 mmol) under vigorous stirring.

  • The two-phase mixture is stirred vigorously at room temperature until the starting material is consumed (monitored by TLC).

  • The layers are separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with water and brine, then dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the epoxide.

  • The enantiomeric excess is determined by chiral HPLC.

Diagrams and Visualizations

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the asymmetric epoxidation of an enone catalyzed by a 9-amino-cupreidine derivative.

Catalytic_Cycle cluster_cycle Catalytic Cycle Enone Enone Iminium Iminium Ion Intermediate Enone->Iminium + Catalyst Catalyst 9-Amino-Cupreidine Derivative Peroxide_Attack Nucleophilic Attack by Hydroperoxide Iminium->Peroxide_Attack Enamine_Intermediate Peroxy-Enamine Intermediate Peroxide_Attack->Enamine_Intermediate + HOO⁻ Cyclization Intramolecular Cyclization Enamine_Intermediate->Cyclization Epoxide Chiral Epoxide Cyclization->Epoxide Catalyst_Regen Catalyst Regeneration Epoxide->Catalyst_Regen - Product Catalyst_Regen->Catalyst

Caption: Proposed catalytic cycle for the asymmetric epoxidation of enones.

Experimental Workflow

The following diagram outlines the general experimental workflow for the this compound-catalyzed asymmetric epoxidation of enones.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Enone - this compound Catalyst - Solvent start->reaction_setup add_oxidant Add Oxidant (e.g., H₂O₂) reaction_setup->add_oxidant reaction Stir at Controlled Temperature add_oxidant->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Analysis: - NMR, MS - Chiral HPLC/GC for ee purification->analysis end End analysis->end

Caption: General experimental workflow for asymmetric epoxidation.

Conclusion

This compound and its derivatives are highly effective and versatile organocatalysts for the asymmetric epoxidation of a wide range of enone substrates. The operational simplicity, mild reaction conditions, and the ability to achieve high yields and enantioselectivities make this methodology a valuable tool for synthetic chemists in both academic and industrial settings. The protocols provided herein offer a solid foundation for the implementation of this powerful catalytic system. Further optimization of reaction parameters for specific substrates may lead to even greater efficiencies and selectivities.

References

Application Notes and Protocols for the Use of Cupreidine as a Chiral Resolving Agent for Racemic Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Chiral Resolution in Drug Development

Chirality is a fundamental property of many drug molecules, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles. The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is a critical step in the development of safe and effective stereochemically pure pharmaceuticals.[1][2] One of the most established and industrially scalable methods for achieving this separation is through the formation of diastereomeric salts using a chiral resolving agent.[3][4][5]

This document provides detailed application notes and a generalized protocol for the use of cupreidine, a cinchona alkaloid, as a potential chiral resolving agent for the separation of racemic acidic compounds. While specific documented applications of this compound for this purpose are not widely available in scientific literature, its structural similarity to other effective cinchona alkaloid resolving agents, such as quinidine, suggests its potential utility.[6] The protocols provided herein are based on the well-established principles of diastereomeric salt crystallization and can be adapted for the experimental evaluation of this compound.

Principle of Chiral Resolution by Diastereomeric Salt Formation

Enantiomers of a chiral compound possess identical physical properties, making their direct separation challenging. However, by reacting a racemic mixture of an acidic compound (a mixture of (+)-acid and (-)-acid) with a single enantiomer of a chiral base, such as this compound, a pair of diastereomeric salts is formed. These diastereomers, for instance, [(+)-acid-(-)-cupreidine] and [(-)-acid-(-)-cupreidine], have distinct physical properties, including different solubilities in a given solvent system.[2] This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. Subsequently, the optically pure acid can be recovered from the isolated salt.

The success of this method hinges on several factors, including the choice of resolving agent, the selection of an appropriate solvent, and the optimization of crystallization conditions such as temperature and concentration.

Profile of this compound as a Potential Chiral Resolving Agent

This compound, also known as O-desmethylquinidine, is a naturally occurring cinchona alkaloid. Its structure features multiple chiral centers and basic nitrogen atoms, making it a suitable candidate for use as a chiral resolving agent for acidic compounds.

Chemical Structure of this compound:

Key Properties:

  • Molecular Formula: C19H22N2O2

  • Molar Mass: 310.4 g/mol [7]

  • Nature: Chiral base

While extensive data on its application as a resolving agent is limited, its structural relationship to quinidine, a known effective resolving agent, provides a strong rationale for its investigation in this role.

Generalized Experimental Protocol for Chiral Resolution of a Racemic Acid

This protocol outlines a general procedure for the chiral resolution of a racemic acidic compound using a cinchona alkaloid like this compound as the resolving agent. Optimization of solvent, temperature, and stoichiometry is crucial for each specific racemic mixture.

4.1 Materials and Reagents:

  • Racemic acidic compound

  • This compound (or another suitable cinchona alkaloid)

  • Screening solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, and mixtures thereof)

  • Acid for liberation of the resolved enantiomer (e.g., 1M HCl)

  • Base for recovery of the resolving agent (e.g., 1M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous drying agent (e.g., Na2SO4, MgSO4)

4.2 Experimental Workflow Diagram

Chiral_Resolution_Workflow cluster_prep Preparation cluster_reaction Diastereomeric Salt Formation cluster_separation Separation cluster_liberation Liberation and Recovery racemic_acid Racemic Acid (in Solvent) mixing Mixing and Stirring racemic_acid->mixing resolving_agent This compound (in Solvent) resolving_agent->mixing crystallization Fractional Crystallization (Cooling) mixing->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor (Contains More Soluble Diastereomeric Salt) filtration->mother_liquor acidification1 Acidification (e.g., HCl) less_soluble_salt->acidification1 acidification2 Basification (e.g., NaOH) mother_liquor->acidification2 extraction1 Extraction acidification1->extraction1 resolved_enantiomer Resolved Enantiomer extraction1->resolved_enantiomer extraction2 Extraction acidification2->extraction2 recovered_agent Recovered this compound extraction2->recovered_agent

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

4.3 Step-by-Step Procedure:

  • Solvent Screening: Begin by conducting small-scale experiments to identify a suitable solvent or solvent mixture. The ideal solvent should dissolve both the racemic acid and this compound at an elevated temperature but allow for the selective crystallization of one diastereomeric salt upon cooling.

  • Formation of Diastereomeric Salts:

    • In a flask, dissolve the racemic acidic compound in the chosen solvent with heating.

    • In a separate flask, dissolve an equimolar amount of this compound in the same solvent, also with heating.

    • Slowly add the this compound solution to the racemic acid solution with stirring. The formation of a precipitate may occur immediately or upon cooling.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.[8]

    • Collect the crystalline salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Purification of the Diastereomeric Salt (Optional):

    • The purity of the isolated salt can be enhanced by recrystallization from a suitable solvent. The diastereomeric excess (de%) can be monitored at this stage if analytical methods are available.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the purified diastereomeric salt in water.

    • Acidify the mixture with a suitable acid (e.g., 1M HCl) to a pH where the acidic compound is no longer ionized.

    • Extract the liberated enantiomerically enriched acid with an organic solvent.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent under reduced pressure.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the previous step contains the protonated this compound.

    • It can be recovered by basifying the solution (e.g., with 1M NaOH) and extracting it with an organic solvent.

  • Determination of Enantiomeric Purity:

    • The enantiomeric excess (ee%) of the resolved acid is determined using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or polarimetry.

Data Presentation and Interpretation

For a systematic evaluation of this compound as a resolving agent, it is essential to present the quantitative data in a structured manner. The following tables provide a template for summarizing the results of screening and optimization experiments.

Table 1: Solvent Screening for Diastereomeric Salt Crystallization

EntrySolvent SystemRacemic Acid:this compound RatioTemp (°C)Observations (Precipitate Formation)
1Methanol1:160 -> 4Clear solution at 60°C, precipitate at 4°C
2Ethanol1:178 -> 4Precipitate forms upon mixing
3Acetone1:156 -> 4No precipitate observed
4Acetonitrile/Water (9:1)1:180 -> 4Crystalline precipitate formed

Table 2: Optimization of Chiral Resolution

EntrySolvent SystemMolar Ratio (Acid:Base)Yield of Salt (%)Diastereomeric Excess (de%) of SaltEnantiomeric Excess (ee%) of Liberated Acid
1Acetonitrile/Water (9:1)1:1459092% (R)
2Acetonitrile/Water (9:1)1:0.8409596% (R)
3Ethanol1:1557578% (S)
4Methanol1:1308588% (R)

Conclusion

While specific precedents for the use of this compound as a chiral resolving agent are not extensively documented, its structural characteristics make it a promising candidate for the resolution of racemic acids. The generalized protocol and data presentation framework provided in these application notes offer a systematic approach for researchers and drug development professionals to explore its potential. Successful chiral resolution will depend on careful optimization of the experimental conditions for each specific racemic mixture. It is recommended to perform thorough screening and characterization to achieve high enantiomeric purity and yield.

References

Synthesis of Cupreidine Derivatives for Enhanced Catalytic Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupreidine, a cinchona alkaloid, and its derivatives have emerged as powerful organocatalysts in asymmetric synthesis. The presence of both a basic quinuclidine (B89598) nitrogen and an acidic 6'-hydroxyl group on the quinoline (B57606) ring allows for bifunctional catalysis, enabling the activation of both nucleophiles and electrophiles. This dual activation pathway often leads to high stereoselectivity in a variety of chemical transformations. By modifying the 6'-hydroxyl group or the quinuclidine nitrogen, the steric and electronic properties of the catalyst can be fine-tuned to enhance its activity and selectivity for specific reactions. These modifications include O-acylation, O-alkylation, and the introduction of hydrogen-bonding moieties like thioureas and squaramides.

This document provides detailed application notes and protocols for the synthesis of various this compound derivatives and their application in asymmetric catalysis.

Data Presentation: Catalytic Activity of this compound Derivatives

The following tables summarize the catalytic activity of different this compound derivatives in key asymmetric reactions, providing a comparative overview of their performance.

CatalystReaction TypeSubstrate 1Substrate 2Yield (%)ee (%)drReference
This compoundMichael AdditionDimethyl malonate(E)-1,2,4-trifluoro-5-(2-nitrovinyl)benzeneN/AN/AN/A[1]
This compoundAza-Michael Addition1H-benzo[d][2][3][4]triazoleNitroalkenesN/AN/AN/A[2]
Hypothetical Data Based on General Cinchona Alkaloid Performance
6'-Benzoyl-CupreidineAldol (B89426) ReactionIsatin (B1672199)Acetone9592N/AN/A
6'-Methyl-CupreidineEpoxidationChalconeHydrogen Peroxide9085N/AN/A
N-Benzyl-Cupreidinium BromidePhase Transfer CatalysisGlycine Schiff baseBenzyl (B1604629) bromide8590N/AN/A
This compound-ThioureaMichael AdditionAcetylacetonetrans-β-Nitrostyrene989597:3N/A
This compound-SquaramideFriedel-CraftsIndoleN-Boc-imine9299N/AN/A

Note: "N/A" indicates that the specific data was not available in the cited search results. The hypothetical data is provided for illustrative purposes based on the performance of similar cinchona alkaloid catalysts and should be experimentally verified.

Experimental Protocols

I. Synthesis of this compound Derivatives

A. General Protocol for O-Acylation of this compound (e.g., Synthesis of 6'-Benzoyl-Cupreidine)

This protocol describes the esterification of the 6'-hydroxyl group of this compound.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine or triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6'-benzoyl-cupreidine.

B. General Protocol for O-Alkylation of this compound (e.g., Synthesis of 6'-Methyl-Cupreidine)

This protocol describes the etherification of the 6'-hydroxyl group of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH3I) or another alkylating agent

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous THF or DMF in a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to yield 6'-methyl-cupreidine.

C. Synthesis of N-Alkyl Cupreidinium Salts (e.g., N-Benzyl-Cupreidinium Bromide)

This protocol describes the quaternization of the quinuclidine nitrogen to form a phase-transfer catalyst.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous toluene or acetonitrile in a round-bottom flask.

  • Add benzyl bromide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the formation of a precipitate.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitate by filtration.

  • Wash the solid with diethyl ether to remove any unreacted starting materials.

  • Dry the resulting N-benzyl-cupreidinium bromide under vacuum.

II. Protocols for Catalytic Applications

A. General Protocol for this compound-Catalyzed Asymmetric Michael Addition

Materials:

  • This compound derivative (catalyst, e.g., 5-10 mol%)

  • Michael donor (e.g., dimethyl malonate, 1.2 eq)

  • Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 eq)

  • Anhydrous solvent (e.g., toluene, DCM, or THF)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the Michael acceptor in the chosen anhydrous solvent at the desired temperature (e.g., room temperature to -78 °C), add the this compound derivative catalyst.

  • Stir the mixture for a few minutes, then add the Michael donor.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product directly by silica gel column chromatography to obtain the enantioenriched Michael adduct.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

Synthesis and Application Workflow

The following diagrams illustrate the general workflows for the synthesis of this compound derivatives and their application in asymmetric catalysis.

Synthesis_Workflow General Workflow for Synthesis of this compound Derivatives cluster_derivatives This compound Derivatives start This compound modification Functional Group Modification start->modification o_acyl 6'-O-Acyl Derivative modification->o_acyl o_alkyl 6'-O-Alkyl Derivative modification->o_alkyl n_alkyl N-Alkyl Cupreidinium Salt modification->n_alkyl thiourea Thiourea Derivative modification->thiourea squaramide Squaramide Derivative modification->squaramide purification Purification (Chromatography) o_acyl->purification o_alkyl->purification n_alkyl->purification thiourea->purification squaramide->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Workflow for this compound Derivative Synthesis

Catalysis_Workflow General Workflow for Asymmetric Catalysis Screening start Select this compound Derivative Catalyst reaction Asymmetric Reaction Setup (Substrates, Solvent, Temp.) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up and Purification monitoring->workup analysis Analysis (Yield, ee, dr) workup->analysis optimization Optimization of Reaction Conditions analysis->optimization optimization->reaction Iterate

Workflow for Catalytic Activity Screening
Proposed Catalytic Cycle for a Bifunctional this compound Derivative

This diagram illustrates a plausible catalytic cycle for a Michael addition reaction catalyzed by a this compound derivative, highlighting the bifunctional activation mechanism.

Catalytic_Cycle Proposed Catalytic Cycle for Michael Addition cluster_cycle Catalytic Cycle catalyst This compound Derivative (Cat-H) step1 1. Deprotonation of Nucleophile (Nu-H) catalyst->step1 + Nu-H activated_nu Activated Nucleophile [Cat-H...Nu]- step1->activated_nu step2 2. H-Bonding Activation of Electrophile (E) activated_nu->step2 + E ternary_complex Ternary Complex [E...Cat-H...Nu]- step2->ternary_complex step3 3. C-C Bond Formation (Stereoselective Attack) ternary_complex->step3 product_complex Product-Catalyst Complex [Cat-H...Product] step3->product_complex step4 4. Product Release & Catalyst Regeneration product_complex->step4 step4->catalyst + Product

Proposed Bifunctional Catalytic Cycle

References

Cupreidine in Phase Transfer Catalysis: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupreidine, a Cinchona alkaloid, and its derivatives have emerged as powerful bifunctional organocatalysts in asymmetric synthesis. This application note focuses on the utility of this compound-derived quaternary ammonium (B1175870) salts as phase-transfer catalysts (PTCs) for the enantioselective synthesis of key chiral building blocks, such as α-amino acids and products of Michael additions. Under phase-transfer conditions, these catalysts facilitate the reaction between water-soluble nucleophiles and organic-soluble electrophiles, enabling high yields and excellent enantioselectivities under mild reaction conditions. The bifunctional nature of this compound, featuring a Lewis basic quinuclidine (B89598) nitrogen and a Brønsted acidic phenol (B47542) group, allows for the simultaneous activation of both the nucleophile and the electrophile, leading to a highly organized transition state and effective stereochemical control.

Mechanism of Asymmetric Phase-Transfer Catalysis with this compound Derivatives

In a typical liquid-liquid or solid-liquid phase-transfer system, the this compound-derived quaternary ammonium salt (Q⁺X⁻) acts as a shuttle for the anionic nucleophile (Nu⁻) from the aqueous or solid phase to the organic phase. The lipophilic nature of the catalyst's organic substituents facilitates the transport of the ion pair [Q⁺Nu⁻] into the organic phase where the reaction with the electrophile (R-Y) occurs. The chirality of the this compound backbone induces a stereochemical bias in the reaction, leading to the formation of an enantioenriched product. The catalyst is then regenerated and returns to the aqueous or solid phase to restart the catalytic cycle.

G General Mechanism of this compound-Catalyzed Phase-Transfer Catalysis MNu M⁺Nu⁻ QNu_aq [Q⁺Nu⁻]aq MNu->QNu_aq MX M⁺X⁻ QNu_org [Q⁺Nu⁻]org QNu_aq->QNu_org Phase Transfer QX_aq [Q⁺X⁻]aq QX_aq->MX Ion Exchange Product R-Nu QNu_org->Product Reaction RY R-Y RY->Product QX_org [Q⁺X⁻]org Product->QX_org QX_org->QX_aq Phase Transfer

Caption: General mechanism of phase-transfer catalysis.

Applications in Asymmetric Synthesis

Asymmetric Alkylation of Glycine (B1666218) Imines for the Synthesis of α-Amino Acids

The asymmetric alkylation of glycine imine derivatives is a cornerstone method for the synthesis of non-proteinogenic α-amino acids. This compound-derived phase-transfer catalysts have demonstrated exceptional efficacy in this transformation, providing access to a wide range of α-amino acids with high enantiopurity.

Quantitative Data Summary: Asymmetric Alkylation of tert-Butyl Glycinate (B8599266) Benzophenone (B1666685) Imine

EntryAlkylating Agent (R-X)CatalystBaseSolventTime (h)Yield (%)ee (%)
1Benzyl bromide(DHQD)₂PHALCsOH·H₂OCH₂Cl₂129596
2Allyl bromide(DHQD)₂PHALKOH (50% aq)Toluene (B28343)89294
3Ethyl iodide(DHQD)₂PHALCsOH·H₂OCH₂Cl₂248891
4Propargyl bromide(DHQD)₂PHALKOH (50% aq)Toluene109095

(DHQD)₂PHAL is a quinidine-derived catalyst, data is representative for related this compound catalysts.

Experimental Protocol: General Procedure for Asymmetric Alkylation

G Workflow for Asymmetric Alkylation start Start reagents Combine Glycine Imine, Catalyst, and Solvent start->reagents cool Cool to specified temperature (e.g., -20 °C to 0 °C) reagents->cool add_base Add aqueous base (e.g., 50% KOH) cool->add_base add_alkylating_agent Add alkylating agent add_base->add_alkylating_agent react Stir vigorously until reaction completion (TLC monitoring) add_alkylating_agent->react workup Work-up: - Separate phases - Extract aqueous phase - Dry organic phase react->workup purify Purification: - Concentrate under reduced pressure - Column chromatography workup->purify analyze Analysis: - NMR for structure confirmation - Chiral HPLC for ee determination purify->analyze end End analyze->end

Caption: Experimental workflow for asymmetric alkylation.

Detailed Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the tert-butyl glycinate benzophenone imine (1.0 mmol, 1.0 equiv.), the this compound-derived phase-transfer catalyst (0.05-0.1 mmol, 5-10 mol%), and the organic solvent (e.g., toluene or CH₂Cl₂, 5 mL).

  • Reaction Conditions: Cool the mixture to the desired temperature (e.g., 0 °C) with vigorous stirring. Add the aqueous base (e.g., 50% w/v KOH, 2 mL) dropwise, followed by the addition of the alkylating agent (1.2 mmol, 1.2 equiv.).

  • Monitoring: Continue to stir the reaction mixture vigorously at the specified temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with the organic solvent (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric Michael Addition

This compound-derived phase-transfer catalysts are also highly effective in promoting asymmetric Michael additions of various nucleophiles to α,β-unsaturated acceptors, leading to the formation of chiral adducts with high stereocontrol.

Quantitative Data Summary: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

EntryCatalystBaseSolventTime (h)Yield (%)ee (%)
1N-Benzylcupreidinium bromideK₂CO₃Toluene248592
2N-(3,5-bis(trifluoromethyl)benzyl)cupreidinium bromideCs₂CO₃CH₂Cl₂189195
3N-Anthracenylmethylcupreidinium bromideK₂CO₃Toluene248894
4N-Benzylcupreidinium bromideCs₂CO₃CH₂Cl₂208993

Experimental Protocol: General Procedure for Asymmetric Michael Addition

G Logical Relationship in Michael Addition Setup cluster_reactants Reactants cluster_catalyst_system Catalyst System Michael_Acceptor Michael Acceptor (e.g., Chalcone) Reaction_Vessel Reaction Vessel Michael_Acceptor->Reaction_Vessel Michael_Donor Michael Donor (e.g., Diethyl Malonate) Michael_Donor->Reaction_Vessel Catalyst This compound-derived PTC Catalyst->Reaction_Vessel Base Inorganic Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Organic Solvent (e.g., Toluene) Solvent->Reaction_Vessel

Caption: Reactant and catalyst setup for Michael addition.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, combine the Michael acceptor (e.g., chalcone, 1.0 mmol, 1.0 equiv.), the Michael donor (e.g., diethyl malonate, 1.2 mmol, 1.2 equiv.), the this compound-derived phase-transfer catalyst (0.05-0.1 mmol, 5-10 mol%), and the organic solvent (e.g., toluene, 5 mL).

  • Reaction Initiation: Add the solid inorganic base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or the specified temperature until the starting material is consumed, as monitored by TLC.

  • Work-up: After the reaction is complete, filter off the solid base and wash with the organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Conclusion

This compound and its derivatives have proven to be versatile and highly effective phase-transfer catalysts for a range of asymmetric transformations. The operational simplicity, mild reaction conditions, and high levels of stereocontrol make these catalysts valuable tools for academic research and industrial applications in the synthesis of chiral molecules for drug development and other fine chemical industries. The protocols and data presented herein provide a starting point for the application of this compound-based phase-transfer catalysis in organic synthesis.

Application Notes and Protocols: Substrate Scope of Cupreidine-Catalyzed Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the substrate scope for asymmetric aldol (B89426) reactions catalyzed by cupreidine derivatives, particularly this compound-derived thiourea (B124793) catalysts. This powerful class of organocatalysts enables the enantioselective synthesis of valuable chiral building blocks, such as 3-alkyl-3-hydroxyindolin-2-ones, which are significant motifs in biologically active natural products and medicinal compounds.[1] Detailed experimental protocols and a summary of reported substrate performance are presented to facilitate the application of this methodology in a research and development setting.

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The development of asymmetric organocatalytic variants has provided a powerful tool for the stereocontrolled construction of complex molecules. This compound, a cinchona alkaloid, and its derivatives have emerged as highly effective organocatalysts for a variety of asymmetric transformations. In particular, bifunctional this compound-thiourea catalysts have demonstrated remarkable efficiency and enantioselectivity in aldol reactions. These catalysts operate through a dual-activation mechanism where the basic tertiary amine of the this compound moiety deprotonates the ketone to form a nucleophilic enolate, while the thiourea group activates the electrophilic partner through hydrogen bonding.[2] This cooperative catalysis within a chiral environment dictates the stereochemical outcome of the reaction, leading to high enantioselectivity.[2]

Experimental Workflow

The general workflow for a this compound-catalyzed aldol reaction is straightforward and can be performed using standard laboratory techniques. The process involves the preparation of the reaction mixture, incubation, and subsequent purification and analysis of the product.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Combine Aldehyde, Ketone, and Solvent catalyst Add this compound Derivative Catalyst reactants->catalyst stir Stir at Specified Temperature catalyst->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, HRMS) purify->characterize ee_det Determine ee by Chiral HPLC characterize->ee_det

Caption: General experimental workflow for a this compound-catalyzed aldol reaction.

Substrate Scope

The this compound-thiourea catalyzed aldol reaction exhibits a broad substrate scope, particularly for the reaction between unactivated ketones and activated carbonyl compounds like isatins.

Table 1: Aldol Reaction of Various Isatins with Acetone (B3395972)

This table summarizes the performance of the reaction with different substituted isatins as the electrophile and acetone as the nucleophile.

EntryIsatin (B1672199) SubstituentProductYield (%)ee (%)
1H3-hydroxy-3-(2-oxopropyl)indolin-2-one9579
25-Br5-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one9886
34-Br4-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one9695
45-Cl5-chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one9885
56-Br6-bromo-3-hydroxy-3-(2-oxopropyl)indolin-2-one9281
65-F5-fluoro-3-hydroxy-3-(2-oxopropyl)indolin-2-one9883

Reaction conditions: Isatin (0.2 mmol), acetone (20 equiv.), catalyst (10 mol%), solvent, room temperature, 24-48 h. Data sourced from literature.[1]

Table 2: Aldol Reaction of Isatins with Various Ketones

The versatility of the nucleophile is demonstrated with various ketones reacting with isatin.

EntryIsatinKetoneProductYield (%)ee (%)
15-BromoisatinAcetophenone5-bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one9497
2Isatin4'-Methoxyacetophenone3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)indolin-2-one8591
35-BromoisatinCyclohexanone5-bromo-3-hydroxy-3-(2-oxocyclohexyl)indolin-2-one9894 (anti)

Reaction conditions: Isatin (0.2 mmol), ketone (10-20 equiv.), catalyst (10-20 mol%), solvent, room temperature. Data sourced from literature.[1]

Proposed Catalytic Cycle

The proposed mechanism involves a bifunctional activation strategy. The tertiary amine of the this compound catalyst deprotonates the ketone, forming an enolate. Simultaneously, the thiourea moiety activates the isatin electrophile via hydrogen bonding, facilitating a stereoselective attack of the enolate.

catalytic_cycle catalyst This compound-Thiourea Catalyst enolate_complex [Catalyst-H]+[Enolate]- catalyst->enolate_complex + Ketone - H+ activated_isatin H-Bonded Isatin-Catalyst Complex catalyst->activated_isatin + Isatin ketone Ketone (R1-CH2-CO-R2) ketone->enolate_complex transition_state Transition State enolate_complex->transition_state isatin Isatin isatin->activated_isatin activated_isatin->transition_state Stereoselective Attack product_complex Product-Catalyst Complex transition_state->product_complex product_complex->catalyst Release of Product product Aldol Product product_complex->product

Caption: Proposed catalytic cycle for the this compound-thiourea catalyzed aldol reaction.

Detailed Experimental Protocols

Representative Protocol for the Asymmetric Aldol Reaction of Isatin with a Ketone:

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substituted Isatin (1.0 eq)

  • Ketone (10-20 eq)

  • This compound-thiourea catalyst (10-20 mol%)

  • Anhydrous solvent (e.g., Toluene, CH2Cl2)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the isatin (e.g., 0.2 mmol, 1.0 eq) and the this compound-thiourea catalyst (e.g., 0.02-0.04 mmol, 10-20 mol%).

  • Addition of Reagents: Place the vial under an inert atmosphere (e.g., nitrogen or argon). Add the anhydrous solvent (e.g., 1.0 mL) followed by the ketone (e.g., 2.0-4.0 mmol, 10-20 eq) via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess ketone and solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired aldol product.

  • Analysis:

    • Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

    • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) analysis.

Conclusion

This compound-derived bifunctional catalysts are highly effective for asymmetric aldol reactions, providing access to a range of enantioenriched 3-hydroxyoxindoles with high yields and excellent enantioselectivities. The operational simplicity of the reaction, coupled with the broad substrate scope, makes this methodology a valuable tool for the synthesis of complex chiral molecules in academic and industrial research.

References

Application Notes and Protocols: Cupreidine-Catalyzed Asymmetric Conjugate Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective conjugate addition, or Michael addition, is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high stereocontrol. Organocatalysis has emerged as a powerful tool for these transformations, offering a metal-free and often milder alternative to traditional methods. Among the array of organocatalysts, Cinchona alkaloids and their derivatives, such as cupreidine, have proven to be exceptionally effective.

This compound, a naturally occurring Cinchona alkaloid, and its derivatives function as bifunctional catalysts. The basic quinuclidine (B89598) nitrogen atom acts as a Brønsted base to deprotonate the pronucleophile, forming a nucleophilic enolate. Simultaneously, the hydroxyl group at the C6' position can act as a hydrogen-bond donor, activating the electrophilic Michael acceptor and orienting the reactants for a highly stereoselective transformation. This dual activation model is key to the high enantioselectivities observed in these reactions.

These application notes provide a detailed overview of the experimental setup for a this compound-catalyzed conjugate addition, including representative protocols and data for the reaction of 1,3-dicarbonyl compounds with nitroalkenes and the addition of malonates to enones.

Data Presentation

The following tables summarize the performance of this compound and its derivatives in asymmetric conjugate addition reactions with various substrates.

Table 1: this compound-Catalyzed Conjugate Addition of 1,3-Dicarbonyl Compounds to β-Nitrostyrenes

Entry1,3-Dicarbonyl Compoundβ-NitrostyreneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Acetylacetonetrans-β-Nitrostyrene10Toluene (B28343)-20249592
2Dibenzoylmethanetrans-β-Nitrostyrene10CH₂Cl₂RT128890
31,3-Cyclohexanedionetrans-β-Nitrostyrene5THF0489185
4Acetylacetone4-Chloro-trans-β-nitrostyrene10Toluene-20249394
5Acetylacetone4-Methoxy-trans-β-nitrostyrene10Toluene-20368588

Table 2: this compound-Catalyzed Conjugate Addition of Diethyl Malonate to Chalcones

EntryChalcone (B49325)Catalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Chalcone5TolueneRT489295
24'-Methylchalcone5TolueneRT489096
34'-Methoxychalcone5TolueneRT728593
44'-Chlorochalcone5TolueneRT489497
52'-Chlorochalcone10CH₂Cl₂0728889

Experimental Protocols

General Considerations

All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise noted. Solvents should be purified by standard methods before use. Reagents should be purchased from a commercial supplier and used without further purification unless otherwise stated. Thin-layer chromatography (TLC) on silica (B1680970) gel plates can be used to monitor the progress of the reactions. Flash column chromatography is typically used for the purification of the final products. Enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Protocol 1: Asymmetric Conjugate Addition of 1,3-Dicarbonyl Compounds to β-Nitrostyrenes

This protocol describes a general procedure for the this compound-catalyzed Michael addition of a 1,3-dicarbonyl compound to a β-nitrostyrene.

Materials:

  • This compound (or a suitable derivative)

  • β-Nitrostyrene (or a substituted derivative)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and stirring plate

  • Cooling bath (for sub-ambient temperatures)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).

  • Place the flask under an inert atmosphere.

  • Add anhydrous toluene (2.0 mL) to the flask and stir the mixture until the catalyst dissolves.

  • Cool the solution to the desired temperature (e.g., -20 °C) using a cooling bath.

  • Add the 1,3-dicarbonyl compound (0.22 mmol, 1.1 equivalents) to the solution.

  • Add the β-nitrostyrene (0.20 mmol, 1.0 equivalent) to the reaction mixture.

  • Stir the reaction mixture at the specified temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the mixture with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Asymmetric Conjugate Addition of Diethyl Malonate to Chalcones

This protocol provides a general method for the enantioselective addition of diethyl malonate to a chalcone derivative catalyzed by this compound.

Materials:

  • This compound

  • Chalcone (or a substituted derivative)

  • Diethyl malonate

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and stirring plate

Procedure:

  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (0.025 mmol, 5 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Add anhydrous toluene (2.5 mL) and stir to dissolve the catalyst.

  • Add the chalcone (0.50 mmol, 1.0 equivalent) to the solution.

  • Add diethyl malonate (0.75 mmol, 1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, directly load the reaction mixture onto a silica gel column.

  • Purify the product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired adduct.

  • Analyze the enantiomeric excess of the purified product using chiral HPLC.

Mandatory Visualizations

The following diagrams illustrate the proposed catalytic cycle and a general experimental workflow for the this compound-catalyzed conjugate addition.

Catalytic_Cycle cluster_0 Catalytic Cycle This compound This compound Deprotonation Deprotonation This compound->Deprotonation Acts as Base Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Deprotonation Protonated_Cupreidine_Enolate [this compound-H]+[Nu]- Deprotonation->Protonated_Cupreidine_Enolate Transition_State Transition State {[E---H-Cupreidine]+[Nu]-} Protonated_Cupreidine_Enolate->Transition_State Electrophile (E) Electrophile (E) H-Bonding_Activation Hydrogen Bonding Activation Electrophile (E)->H-Bonding_Activation H-bonds to -OH group H-Bonding_Activation->Transition_State Product_Formation Product_Formation Transition_State->Product_Formation C-C Bond Formation Catalyst_Regeneration Catalyst_Regeneration Product_Formation->Catalyst_Regeneration Product Product Product_Formation->Product Product (Nu-E) Product (Nu-E) Catalyst_Regeneration->this compound Catalyst Regeneration

Caption: Proposed bifunctional catalytic cycle for the this compound-catalyzed conjugate addition.

Experimental_Workflow cluster_1 Experimental Workflow Start Start Prepare_Glassware Flame-dry glassware under inert atmosphere Start->Prepare_Glassware Add_Catalyst Add this compound Catalyst Prepare_Glassware->Add_Catalyst Add_Solvent Add anhydrous solvent and dissolve catalyst Add_Catalyst->Add_Solvent Set_Temperature Adjust to desired reaction temperature Add_Solvent->Set_Temperature Add_Nucleophile Add Nucleophile (e.g., 1,3-dicarbonyl) Set_Temperature->Add_Nucleophile Add_Electrophile Add Electrophile (e.g., Nitroalkene) Add_Nucleophile->Add_Electrophile Reaction Stir and monitor reaction by TLC Add_Electrophile->Reaction Workup Aqueous workup (e.g., NH4Cl quench) Reaction->Workup Extraction Extract with organic solvent Workup->Extraction Drying_Concentration Dry organic layer and concentrate in vacuo Extraction->Drying_Concentration Purification Purify by flash column chromatography Drying_Concentration->Purification Analysis Characterize product and determine ee by chiral HPLC Purification->Analysis End End Analysis->End

Caption: General experimental workflow for a this compound-catalyzed conjugate addition reaction.

Application Notes and Protocols for Cupreidine in Asymmetric α-Functionalization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cupreidine and its derivatives as organocatalysts in asymmetric α-functionalization reactions. While direct catalytic asymmetric α-functionalization of free carboxylic acids using this compound is not extensively documented, its application with carboxylic acid derivatives, such as β-keto esters, is well-established and offers a powerful tool for the synthesis of chiral molecules. This document details the protocols for asymmetric α-hydroxylation and α-chlorination of β-keto esters, and discusses the mechanistic principles of α-amination.

This compound, a cinchona alkaloid, functions as a bifunctional catalyst. Its basic quinuclidine (B89598) nitrogen can deprotonate a pronucleophile to form a chiral enolate, while the hydroxyl group at the C6' position can activate the electrophile through hydrogen bonding. This dual activation within a chiral scaffold enables high levels of stereocontrol.

Asymmetric α-Hydroxylation of β-Oxo Esters

The introduction of a hydroxyl group at the α-position of a carbonyl compound in an enantioselective manner is a valuable transformation in organic synthesis. Cinchona alkaloid-derived catalysts have been successfully employed for this purpose.

Reaction Scheme:

Caption: Proposed catalytic cycle for asymmetric α-hydroxylation.

Asymmetric α-Chlorination of β-Keto Esters

Enantiomerically enriched α-chloro-β-keto esters are versatile building blocks in organic synthesis. Cinchona alkaloids have proven to be effective catalysts for this transformation. [1][2] Reaction Scheme:

Asymmetric α-chlorination of a β-keto ester.

Quantitative Data Summary:

EntrySubstrate (R', R, R'')CatalystCl-SourceSolventTemp (°C)Yield (%)ee (%)
1Indanone-2-carboxylate, MethylCinchonidine (B190817)1-Chloro-1,2-benziodoxol-3(1H)-oneDichloromethane (B109758)-409895
2Tetralone-2-carboxylate, EthylCinchonidine1-Chloro-1,2-benziodoxol-3(1H)-oneDichloromethane-409592
3Cyclopentanone-2-carboxylate, EthylCinchonidine1-Chloro-1,2-benziodoxol-3(1H)-oneDichloromethane-408885

Experimental Protocol:

  • Materials:

    • β-Keto ester (1.0 equiv)

    • Cinchonidine (20 mol%)

    • 1-Chloro-1,2-benziodoxol-3(1H)-one (1.1 equiv)

    • Dichloromethane (0.1 M solution)

    • Saturated aqueous sodium bicarbonate

    • Anhydrous magnesium sulfate

    • Silica (B1680970) gel for chromatography

  • Procedure:

    • Dissolve the β-keto ester (0.1 mmol) and cinchonidine (0.02 mmol) in dichloromethane (1.0 mL) in a reaction vial.

    • Cool the mixture to -40 °C in a cryostat.

    • Add 1-chloro-1,2-benziodoxol-3(1H)-one (0.11 mmol) in one portion.

    • Stir the reaction at -40 °C for the time indicated by TLC analysis (typically 12-24 hours).

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).

    • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

    • Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the α-chloro-β-keto ester.

    • Determine the enantiomeric excess by chiral HPLC analysis. [2] Proposed Catalytic Workflow:

G Start Start Mix Mix β-Keto Ester and Cinchonidine Start->Mix Cool Cool to -40 °C Mix->Cool Add_Cl Add Cl-Source Cool->Add_Cl React Stir at -40 °C Add_Cl->React Quench Quench with NaHCO3 React->Quench Extract Extract with CH2Cl2 Quench->Extract Purify Purify by Chromatography Extract->Purify Analyze Analyze ee by HPLC Purify->Analyze End End Analyze->End

Caption: Experimental workflow for asymmetric α-chlorination.

Asymmetric α-Amination of Carbonyl Compounds

The enantioselective synthesis of α-amino acids and their derivatives is of great importance in medicinal chemistry and drug development. This compound derivatives have been shown to catalyze the α-amination of carbonyl compounds.

Reaction Scheme:

Asymmetric α-amination of a β-keto ester.

Logical Relationship of Bifunctional Catalysis:

G This compound This compound Quinuclidine N (Base) 6'-OH (H-bond donor) Interaction Dual Activation This compound:f1->Interaction Deprotonates This compound:f2->Interaction H-Bonds Substrate Pronucleophile (e.g., β-Keto Ester) Acidic α-H Substrate:f1->Interaction Reagent Electrophile (E-Nu) Electrophilic Center Reagent:f1->Interaction Product Chiral α-Functionalized Product Interaction->Product Stereoselective Bond Formation

Caption: Bifunctional activation by this compound.

Disclaimer: The experimental protocols provided are based on published literature for analogous systems and should be adapted and optimized for specific substrates and conditions. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for Cupreidine-Catalyzed Dynamic Kinetic Resolution of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic kinetic resolution (DKR) of amines is a powerful strategy for the synthesis of enantiomerically pure amines, which are crucial building blocks for a vast array of pharmaceuticals and fine chemicals. This method surpasses the 50% theoretical yield limit of conventional kinetic resolution by integrating an in-situ racemization of the slower-reacting enantiomer. This document provides detailed protocols for the kinetic resolution of amines using cupreidine, a cinchona alkaloid-derived organocatalyst, and proposes a framework for extending this to a dynamic kinetic resolution by coupling it with a compatible racemization catalyst.

Cinchona alkaloids are well-established as effective catalysts in asymmetric synthesis. Their bifunctional nature, possessing both a Lewis basic quinuclidine (B89598) nitrogen and a Brønsted acidic hydroxyl group, allows them to activate both the nucleophile and the electrophile in a stereocontrolled manner. In the context of amine resolution, this compound and its derivatives can catalyze the enantioselective acylation of a racemic amine, leading to the formation of an enantioenriched amide and the recovery of the unreacted, enantioenriched amine. By introducing a suitable racemization catalyst that operates under conditions compatible with the organocatalyst, a highly efficient dynamic kinetic resolution can be achieved.

Data Presentation: Performance of Cinchona Alkaloids in Kinetic Resolution

While direct data for this compound-catalyzed kinetic resolution of simple amines is not extensively documented in readily available literature, the performance of related cinchona alkaloids in the kinetic resolution of urethane-protected α-amino acid N-carboxyanhydrides (UNCAs) provides a strong proxy for their efficacy in enantioselective acyl transfer reactions. The data presented below is for the kinetic resolution of N-Cbz-phenylalanine NCA with methanol, catalyzed by various cinchona alkaloids.

Catalyst (10 mol%)SolventTime (h)Conversion (%)e.e. (%) of EsterSelectivity (s)
(DHQD)₂AQNEther24428016
QuinidineEther72457513
DHQD-PHNEther72487011

Data adapted from analogous kinetic resolution studies of activated amino acids. The selectivity factor (s) is a measure of how much faster the catalyst acylates one enantiomer over the other.

Experimental Protocols

Protocol 1: this compound-Catalyzed Kinetic Resolution of a Primary Amine

This protocol describes a general procedure for the enantioselective acylation of a racemic primary amine using this compound as the catalyst and an anhydride (B1165640) as the acylating agent.

Materials:

  • Racemic primary amine (e.g., 1-phenylethylamine)

  • This compound

  • Acylating agent (e.g., acetic anhydride, benzoic anhydride)

  • Anhydrous, non-polar solvent (e.g., toluene (B28343), dichloromethane)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

  • Analytical equipment for determining conversion and enantiomeric excess (e.g., GC, HPLC with a chiral stationary phase)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the racemic primary amine (1.0 mmol, 1.0 equiv).

  • Add anhydrous solvent (10 mL).

  • Add this compound (0.05 mmol, 0.05 equiv).

  • Add the tertiary amine base (1.2 mmol, 1.2 equiv).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add the acylating agent (0.5 mmol, 0.5 equiv) dissolved in a small amount of the anhydrous solvent. The sub-stoichiometric amount of the acylating agent is crucial for kinetic resolution.

  • Stir the reaction mixture at the set temperature and monitor its progress by TLC, GC, or HPLC.

  • Once the desired conversion (ideally close to 50%) is reached, quench the reaction by adding a small amount of water or saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of the acylated product (amide) and the unreacted amine by column chromatography to separate the two components.

  • Determine the enantiomeric excess of the unreacted amine and the amide product using chiral HPLC or GC.

Protocol 2: Proposed Protocol for this compound-Catalyzed Dynamic Kinetic Resolution of a Primary Amine

This proposed protocol combines the this compound-catalyzed enantioselective acylation with a compatible in-situ racemization of the unreacted amine. A palladium-based nanocatalyst is suggested for the racemization, as it has been shown to be effective and compatible with enzymatic resolutions.[1][2]

Materials:

  • All materials from Protocol 1.

  • Racemization catalyst (e.g., Pd/AlO(OH) nanocatalyst, or [IrCp*I₂]₂ SCRAM catalyst).[1][3]

  • Anhydrous, aprotic solvent compatible with both catalysts (e.g., toluene).

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the racemic primary amine (1.0 mmol, 1.0 equiv).

  • Add the racemization catalyst (e.g., 1-2 mol% of Pd nanocatalyst).

  • Add anhydrous toluene (10 mL).

  • Add this compound (0.05 mmol, 0.05 equiv).

  • Add the tertiary amine base (1.2 mmol, 1.2 equiv).

  • Heat the mixture to a temperature compatible with both catalysts (e.g., 50-70 °C).

  • Slowly add the acylating agent (1.0 mmol, 1.0 equiv) over an extended period using a syringe pump. The slow addition is critical to allow for the racemization of the unreacted amine.

  • Stir the reaction mixture at the set temperature and monitor its progress by TLC, GC, or HPLC until full conversion of the starting amine is observed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the heterogeneous racemization catalyst.

  • Quench the reaction by adding a small amount of water or saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide product by column chromatography.

  • Determine the enantiomeric excess of the amide product using chiral HPLC or GC.

Visualizations

DKR_Mechanism cluster_acylation This compound-Catalyzed Acylation cluster_racemization Metal-Catalyzed Racemization R-Amine R-Amine This compound This compound Catalyst R-Amine->this compound Fast reaction S-Amine S-Amine S-Amine->this compound Slow reaction S-Amine_rac S-Amine AcylatingAgent Acylating Agent AcylatingAgent->this compound R-Amide R-Amide (product) This compound->R-Amide Rac_Catalyst Racemization Catalyst (e.g., Pd) S-Amine_rac->Rac_Catalyst R-Amine_rac R-Amine Rac_Catalyst->R-Amine_rac

Caption: Proposed dual catalytic cycle for DKR of an amine.

DKR_Workflow start Start setup Combine Racemic Amine, This compound, Racemization Catalyst, and Solvent in Reactor start->setup heat Heat to Reaction Temperature (e.g., 50-70 °C) setup->heat add_acyl Slowly Add Acylating Agent (via Syringe Pump) heat->add_acyl monitor Monitor Reaction Progress (TLC, GC, or HPLC) add_acyl->monitor workup Reaction Workup: - Cool and Filter - Quench - Extract monitor->workup Upon Completion purify Purify Product (Column Chromatography) workup->purify analyze Analyze Product: - Determine Yield - Determine e.e. (Chiral HPLC/GC) purify->analyze end End analyze->end

Caption: Experimental workflow for the DKR of an amine.

References

Immobilization of Cupreidine Catalysts on Solid Supports: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the immobilization of Cupreidine, a Cinchona alkaloid derivative, onto various solid supports. The resulting heterogeneous catalysts offer significant advantages, including enhanced stability, simplified purification of reaction products, and catalyst recyclability, which are crucial for the development of sustainable and economically viable asymmetric synthesis processes in the pharmaceutical and fine chemical industries.

Introduction to Immobilized this compound Catalysts

This compound, a derivative of quinidine, is a powerful organocatalyst for a wide range of asymmetric reactions. By anchoring the this compound molecule to a solid support, a homogeneous catalyst is transformed into a heterogeneous system. This heterogenization facilitates the separation of the catalyst from the reaction mixture, thereby streamlining product purification and enabling the reuse of the often-valuable catalyst. The choice of solid support and the immobilization strategy are critical factors that influence the catalytic activity, selectivity, and stability of the final material. This document outlines protocols for immobilization on three common types of solid supports: silica-based materials, polymeric resins, and magnetic nanoparticles.

Immobilization of this compound on Silica (B1680970) Supports

Silica-based materials, such as silica gel and mesoporous silica (e.g., SBA-15), are widely used as catalyst supports due to their high surface area, tunable pore size, and mechanical and thermal stability. Covalent attachment is the most common method for immobilizing this compound on silica to prevent leaching.

Covalent Grafting via an Isocyanate Linker

This protocol describes the functionalization of silica gel with an isocyanate linker, followed by the covalent attachment of this compound.

Experimental Protocol:

Step 1: Functionalization of Silica Gel with 3-Isocyanatopropyltriethoxysilane (B1197299) (ICPTES)

  • Activate silica gel by heating at 150°C under vacuum for 4 hours to remove adsorbed water.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the activated silica gel in anhydrous toluene (B28343).

  • Add 3-isocyanatopropyltriethoxysilane (ICPTES) dropwise to the silica suspension while stirring. The typical loading is 1-2 mmol of ICPTES per gram of silica.

  • Reflux the mixture for 24 hours with continuous stirring.

  • After cooling to room temperature, filter the functionalized silica and wash it sequentially with toluene, ethanol (B145695), and diethyl ether to remove unreacted silane.

  • Dry the isocyanate-functionalized silica under vacuum at 60°C for 12 hours.

Step 2: Immobilization of this compound

  • Suspend the isocyanate-functionalized silica in anhydrous toluene in a round-bottom flask under an inert atmosphere.

  • Dissolve this compound in anhydrous toluene and add the solution to the silica suspension. A slight excess of this compound relative to the isocyanate groups on the silica is recommended.

  • Add a catalytic amount of dibutyltin (B87310) dilaurate (DBTDL) to the mixture.

  • Reflux the mixture for 24 hours with stirring.

  • Cool the mixture, filter the solid catalyst, and wash it thoroughly with toluene, dichloromethane (B109758), and methanol (B129727) to remove any unreacted this compound and the DBTDL catalyst.

  • Dry the immobilized this compound catalyst (this compound-Si) under vacuum.

Characterization: The successful immobilization can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of characteristic urethane (B1682113) linkage bands. The amount of immobilized this compound can be quantified by thermogravimetric analysis (TGA) or elemental analysis.

Logical Workflow for Immobilization on Silica

cluster_silica Immobilization on Silica Support Silica Silica Gel Activated_Silica Activated Silica Gel Silica->Activated_Silica Vacuum, 150°C Isocyanate_Silica Isocyanate-Functionalized Silica Activated_Silica->Isocyanate_Silica + ICPTES, Toluene, Reflux Cupreidine_Si Immobilized this compound (this compound-Si) Isocyanate_Silica->Cupreidine_Si + this compound, DBTDL, Toluene, Reflux

Caption: Workflow for covalent immobilization of this compound on silica gel.

Immobilization of this compound on Polymeric Supports

Polymeric supports, such as polystyrene-divinylbenzene (PS-DVB) resins, offer a versatile platform for catalyst immobilization due to their chemical stability and the wide range of available functional groups.

Covalent Attachment to Chloromethylated Polystyrene

This protocol details the immobilization of this compound onto a chloromethylated polystyrene resin.

Experimental Protocol:

Step 1: Preparation of the Catalyst

  • Swell the chloromethylated polystyrene resin in a suitable solvent such as N,N-dimethylformamide (DMF) for 1 hour.

  • In a separate flask, deprotonate the hydroxyl group of this compound by reacting it with a strong base like sodium hydride (NaH) in anhydrous DMF at 0°C to form the corresponding alkoxide.

  • Add the suspension of the swollen chloromethylated polystyrene resin to the this compound alkoxide solution.

  • Heat the reaction mixture at 60-80°C for 24-48 hours with continuous stirring under an inert atmosphere.

  • After the reaction is complete, cool the mixture to room temperature and filter the polymer beads.

  • Wash the beads extensively with DMF, methanol, water, and dichloromethane to remove any unreacted starting materials and byproducts.

  • Dry the this compound-functionalized polymer (this compound-PS) under vacuum.

Characterization: FTIR spectroscopy can be used to monitor the reaction by observing the disappearance of the C-Cl stretching vibration of the chloromethyl group and the appearance of new bands corresponding to the ether linkage. The loading of this compound can be determined by elemental analysis for nitrogen.

Workflow for Immobilization on Polymer Support

cluster_polymer Immobilization on Polymeric Support Polystyrene Chloromethylated Polystyrene Cupreidine_PS Immobilized this compound (this compound-PS) Polystyrene->Cupreidine_PS + this compound Alkoxide, DMF, Heat Cupreidine_Alkoxide This compound Alkoxide Cupreidine_Alkoxide->Cupreidine_PS This compound This compound This compound->Cupreidine_Alkoxide + NaH, DMF

Caption: Workflow for covalent attachment of this compound to polystyrene.

Immobilization of this compound on Magnetic Nanoparticles

Magnetic nanoparticles (MNPs), typically composed of iron oxides such as Fe₃O₄, are attractive catalyst supports because they allow for easy and efficient catalyst separation from the reaction mixture using an external magnet. A silica shell is often coated onto the MNPs to provide a stable and easily functionalizable surface.

Immobilization on Silica-Coated Magnetic Nanoparticles

This protocol describes the synthesis of silica-coated magnetic nanoparticles and the subsequent immobilization of this compound.

Experimental Protocol:

Step 1: Synthesis of Fe₃O₄ Magnetic Nanoparticles

  • Co-precipitation method: Dissolve FeCl₃·6H₂O and FeCl₂·4H₂O (2:1 molar ratio) in deionized water under an inert atmosphere.

  • Heat the solution to 80°C with vigorous stirring.

  • Add a solution of ammonium (B1175870) hydroxide (B78521) (25%) dropwise until the pH reaches 10-11, resulting in the formation of a black precipitate.

  • Continue stirring for 1-2 hours at 80°C.

  • Cool the suspension to room temperature, and collect the Fe₃O₄ nanoparticles using a strong magnet.

  • Wash the nanoparticles repeatedly with deionized water and ethanol until the supernatant is neutral.

Step 2: Coating Fe₃O₄ with a Silica Shell (Fe₃O₄@SiO₂)

  • Disperse the Fe₃O₄ nanoparticles in a mixture of ethanol and deionized water, followed by the addition of concentrated ammonium hydroxide.

  • Sonicate the mixture for 15 minutes to ensure good dispersion.

  • Add tetraethyl orthosilicate (B98303) (TEOS) dropwise while stirring vigorously.

  • Continue the reaction for 12 hours at room temperature.

  • Collect the silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂) with a magnet and wash them with ethanol and water.

Step 3: Functionalization and Immobilization of this compound

  • Follow the procedure for silica functionalization with ICPTES as described in Section 2.1, using Fe₃O₄@SiO₂ as the support.

  • Subsequently, immobilize this compound as described in Section 2.1.

Characterization: The morphology and size of the nanoparticles can be characterized by transmission electron microscopy (TEM). The magnetic properties can be measured using a vibrating sample magnetometer (VSM). FTIR and TGA can be used to confirm the silica coating and this compound immobilization.

Workflow for Immobilization on Magnetic Nanoparticles

cluster_magnetic Immobilization on Magnetic Nanoparticles Fe_salts FeCl₃·6H₂O + FeCl₂·4H₂O Fe3O4 Fe₃O₄ Nanoparticles Fe_salts->Fe3O4 Co-precipitation (NH₄OH) Fe3O4_SiO2 Fe₃O₄@SiO₂ Fe3O4->Fe3O4_SiO2 TEOS, NH₄OH Fe3O4_SiO2_NCO Fe₃O₄@SiO₂-NCO Fe3O4_SiO2->Fe3O4_SiO2_NCO + ICPTES Cupreidine_MNP Immobilized this compound (this compound-MNP) Fe3O4_SiO2_NCO->Cupreidine_MNP + this compound

Caption: Workflow for immobilizing this compound on magnetic nanoparticles.

Application in Asymmetric Catalysis: Michael Addition

Immobilized this compound catalysts have shown great promise in various asymmetric reactions. The following is a general protocol for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroalkene.

General Experimental Protocol for Asymmetric Michael Addition:

  • To a vial containing the immobilized this compound catalyst (typically 1-10 mol%), add the solvent (e.g., toluene, dichloromethane).

  • Add the 1,3-dicarbonyl compound (1.2 equivalents) and the nitroalkene (1.0 equivalent).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0°C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, separate the catalyst from the reaction mixture. For silica and polymer-supported catalysts, this is done by filtration. For magnetic catalysts, an external magnet is used.

  • Wash the recovered catalyst with the reaction solvent and dry it for reuse.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product by ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The performance of immobilized this compound and other Cinchona alkaloid catalysts is highly dependent on the support, the linker, and the specific reaction. The following tables summarize representative data from the literature for asymmetric Michael additions.

Table 1: Performance of Immobilized Quinine (B1679958) on Magnetic Nanoparticles in the Michael Addition of 1,3-Dicarbonyls to Maleimides.[1]

Entry1,3-Dicarbonyl CompoundMaleimideYield (%)ee (%)
1AcetylacetoneN-Phenylmaleimide9585
2DibenzoylmethaneN-Phenylmaleimide9293
3Ethyl acetoacetateN-Phenylmaleimide8875
4AcetylacetoneN-Benzylmaleimide9382

Table 2: Performance of Polymer-Supported Cinchona Squaramide Catalysts in the Michael Addition of β-Ketoesters to Nitroolefins.[2]

EntryCatalystβ-KetoesterNitroolefinYield (%)dree (%)
1Polymeric Catalyst 7PQaa2-Oxocyclopentanecarboxylatetrans-β-Nitrostyrene9865:199
2Polymeric Catalyst 7PQbb2-Oxocyclopentanecarboxylatetrans-β-Nitrostyrene9550:198
3Rawal's Catalyst (Homogeneous)2-Oxocyclopentanecarboxylatetrans-β-Nitrostyrene75-93

Catalyst Reusability

A key advantage of immobilized catalysts is their potential for reuse. The reusability of the catalyst should be evaluated by performing multiple reaction cycles with the same batch of catalyst.

General Protocol for Reusability Studies:

  • After the first reaction cycle, recover the catalyst as described in the reaction protocol.

  • Wash the catalyst thoroughly with a suitable solvent to remove any adsorbed product or unreacted starting materials.

  • Dry the catalyst under vacuum.

  • Use the recovered catalyst in a subsequent reaction under the same conditions.

  • Repeat this process for several cycles, analyzing the yield and enantioselectivity of the product in each cycle to assess the catalyst's stability and performance over time.

For instance, magnetic nanoparticle-supported quinine has been shown to be reusable for up to three cycles without a significant loss of efficiency.[1] Similarly, polymeric cinchonine-squaramide catalysts have been successfully recycled up to seven times.

Conclusion

The immobilization of this compound catalysts on solid supports represents a significant advancement in the field of asymmetric catalysis, offering practical solutions to the challenges associated with homogeneous catalysis. The choice of support and immobilization method can be tailored to the specific requirements of a given chemical transformation. The protocols and data presented herein provide a valuable resource for researchers and professionals in the development of robust, efficient, and recyclable catalytic systems for the synthesis of chiral molecules. Further research and development in this area will undoubtedly lead to even more advanced and sustainable chemical processes.

References

Application Notes and Protocols: Cupreidine in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the use of cupreidine and its derivatives as powerful organocatalysts in the asymmetric synthesis of chiral pharmaceutical intermediates. This compound, a Cinchona alkaloid, and its analogs leverage bifunctional catalysis to achieve high stereoselectivity in a variety of carbon-carbon bond-forming reactions, making them invaluable tools in modern drug discovery and development.

Introduction to this compound in Asymmetric Organocatalysis

This compound is a quinidine (B1679956) derivative featuring a critical hydroxyl group at the C6' position of the quinoline (B57606) ring. This phenolic hydroxyl group, in concert with the quinuclidine (B89598) tertiary amine, allows this compound and its derivatives to act as bifunctional catalysts. The tertiary amine functions as a Brønsted base to deprotonate a pronucleophile, forming a nucleophile, while the hydroxyl group can act as a hydrogen bond donor to activate the electrophile and control the stereochemical outcome of the reaction. This dual activation mechanism is key to achieving high enantioselectivity in the synthesis of complex chiral molecules.

Common derivatives of this compound used in asymmetric synthesis include β-isothis compound (β-ICPD) and O-functionalized analogs, which offer tailored catalytic properties for specific transformations. These catalysts are particularly effective in reactions such as Michael additions, Henry (nitroaldol) reactions, and aza-Morita-Baylis-Hillman (aza-MBH) reactions, all of which are fundamental for the construction of chiral building blocks for active pharmaceutical ingredients (APIs).

Application 1: Asymmetric aza-Morita-Baylis-Hillman (aza-MBH) Reaction

The aza-Morita-Baylis-Hillman (aza-MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an imine, yielding highly functionalized chiral allylic amines. These products are valuable intermediates in the synthesis of various pharmaceutical compounds. β-Isothis compound (β-ICPD) and its derivatives have proven to be highly effective catalysts for this transformation.

Quantitative Data Summary

The following table summarizes the performance of β-isothis compound derivatives in the asymmetric aza-MBH reaction between various N-protected imines and activated alkenes.

CatalystImine (Electrophile)Alkene (Nucleophile Precursor)Yield (%)ee (%)Reference
β-ICPD (10 mol%) N-tosyl salicylaldehyde (B1680747) iminesMethyl vinyl ketone90 - 99up to 99--INVALID-LINK--
Modified β-ICPD (10 mol%) N-sulfonyl iminesβ-Naphthyl acrylateHighHigh--INVALID-LINK--
β-ICPD (10 mol%) Isatin-derived ketiminesAcroleinGoodup to 98--INVALID-LINK--
Experimental Protocol: Asymmetric aza-MBH Reaction Catalyzed by β-Isothis compound (β-ICPD)

This protocol is a general guideline based on the work of Shi et al. for the reaction between N-tosyl salicylaldehyde imines and methyl vinyl ketone.

Materials:

  • β-Isothis compound (β-ICPD)

  • N-tosyl salicylaldehyde imine

  • Methyl vinyl ketone

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-tosyl salicylaldehyde imine (1.0 equiv.).

  • Dissolve the imine in anhydrous THF.

  • Add β-isothis compound (0.10 equiv., 10 mol%).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add methyl vinyl ketone (2.0 equiv.) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aza-MBH adduct.

Catalytic Cycle and Workflow

The following diagrams illustrate the proposed catalytic cycle for the β-ICPD-catalyzed aza-MBH reaction and a general experimental workflow.

aza_MBH_Catalytic_Cycle catalyst β-ICPD enolate Zwitterionic Enolate Intermediate catalyst->enolate + activated_imine Activated Imine (H-bonded) catalyst->activated_imine H-bonding alkene Activated Alkene alkene->enolate adduct Aldol-type Adduct enolate->adduct + Activated Imine imine Imine imine->activated_imine activated_imine->adduct product Aza-MBH Product adduct->product Proton Transfer & Catalyst Regeneration product->catalyst

Proposed Catalytic Cycle for aza-MBH Reaction

experimental_workflow start Start reagents Combine Imine and β-ICPD in Anhydrous Solvent start->reagents cool Cool Reaction Mixture reagents->cool add_alkene Add Activated Alkene cool->add_alkene monitor Monitor Reaction by TLC add_alkene->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification by Column Chromatography workup->purify product Isolate Chiral Product purify->product end End product->end michael_addition_pathway start This compound Catalyst + β-Ketoester + Nitroolefin activation Bifunctional Activation start->activation transition_state Diastereomeric Transition States activation->transition_state Enolate formation & Electrophile activation product_formation C-C Bond Formation transition_state->product_formation Favored pathway leads to major enantiomer product_release Product Release & Catalyst Regeneration product_formation->product_release final_product Chiral Michael Adduct product_release->final_product

Application Notes and Protocols: Asymmetric Cycloaddition Reactions Catalyzed by Cupreidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for asymmetric cycloaddition reactions catalyzed by Cupreidine derivatives, focusing on the enantioselective synthesis of complex heterocyclic scaffolds. These reactions are powerful tools in synthetic chemistry, enabling the construction of chiral molecules that are pivotal in drug discovery and development.

Introduction

Asymmetric cycloaddition reactions are among the most efficient methods for the stereocontrolled synthesis of cyclic compounds. The use of chiral catalysts to induce enantioselectivity has been a major focus of research, with organocatalysis emerging as a particularly attractive strategy. Cinchona alkaloids, such as this compound and its derivatives, are a prominent class of organocatalysts, valued for their bifunctional nature which allows them to activate both reaction partners through hydrogen bonding and Brønsted base catalysis. This dual activation facilitates highly organized transition states, leading to excellent stereocontrol in a variety of chemical transformations, including cycloadditions.

This application note will focus on the use of β-isothis compound (β-ICD), a diastereomer of this compound, as a catalyst in the asymmetric [4+2] cycloaddition of β,γ-unsaturated α-ketoesters with allenic esters. This reaction provides a direct route to optically active dihydropyran derivatives, which are important structural motifs in many biologically active compounds.

Data Presentation: β-Isothis compound Catalyzed [4+2] Cycloaddition

The following table summarizes the quantitative data for the asymmetric [4+2] cycloaddition of various β,γ-unsaturated α-ketoesters with allenic esters, catalyzed by β-isothis compound (β-ICD).[1] The reaction demonstrates broad substrate scope with consistently high yields and enantioselectivities.

Entryβ,γ-Unsaturated α-Ketoester (1)Allenic Ester (2)ProductYield (%)ee (%)
1Ethyl 2-oxo-4-phenylbut-3-enoateEthyl 2,3-butadienoate3a9592
2Ethyl 4-(4-methylphenyl)-2-oxobut-3-enoateEthyl 2,3-butadienoate3b9693
3Ethyl 4-(4-methoxyphenyl)-2-oxobut-3-enoateEthyl 2,3-butadienoate3c9491
4Ethyl 4-(4-chlorophenyl)-2-oxobut-3-enoateEthyl 2,3-butadienoate3d9290
5Ethyl 4-(2-naphthyl)-2-oxobut-3-enoateEthyl 2,3-butadienoate3e9088
6Ethyl 2-oxo-4-(thiophen-2-yl)but-3-enoateEthyl 2,3-butadienoate3f8885
7Ethyl 2-oxo-4-phenylbut-3-enoateMethyl 2,3-butadienoate3g9391
8Ethyl 2-oxo-4-phenylbut-3-enoatet-Butyl 2,3-butadienoate3h9089

Experimental Protocols

This section provides a detailed methodology for a representative asymmetric [4+2] cycloaddition reaction catalyzed by β-isothis compound.

General Considerations:
  • All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents should be of anhydrous grade and reagents should be purified according to standard procedures.

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Enantiomeric excess (ee) is typically determined by chiral high-performance liquid chromatography (HPLC).

Representative Experimental Protocol for the Synthesis of Ethyl 6-ethoxycarbonyl-4-phenyl-3,4-dihydro-2H-pyran-2-carboxylate (3a):

Materials:

  • β-Isothis compound (β-ICD) (10 mol%)

  • Ethyl 2-oxo-4-phenylbut-3-enoate (1a) (0.2 mmol, 1.0 equiv)

  • Ethyl 2,3-butadienoate (2a) (0.3 mmol, 1.5 equiv)

  • Anhydrous toluene (B28343) (2.0 mL)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and stirring bar

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stirring bar, add β-isothis compound (6.3 mg, 0.02 mmol, 10 mol%).

  • The tube is evacuated and backfilled with dry nitrogen three times.

  • Add anhydrous toluene (2.0 mL) to the tube and stir the mixture at room temperature until the catalyst is completely dissolved.

  • To the catalyst solution, add ethyl 2-oxo-4-phenylbut-3-enoate (1a) (41.2 mg, 0.2 mmol).

  • Cool the reaction mixture to -20 °C using a suitable cooling bath.

  • Slowly add ethyl 2,3-butadienoate (2a) (34.2 mg, 0.3 mmol) to the reaction mixture.

  • Stir the reaction at -20 °C and monitor the progress by TLC until the starting material (1a) is consumed (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product (3a).

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Mandatory Visualization

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the β-isothis compound-catalyzed asymmetric [4+2] cycloaddition. The bifunctional nature of the catalyst is key, with the tertiary amine moiety acting as a Brønsted base to deprotonate the allenoate, and the hydroxyl group activating the β,γ-unsaturated α-ketoester through hydrogen bonding.

Catalytic_Cycle cluster_cycle Catalytic Cycle Catalyst β-ICD ActivatedComplex Ternary Complex [β-ICD-H]⁺[Allenoate]⁻[Ketoester] Catalyst->ActivatedComplex H-bonding with (1) Deprotonation of (2) Ketoester β,γ-Unsaturated α-Ketoester (1) Ketoester->ActivatedComplex Allenoate Allenic Ester (2) Allenoate->ActivatedComplex Cycloaddition [4+2] Cycloaddition ActivatedComplex->Cycloaddition Stereoselective C-C bond formation Product_Catalyst Product-Catalyst Complex Cycloaddition->Product_Catalyst Product_Catalyst->Catalyst Regeneration Product Dihydropyran Product (3) Product_Catalyst->Product Release

Caption: Proposed mechanism for the β-ICD catalyzed [4+2] cycloaddition.

Experimental Workflow

This diagram outlines the general workflow for carrying out the asymmetric cycloaddition reaction.

Experimental_Workflow Start Start Setup Prepare Inert Atmosphere (Flame-dried glassware, N₂/Ar) Start->Setup Reagents Add β-ICD Catalyst and Anhydrous Solvent Setup->Reagents Substrate1 Add β,γ-Unsaturated α-Ketoester Reagents->Substrate1 Cooling Cool Reaction Mixture to -20 °C Substrate1->Cooling Substrate2 Add Allenic Ester Cooling->Substrate2 Reaction Stir at -20 °C (Monitor by TLC) Substrate2->Reaction Workup Concentrate Under Reduced Pressure Reaction->Workup Purification Purify by Flash Column Chromatography Workup->Purification Analysis Characterize Product (NMR, HRMS) Determine ee (Chiral HPLC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for the cycloaddition reaction.

References

Application Notes and Protocols: Cupreidine-Mediated Desymmetrization of Meso Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric desymmetrization of meso-compounds is a powerful strategy in organic synthesis for the efficient construction of chiral molecules from achiral starting materials. This method provides access to enantiomerically enriched building blocks that are crucial for the development of pharmaceuticals and other bioactive molecules. Among the various catalysts employed for this purpose, cupreidine and its derivatives, belonging to the cinchona alkaloid family, have emerged as highly effective organocatalysts. This document provides detailed application notes and protocols for the this compound-mediated desymmetrization of meso-anhydrides and meso-diols, offering a practical guide for researchers in the field.

The core principle of this methodology lies in the enantioselective reaction of one of two identical functional groups in a meso-compound, thereby breaking its plane of symmetry and inducing chirality. This compound-based catalysts have demonstrated remarkable success in promoting reactions such as the alcoholysis of meso-cyclic anhydrides and the acylation of meso-diols, often with high yields and excellent enantioselectivities.[1][2]

Reaction Mechanism

The mechanism of this compound-mediated desymmetrization, particularly in the alcoholysis of meso-anhydrides, is proposed to proceed through a general base catalysis pathway.[3] In this model, the tertiary amine of the this compound catalyst activates the alcohol nucleophile by deprotonation, while the hydroxyl group of the catalyst can stabilize the tetrahedral intermediate through hydrogen bonding. This dual activation model accounts for the high degree of stereocontrol observed in these reactions. An alternative, though less favored, pathway is nucleophilic catalysis, where the catalyst's amine directly attacks the anhydride (B1165640) to form a reactive acylammonium intermediate.[3]

Data Presentation

The following tables summarize the quantitative data for the this compound-mediated desymmetrization of various meso-anhydrides and meso-diols, providing a clear comparison of catalyst performance across different substrates.

Table 1: Enantioselective Alcoholysis of meso-Anhydrides Catalyzed by Modified Cinchona Alkaloids [1]

EntryAnhydride SubstrateCatalystAlcoholYield (%)ee (%)
1cis-Cyclohexane-1,2-dicarboxylic anhydride(DHQD)₂AQN (5 mol%)MeOH9797
22,3-Dimethylsuccinic anhydride(DHQD)₂AQN (5 mol%)MeOH>9592
3meso-2,4-Dimethylglutaric anhydride(DHQD)₂AQN (10 mol%)MeOH9485
4Bicyclic anhydride (endo)(DHQD)₂AQN (5 mol%)MeOH>9598
5Bicyclic anhydride (exo)(DHQD)₂AQN (5 mol%)MeOH>9596

(DHQD)₂AQN = Hydroquinidine 1,4-phthalazinediyl diether

Table 2: Asymmetric Acylation of meso-Diols [2][4]

EntryDiol SubstrateCatalystAcylating AgentYield (%)ee (%)
1meso-1,2-CyclohexanediolCatalyst 11 (0.5 mol%)Isobutyric anhydride7690
2meso-1,3-CyclohexanediolCatalyst 4 (5 mol%)Isobutyric anhydride6648
3meso-1,2-CyclopentanediolCatalyst 4 (5 mol%)Isobutyric anhydride850

Catalyst structures can be found in the cited literature.[2][4]

Experimental Protocols

General Protocol for the Desymmetrization of meso-Anhydrides via Alcoholysis

This protocol is a representative procedure for the enantioselective ring-opening of a meso-cyclic anhydride with an alcohol, catalyzed by a this compound derivative.

Materials:

  • meso-Anhydride (1.0 mmol)

  • This compound-based catalyst (e.g., (DHQD)₂AQN, 0.05 mmol, 5 mol%)

  • Anhydrous alcohol (e.g., methanol, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., diethyl ether or toluene, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the meso-anhydride (1.0 mmol) and the this compound-based catalyst (0.05 mmol).

  • Add the anhydrous solvent (5 mL) and stir the mixture at the desired temperature (e.g., -78 °C to room temperature).

  • Add the anhydrous alcohol (2.0 mmol) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral hemiester.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

General Protocol for the Desymmetrization of meso-Diols via Acylation

This protocol outlines a general procedure for the enantioselective acylation of a meso-diol.

Materials:

  • meso-Diol (1.0 mmol)

  • Chiral catalyst (e.g., C2-symmetric chiral 4-pyrrolidinopyridines, 0.005 - 0.05 mmol, 0.5 - 5 mol%)[4]

  • Acylating agent (e.g., isobutyric anhydride, 1.2 mmol, 1.2 equiv)

  • Anhydrous solvent (e.g., chloroform (B151607) or toluene, 5 mL)

  • Base (e.g., collidine, if required)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the meso-diol (1.0 mmol) and the chiral catalyst.

  • Add the anhydrous solvent (5 mL) and cool the mixture to the desired temperature (e.g., -40 °C to 20 °C).[2]

  • Add the acylating agent (1.2 mmol) to the solution. If necessary, add a non-nucleophilic base.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench with a suitable reagent (e.g., saturated NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent in vacuo.

  • Purify the resulting monoacylated product by flash chromatography.

  • Analyze the enantiomeric excess of the product using chiral HPLC or GC.[2]

Mandatory Visualizations

Reaction_Mechanism Proposed General Base Catalysis Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Anhydride meso-Anhydride TS [Transition State] (H-Bonded Complex) Anhydride->TS Alcohol R'OH Alcohol->Anhydride Nucleophilic Attack Alcohol->TS Catalyst This compound (Base) Catalyst->Alcohol Deprotonation Catalyst->TS Stabilization Product Chiral Hemiester TS->Product Regen_Catalyst Regenerated This compound TS->Regen_Catalyst

Caption: Proposed mechanism for this compound-mediated desymmetrization.

Experimental_Workflow General Experimental Workflow Start 1. Combine Reactants (meso-Compound, Catalyst) Reaction_Setup 2. Add Solvent & Set Temperature Start->Reaction_Setup Addition 3. Add Nucleophile (Alcohol/Acylating Agent) Reaction_Setup->Addition Monitoring 4. Monitor Reaction (TLC/HPLC) Addition->Monitoring Quench 5. Quench Reaction Monitoring->Quench Upon Completion Workup 6. Extraction & Drying Quench->Workup Purification 7. Purification (Chromatography) Workup->Purification Analysis 8. Analysis (Chiral HPLC/GC) Purification->Analysis End Final Chiral Product Analysis->End

Caption: A typical workflow for asymmetric desymmetrization reactions.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantioselectivity in Cupreidine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cupreidine-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting and optimizing enantioselectivity in your experiments. Below, you will find a comprehensive troubleshooting guide, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in achieving high stereocontrol in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low enantioselectivity in my this compound-catalyzed reaction?

A1: Low enantioselectivity can arise from several factors. The most prevalent issues include suboptimal reaction conditions (such as temperature, solvent, and concentration), impurities in substrates or reagents, and degradation or inadequate purity of the this compound catalyst itself. A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying cause.

Q2: How does temperature influence the enantioselectivity of the reaction?

A2: Temperature is a critical parameter. In many cases, lowering the reaction temperature enhances enantioselectivity. This is because the transition state leading to the major enantiomer is often more enthalpically favored, and lower temperatures increase the energy difference between the diastereomeric transition states. However, be aware that significantly reducing the temperature will likely decrease the reaction rate, necessitating longer reaction times.

Q3: Can the choice of solvent dramatically impact the enantiomeric excess (ee)?

A3: Absolutely. The polarity, coordinating ability, and proticity of the solvent can significantly influence the conformation of the catalyst-substrate complex and the stability of the transition states, thereby affecting enantioselectivity. It is highly recommended to screen a range of solvents to identify the optimal medium for your specific transformation.

Q4: I suspect my this compound catalyst has degraded. How should it be stored, and are there visible signs of degradation?

A4: this compound and its derivatives can be sensitive to light and oxidation. For long-term stability, they should be stored in well-sealed, light-resistant containers in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). A noticeable darkening in the color of the catalyst may indicate degradation. For solutions, it is always best to use them freshly prepared.

Q5: Can additives be used to improve the enantioselectivity?

A5: Yes, in some cases, additives can have a beneficial effect. For instance, the use of molecular sieves can be crucial for removing trace amounts of water, which can hydrolyze reagents or interfere with the catalyst's activity. Other additives, such as co-catalysts or specific acids or bases, may also modulate the reaction environment to favor higher enantioselectivity, depending on the specific reaction mechanism.

Troubleshooting Guide for Low Enantioselectivity

If you are experiencing low enantiomeric excess (ee) in your this compound-catalyzed reaction, follow this step-by-step troubleshooting guide. The accompanying workflow diagram provides a visual representation of the decision-making process.

Step 1: Verify Purity of Reagents and Catalyst
  • Question: Are my starting materials, reagents, and catalyst of high purity?

  • Action:

    • Catalyst: Ensure the this compound catalyst is of high chemical and enantiomeric purity. If the catalyst is old or has been improperly stored, consider using a fresh batch.

    • Substrates and Reagents: Purify your substrates and any other reagents if their purity is questionable. Trace impurities can sometimes act as competing catalysts or inhibitors.

    • Solvent: Use high-purity, dry solvents. The presence of water or other impurities can have a detrimental effect on enantioselectivity.

Step 2: Optimize Reaction Conditions
  • Question: Are the reaction conditions optimized for high enantioselectivity?

  • Action:

    • Temperature: If the reaction is being run at room temperature or elevated temperatures, try lowering it. Good starting points for optimization are 0 °C, -20 °C, and even lower if your equipment allows. Be prepared to extend the reaction time.

    • Solvent: Conduct a solvent screen. The optimal solvent can vary significantly between different reaction types. Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, diethyl ether).

    • Concentration: Catalyst aggregation at high concentrations can sometimes lead to a decrease in enantioselectivity. Try running the reaction at a lower concentration.

Step 3: Evaluate Catalyst Loading
  • Question: Is the catalyst loading appropriate?

  • Action: While a higher catalyst loading can increase the reaction rate, it may not always lead to higher enantioselectivity and can sometimes have a negative impact. It is advisable to screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal balance between reaction rate and enantioselectivity.

Step 4: Consider Substrate Effects
  • Question: Is the substrate inherently limiting the enantioselectivity?

  • Action: The electronic and steric properties of your substrate play a crucial role. If you have systematically optimized all other parameters and still observe low ee, the substrate itself may be the limiting factor. In such cases, you might consider modifying the substrate or exploring a different catalytic system.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on the effect of various reaction parameters on enantioselectivity in representative this compound-catalyzed reactions.

Table 1: Effect of Solvent on the Enantioselective Michael Addition of β-Ketoesters to Nitroolefins

EntrySolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1Toluene9095:592
2Dichloromethane (DCM)8590:1088
3Tetrahydrofuran (THF)8885:1585
4Diethyl Ether9292:894
5Acetonitrile7580:2078

Table 2: Effect of Temperature on the Enantioselective Domino Michael/Hemiacetalization Reaction

EntryTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
125 (Room Temp)249590:1092
20489295:596
3-207285>99:198
4-409670>99:199

Experimental Protocols

General Procedure for a this compound-Catalyzed Michael Addition of a β-Ketoester to a Nitroolefin
  • To a dry reaction vial equipped with a magnetic stir bar, add the this compound catalyst (0.02 mmol, 10 mol%).

  • The vial is sealed and placed under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired solvent (1.0 mL).

  • Add the β-ketoester (0.24 mmol, 1.2 equivalents) to the solution and stir for 5 minutes at the desired temperature.

  • Add the nitroolefin (0.2 mmol, 1.0 equivalent) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

General Procedure for a this compound-Catalyzed Domino Michael/Hemiacetalization Reaction
  • In a dried Schlenk tube under an inert atmosphere, dissolve the this compound catalyst (0.01 mmol, 10 mol%) in the chosen solvent (1.0 mL).

  • Cool the solution to the desired temperature (e.g., -20 °C).

  • Add the aldehyde (0.12 mmol, 1.2 equivalents) and stir the mixture for 10 minutes.

  • Add the (E)-2-(2-nitrovinyl)phenol (0.1 mmol, 1.0 equivalent).

  • Stir the reaction mixture at the same temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by flash chromatography to yield the chromane (B1220400) derivative.

  • Determine the diastereomeric ratio and enantiomeric excess using ¹H NMR and chiral HPLC, respectively.

Visualizing Optimization Workflows

The following diagrams illustrate the logical workflows for troubleshooting and optimizing enantioselectivity in this compound-catalyzed reactions.

Troubleshooting_Workflow start Low Enantioselectivity Observed check_purity Step 1: Verify Purity - Catalyst - Substrates - Solvents start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify Action: Purify/Replace Reagents & Catalyst purity_ok->purify No optimize_conditions Step 2: Optimize Conditions - Temperature - Solvent - Concentration purity_ok->optimize_conditions  Yes purify->check_purity conditions_ok Optimization Successful? optimize_conditions->conditions_ok check_loading Step 3: Evaluate Catalyst Loading conditions_ok->check_loading No success High Enantioselectivity Achieved conditions_ok->success  Yes loading_ok Loading Optimized? check_loading->loading_ok consider_substrate Step 4: Consider Substrate Effects loading_ok->consider_substrate No loading_ok->success  Yes modify_substrate Action: Modify Substrate or Change Catalytic System consider_substrate->modify_substrate

Caption: Troubleshooting workflow for addressing low enantioselectivity.

Experimental_Workflow prep Reaction Setup - Dry Glassware - Inert Atmosphere add_catalyst Add this compound Catalyst prep->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent equilibrate Equilibrate to Desired Temperature add_solvent->equilibrate add_substrate1 Add Nucleophile/ First Substrate equilibrate->add_substrate1 add_substrate2 Add Electrophile/ Second Substrate add_substrate1->add_substrate2 monitor Monitor Reaction (TLC) add_substrate2->monitor workup Workup Procedure - Quench - Extract monitor->workup purify Purification (Column Chromatography) workup->purify analyze Analysis - NMR (dr) - Chiral HPLC (ee) purify->analyze

Caption: General experimental workflow for a this compound-catalyzed reaction.

Troubleshooting low yields in Cupreidine asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues, particularly low yields, encountered during Cupreidine-catalyzed asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an organocatalyst?

This compound is a Cinchona alkaloid, the demethylated derivative of quinidine. It is classified as a bifunctional organocatalyst. Its structure contains a basic quinuclidine (B89598) nitrogen atom and an acidic phenolic hydroxyl group. This dual functionality allows it to simultaneously activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol in various asymmetric transformations.[1][2][3]

Q2: What are the most common causes of low yields in this compound-catalyzed reactions?

Low yields in this compound-catalyzed reactions can often be attributed to several key factors:

  • Catalyst Deactivation: The catalyst may lose its activity due to poisoning, degradation, or fouling.[4]

  • Suboptimal Reaction Conditions: Non-ideal temperature, solvent, or reaction time can negatively impact the reaction rate and lead to the formation of byproducts.[5]

  • Poor Quality of Reagents: Impurities in substrates, reagents, or solvents can interfere with the catalytic cycle.[4]

  • Reversible Reactions: Some reactions, like the Henry reaction, are reversible, which can limit the product yield if the equilibrium is not shifted towards the product side.[5][6]

  • Inefficient Purification: Significant product loss can occur during the workup and purification stages.

Q3: How can I tell if my this compound catalyst is deactivated?

Signs of catalyst deactivation include a significant drop in reaction rate, incomplete conversion of starting materials even after extended reaction times, or a noticeable decrease in enantioselectivity.[4] To confirm, you can try running the reaction with a fresh batch of catalyst under the same conditions and compare the results.

Q4: Are there any known inhibitors or poisons for this compound catalysts?

Yes, like other Cinchona alkaloid catalysts, this compound can be sensitive to certain substances. Strong acids or bases can neutralize the catalytically active sites.[4] Acidic impurities in the starting materials or solvents are a common cause of catalyst poisoning. Traces of heavy metals can also act as poisons.[4]

Troubleshooting Guides

Issue 1: Low or Inconsistent Yield

A common challenge in this compound asymmetric synthesis is achieving consistently high yields. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield Observed reagent_purity Check Reagent and Solvent Purity start->reagent_purity Start Here reaction_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) reagent_purity->reaction_conditions Purity Confirmed catalyst_activity Verify Catalyst Activity and Loading reaction_conditions->catalyst_activity Conditions Optimized workup_purification Review Workup and Purification Procedure catalyst_activity->workup_purification Catalyst is Active success Yield Improved workup_purification->success Procedure Optimized

Caption: A stepwise workflow for troubleshooting low yields.

Possible Causes and Solutions:

Possible Cause Solution
Impure Reagents or Solvents Ensure all starting materials are of high purity. If necessary, purify substrates via chromatography or recrystallization. Use anhydrous and freshly distilled solvents, especially for moisture-sensitive reactions.[4]
Suboptimal Temperature Screen a range of temperatures. Lower temperatures often improve enantioselectivity but may require longer reaction times. Conversely, higher temperatures can increase the reaction rate but may lead to byproduct formation.[5]
Inappropriate Solvent The choice of solvent can significantly impact catalyst solubility and the stability of reaction intermediates. Conduct a solvent screen with a range of polar and non-polar aprotic solvents (e.g., toluene, CH2Cl2, THF, ethyl acetate).
Incorrect Catalyst Loading The optimal catalyst loading should be determined experimentally. Typically, this ranges from 1 to 20 mol%. Both too low and too high catalyst concentrations can negatively affect the yield.
Reaction Time Not Optimized Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Prolonged reaction times can sometimes lead to product decomposition or the formation of side products.
Issue 2: Catalyst Deactivation

This compound, while robust, can be susceptible to deactivation under certain conditions. Understanding the potential deactivation pathways is key to maintaining catalytic efficiency.

Mechanisms of Catalyst Deactivation

CatalystDeactivation catalyst Active this compound Catalyst poisoning Poisoning Acids, Bases, Heavy Metals catalyst->poisoning Chemical Interaction thermal_degradation Thermal Degradation High Temperatures, Prolonged Heating catalyst->thermal_degradation Heat Exposure fouling Fouling Byproducts, Polymerization catalyst->fouling Physical Blocking deactivated_catalyst Inactive Catalyst poisoning->deactivated_catalyst thermal_degradation->deactivated_catalyst fouling->deactivated_catalyst

Caption: Common pathways leading to catalyst deactivation.

Troubleshooting Strategies for Catalyst Deactivation:

Deactivation Mechanism Preventative Measures & Solutions
Poisoning Purify all reagents and solvents to remove acidic or basic impurities. Consider passing them through a plug of neutral alumina (B75360) before use.[4] If poisoning is suspected, the catalyst can sometimes be regenerated by an aqueous basic wash (e.g., with 1M NaHCO3) followed by extraction and drying.[4]
Thermal Degradation Operate the reaction at the lowest effective temperature. Avoid prolonged heating.[4]
Fouling Monitor the reaction for the formation of insoluble byproducts. If fouling occurs, the catalyst may be regenerated by washing with an appropriate solvent to dissolve the adhered material.
Oxidative Degradation For reactions sensitive to air, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon).[4]

Experimental Protocols

General Protocol for a this compound-Catalyzed Asymmetric Henry (Nitroaldol) Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Catalyst and Aldehyde Preparation: To a dry reaction vial under an inert atmosphere, add this compound (0.02 mmol, 10 mol%) and the aldehyde (0.2 mmol, 1.0 equiv.).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, 1.0 mL).

  • Cooling: Cool the mixture to the desired temperature (e.g., -20 °C) with stirring.

  • Nitroalkane Addition: Add the nitroalkane (0.4 mmol, 2.0 equiv.) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol for Determination of Enantiomeric Excess (ee) by Chiral HPLC
  • Sample Preparation: Prepare a solution of the purified product in the HPLC mobile phase at a concentration of approximately 1 mg/mL.

  • Racemic Standard: If available, prepare a solution of the racemic product to determine the retention times of both enantiomers.

  • HPLC Conditions:

    • Column: A suitable chiral stationary phase column (e.g., Chiralpak IA, IB, IC).

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. The ratio may need to be optimized for good separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the product absorbs.

  • Analysis: Inject the racemic standard to identify the peaks corresponding to each enantiomer. Inject the sample from the asymmetric reaction.

  • Calculation: The enantiomeric excess is calculated using the following formula:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Data Presentation

The following tables provide examples of how reaction parameters can influence the yield and enantioselectivity in this compound-catalyzed reactions.

Table 1: Effect of Solvent on a this compound-Catalyzed Michael Addition

EntrySolventYield (%)ee (%)
1Toluene8592
2CH2Cl27889
3THF6585
4Ethyl Acetate7290
5Acetonitrile5075

Reaction conditions: Michael acceptor (0.2 mmol), Michael donor (0.4 mmol), this compound (10 mol%), -20 °C, 24 h. Data is representative.

Table 2: Effect of Temperature on a this compound-Catalyzed Henry Reaction

EntryTemperature (°C)Time (h)Yield (%)ee (%)
125129080
20248592
3-20488295
4-40727598

Reaction conditions: Aldehyde (0.2 mmol), nitromethane (B149229) (0.4 mmol), this compound (10 mol%) in toluene. Data is representative.

References

Technical Support Center: Optimizing Cupreidine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cupreidine-mediated reactions. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for this compound in asymmetric synthesis?

A1: The optimal catalyst loading for this compound is highly dependent on the specific reaction. However, a general starting point is between 1 and 10 mol%. For highly efficient reactions, the loading can sometimes be reduced to as low as 0.5 mol%. Conversely, for more challenging transformations, a higher loading of up to 20 mol% may be necessary to achieve a reasonable reaction rate and conversion.

Q2: How does catalyst loading impact the outcome of a this compound-mediated reaction?

A2: Catalyst loading directly influences several key reaction parameters:

  • Reaction Rate: Generally, a higher catalyst loading leads to a faster reaction rate.

  • Yield: There is often an optimal loading range to maximize yield. Excessively high loading can sometimes lead to the formation of byproducts or catalyst aggregation, which may decrease the yield.

  • Enantioselectivity (ee): The effect on enantioselectivity can vary. In some instances, higher loading can improve ee, while in others it may have a negligible or even negative effect. It is crucial to screen a range of loadings to determine the optimal point for your specific transformation.

Q3: My this compound catalyst appears to have degraded. How should it be stored properly?

A3: this compound, like other Cinchona alkaloids, can be sensitive to light and oxidation. It should be stored in a well-closed, light-resistant container in a cool, dry place. For solutions, it is advisable to prepare them fresh or store them for short periods under an inert atmosphere (e.g., nitrogen or argon). A noticeable darkening in color may indicate degradation.

Q4: Can additives be used to improve the enantioselectivity of my this compound-catalyzed reaction?

A4: Yes, additives can have a significant positive impact. For instance, the use of molecular sieves is often crucial to remove trace amounts of water, which can hydrolyze reagents or interact with the catalyst, leading to lower yields and enantioselectivity. Other additives, such as co-catalysts or acids/bases, may be necessary to promote the desired catalytic cycle in specific reactions.

Troubleshooting Guides

Issue 1: Low Yield

If you are experiencing low yields in your this compound-mediated reaction, consider the following troubleshooting steps:

Potential Cause Suggested Action
Insufficient Catalyst Loading Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then 15 mol%).
Low Catalyst Activity Ensure the purity of your this compound catalyst. Use a fresh batch if degradation is suspected. Ensure all reagents and solvents are pure and anhydrous, as impurities can inhibit the catalyst.
Suboptimal Reaction Conditions Screen different solvents to improve the solubility of the catalyst and reactants. Increase the reaction temperature to improve the reaction rate, but monitor for potential decreases in enantioselectivity. Extend the reaction time and monitor progress by TLC or LC-MS.
Poor Reagent/Substrate Quality Ensure the purity of all starting materials. Impurities can lead to side reactions or inhibit the catalyst.
Issue 2: Low Enantioselectivity (ee)

Low enantioselectivity is a common challenge in asymmetric catalysis. The following table outlines potential causes and solutions:

Potential Cause Suggested Action
Suboptimal Catalyst Loading Screen a range of catalyst loadings (e.g., 1, 2.5, 5, 10 mol%). Sometimes a lower catalyst loading can improve enantioselectivity.
Catalyst Aggregation At high concentrations, the catalyst may aggregate, leading to a decrease in ee. Try running the reaction at a lower concentration.
Competing Background Reaction A non-catalyzed background reaction can lead to the formation of a racemic product. Lowering the reaction temperature can often slow down the background reaction more than the catalyzed reaction, thus improving ee.
Incorrect Catalyst Conformation The choice of solvent can significantly impact the catalyst's conformation and, therefore, enantioselectivity. Screen a variety of solvents with different polarities.

Data Presentation

The following tables provide illustrative data on how catalyst loading and solvent choice can affect the outcome of a hypothetical this compound-catalyzed Michael addition.

Table 1: Effect of Catalyst Loading on a this compound-Catalyzed Michael Addition

EntryCatalyst Loading (mol%)Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee, %)
1124656088
22.524858192
3518989595
41012>999694

Note: This data is illustrative and serves to demonstrate general trends. Actual results will vary depending on the specific reaction.

Table 2: Effect of Solvent on a this compound-Catalyzed Michael Addition

EntrySolventTime (h)Conversion (%)Yield (%)Enantiomeric Excess (ee, %)
1Toluene24959190
2Dichloromethane18>999695
3Tetrahydrofuran36706585
4Acetonitrile24888288

Note: This data is illustrative and serves to demonstrate general trends. Actual results will vary depending on the specific reaction.

Experimental Protocols

General Procedure for a this compound-Catalyzed Asymmetric Michael Addition

This protocol provides a general workflow for a this compound-catalyzed Michael addition of a malonate to a nitroalkene. Specific amounts, temperatures, and times must be optimized for each unique reaction.

  • Preparation: To an oven-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the this compound catalyst (e.g., 5 mol%).

  • Solvent and Additives: Add the optimized, anhydrous solvent (e.g., dichloromethane, 0.1 M). If required, add activated 4 Å molecular sieves.

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) using an appropriate cooling bath.

  • Reagent Addition: Add the Michael acceptor (e.g., a nitroalkene, 1.2 equivalents) to the stirred solution, followed by the dropwise addition of the Michael donor (e.g., a malonate, 1.0 equivalent).

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS at regular intervals.

  • Quenching and Work-up: Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated NH₄Cl solution). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) using chiral HPLC or SFC.

Mandatory Visualization

Troubleshooting_Workflow Start Low Yield or Low Enantioselectivity Check_Purity Check Purity of Catalyst and Reagents Start->Check_Purity Check_Purity->Start Impure - Purify Optimize_Loading Optimize Catalyst Loading Check_Purity->Optimize_Loading Pure Screen_Solvent Screen Solvents Optimize_Loading->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Check_Additives Consider Additives (e.g., Molecular Sieves) Optimize_Temp->Check_Additives Successful Reaction Optimized Check_Additives->Successful

Caption: Troubleshooting workflow for optimizing this compound reactions.

Experimental_Workflow Prep 1. Preparation (Catalyst, Inert Atmosphere) Solvent 2. Add Solvent and Additives Prep->Solvent Cool 3. Cool to Desired Temperature Solvent->Cool Reagents 4. Add Reagents Cool->Reagents Monitor 5. Monitor Reaction (TLC, LC-MS) Reagents->Monitor Workup 6. Quench and Work-up Monitor->Workup Purify 7. Purify Product (Chromatography) Workup->Purify Analyze 8. Analyze (Yield, ee) Purify->Analyze

Caption: General experimental workflow for this compound catalysis.

Catalyst_Deactivation_Pathways Active_Catalyst Active this compound Catalyst Poisoning Poisoning (e.g., by acidic impurities) Active_Catalyst->Poisoning Oxidation Oxidation Active_Catalyst->Oxidation Fouling Fouling (by polymeric byproducts) Active_Catalyst->Fouling Deactivated_Catalyst Deactivated Catalyst Regeneration Regeneration (e.g., base wash, recrystallization) Deactivated_Catalyst->Regeneration Poisoning->Deactivated_Catalyst Oxidation->Deactivated_Catalyst Fouling->Deactivated_Catalyst Regeneration->Active_Catalyst

Caption: Potential deactivation pathways for this compound catalysts.

Technical Support Center: Cupreidine Catalyst Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of temperature on Cupreidine catalyst performance in asymmetric synthesis.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound catalysts, with a focus on temperature-related problems.

Issue Potential Cause Suggested Solution
Low or No Reaction Conversion Suboptimal Temperature: The reaction temperature may be too low, providing insufficient energy to overcome the activation barrier.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress closely using an appropriate analytical technique like TLC, GC, or LC-MS.
Catalyst Deactivation: High temperatures can lead to the thermal degradation of the this compound catalyst.Ensure the reaction temperature does not exceed the known stability range for the specific this compound derivative. If degradation is suspected, consider running the reaction at a lower temperature for a longer duration.
Poor Catalyst Solubility: The catalyst may not be fully dissolved at lower temperatures, reducing its effective concentration.Confirm the solubility of the this compound catalyst in the chosen solvent at the desired reaction temperature. If solubility is an issue, a different solvent system may be required.
Low Enantioselectivity (ee) Elevated Temperature: Higher temperatures can decrease the energy difference between the diastereomeric transition states, leading to a loss of enantioselectivity.Perform the reaction at lower temperatures (e.g., 0°C, -20°C, or even -78°C).[1] Be aware that this will likely decrease the reaction rate, necessitating longer reaction times.[1]
Incorrect Catalyst Conformation: Temperature can sometimes influence the conformational equilibrium of the catalyst, affecting its stereodirecting ability.Screen a range of temperatures to find the optimal balance for enantioselectivity.
Formation of Side Products High Reaction Temperature: Elevated temperatures can provide the activation energy for undesired side reactions.Running the reaction at the lowest feasible temperature can often improve selectivity for the desired product.
Prolonged Reaction Time at High Temperature: Extended reaction times at high temperatures can lead to product degradation or byproduct formation.Optimize the reaction time at the chosen temperature to ensure completion without unnecessary exposure to heat.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions catalyzed by this compound?

A1: There is no single optimal temperature for all this compound-catalyzed reactions. The ideal temperature depends on the specific substrate, solvent, and the desired outcome (i.e., maximizing yield versus enantioselectivity). It is crucial to perform a temperature screening experiment for each new reaction to determine the optimal conditions.

Q2: How does temperature generally affect the enantioselectivity and yield of a this compound-catalyzed reaction?

A2: Generally, there is a trade-off between enantioselectivity and reaction rate (which is often related to yield). Lowering the reaction temperature typically increases enantioselectivity by favoring the formation of the diastereomeric transition state with the lower activation energy.[1] However, this also slows down the reaction rate, potentially leading to lower yields if the reaction does not go to completion. Conversely, increasing the temperature can increase the reaction rate and yield but may decrease enantioselectivity.[2]

Q3: My reaction is very slow at low temperatures. How can I improve the reaction rate without sacrificing too much enantioselectivity?

A3: If low temperature is hampering the reaction rate, you can consider a few strategies. First, ensure all reagents and solvents are of high purity and anhydrous, as impurities can inhibit the catalyst. You can also try slightly increasing the catalyst loading. If the reaction is still too slow, a systematic, gradual increase in temperature while carefully monitoring the enantiomeric excess (ee) is recommended to find an acceptable compromise.

Q4: Can the this compound catalyst degrade at higher temperatures?

A4: Yes, like many organic catalysts, this compound can be susceptible to thermal degradation at elevated temperatures.[3][4][5][6] The exact temperature at which degradation occurs depends on the specific this compound derivative and the reaction conditions. It is advisable to consult the literature for the thermal stability of the particular catalyst you are using or to conduct thermogravimetric analysis (TGA) if such data is unavailable.

Q5: I observe a reversal in enantioselectivity when I change the temperature. Is this expected?

A5: While uncommon, temperature-induced reversal of enantioselectivity has been observed in some asymmetric catalytic systems.[7] This phenomenon can be due to a change in the reaction mechanism or a shift in the catalyst's conformational equilibrium at different temperatures.[7] If you observe this, it is a significant finding that warrants further mechanistic investigation.

Data Presentation: Effect of Temperature on Catalyst Performance

The following table provides illustrative data on the typical effect of temperature on yield and enantiomeric excess (ee) in a hypothetical this compound-catalyzed reaction. Note: This data is for demonstration purposes and the actual results will vary depending on the specific reaction.

Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee, %)
4049575
25 (Room Temp.)129288
0248595
-204870>99
-787245>99

Experimental Protocols

General Protocol for Temperature Optimization in a this compound-Catalyzed Reaction

This protocol outlines a general procedure for determining the optimal reaction temperature for a generic reaction using a this compound catalyst.

  • Preparation of the Catalyst Solution:

    • In a flame-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the this compound catalyst (e.g., 5 mol%) in the chosen anhydrous solvent.

  • Reaction Setup:

    • Prepare multiple reaction vessels, each containing the catalyst solution.

    • Place each vessel in a cooling bath set to a different target temperature (e.g., 25°C, 0°C, -20°C, -40°C, and -78°C). Allow the solutions to equilibrate to the target temperature for 15-20 minutes.

  • Addition of Reactants:

    • To each cooled catalyst solution, add the starting materials in the desired stoichiometric ratio.

  • Reaction Monitoring:

    • Stir the reactions at their respective temperatures.

    • Monitor the progress of each reaction at regular intervals using an appropriate analytical method (e.g., TLC, GC, or LC-MS). Note the time required to reach completion or a plateau.

  • Work-up and Purification:

    • Once a reaction is deemed complete, quench it with a suitable reagent.

    • Perform an aqueous work-up to extract the product.

    • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product using an appropriate technique such as flash column chromatography.

  • Analysis:

    • Determine the isolated yield of the purified product for each reaction.

    • Analyze the enantiomeric excess (ee) of the product from each reaction using chiral HPLC or SFC.

  • Data Interpretation:

    • Compare the yield and ee values obtained at different temperatures to determine the optimal temperature for the desired outcome.

Visualizations

TroubleshootingWorkflow Troubleshooting Temperature-Related Issues start Problem Observed low_ee Low Enantioselectivity (ee) start->low_ee low_yield Low Yield / Conversion start->low_yield side_products Side Product Formation start->side_products cause_high_temp_ee Potential Cause: High Temperature low_ee->cause_high_temp_ee cause_low_temp_yield Potential Cause: Temperature Too Low low_yield->cause_low_temp_yield cause_high_temp_yield Potential Cause: Catalyst Degradation at High Temp. low_yield->cause_high_temp_yield cause_high_temp_side Potential Cause: High Temperature side_products->cause_high_temp_side solution_lower_temp Solution: Decrease Reaction Temperature (e.g., 0°C, -20°C, -78°C) cause_high_temp_ee->solution_lower_temp solution_increase_temp Solution: Gradually Increase Temperature cause_low_temp_yield->solution_increase_temp solution_lower_temp_longer_time Solution: Lower Temperature & Increase Time cause_high_temp_yield->solution_lower_temp_longer_time solution_lower_temp_side Solution: Decrease Reaction Temperature cause_high_temp_side->solution_lower_temp_side

Caption: Troubleshooting workflow for temperature-related issues.

ExperimentalWorkflow Experimental Workflow for Temperature Optimization prep 1. Prepare Catalyst Solution in Anhydrous Solvent setup 2. Set Up Parallel Reactions at Different Temperatures prep->setup add 3. Add Reactants to Temperature-Equilibrated Solutions setup->add monitor 4. Monitor Reaction Progress (TLC, GC, LC-MS) add->monitor workup 5. Quench, Work-up, and Purify monitor->workup analyze 6. Analyze Yield and Enantiomeric Excess (ee) workup->analyze optimize 7. Determine Optimal Temperature analyze->optimize

References

Technical Support Center: Optimizing Solvent Choice for Cupreidine-Catalyzed Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed guidance on selecting the optimal solvent for Cupreidine-catalyzed transformations. Below, you will find troubleshooting guides for common issues, frequently asked questions (FAQs), data on solvent effects, and detailed experimental protocols to enhance the success of your chemical reactions.

Troubleshooting Guide: Common Issues in Solvent Selection

Low yields, poor enantioselectivity, or slow reaction rates are common hurdles in organic synthesis. This guide addresses specific problems you might encounter when choosing a solvent for your this compound-catalyzed reaction.

Problem 1: Low Enantioselectivity (ee)

Low enantioselectivity is a frequent challenge in asymmetric catalysis. The solvent plays a crucial role in the spatial arrangement of the catalyst-substrate complex, directly impacting the stereochemical outcome.

  • Possible Cause: The solvent may not sufficiently stabilize the desired transition state or may interfere with the catalyst's hydrogen-bonding capabilities.

  • Solution:

    • Solvent Screening: Conduct a systematic screening of solvents with varying polarities and coordinating abilities. It is advisable to start with commonly used solvents in Cinchona alkaloid catalysis, such as toluene, dichloromethane (B109758) (DCM), and methyl tert-butyl ether (MTBE), before exploring less conventional options.

    • Solvent Polarity: The polarity of the solvent can significantly influence the catalyst's conformation and the transition state assembly, thereby affecting enantioselectivity.[1] Polar, non-coordinating solvents like dichloromethane often yield good results with quinidine-derived catalysts, a class of compounds to which this compound belongs.[1]

    • Temperature Optimization: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[1]

Problem 2: Low Reaction Yield

A low yield of the desired product can be attributed to several factors, including incomplete reaction, side reactions, or product degradation.

  • Possible Cause: The chosen solvent may not provide adequate solubility for the reactants or the catalyst, leading to a heterogeneous reaction mixture and slow reaction rates. Alternatively, the solvent might promote side reactions.

  • Solution:

    • Solubility Check: Ensure that both the substrate and the this compound catalyst are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to low effective concentrations and consequently, low yields. This compound is generally soluble in DMSO, ethanol, and methanol.

    • Inertness of Solvent: The solvent should be inert under the reaction conditions. Protic solvents, for instance, can interfere with reactions involving strong bases or highly reactive intermediates.

    • Concentration Adjustment: In some cases, running the reaction at a higher concentration (less solvent) can improve the yield, provided that solubility is not an issue.

Problem 3: Slow Reaction Rate

Prolonged reaction times can be impractical and may lead to the degradation of sensitive products or catalysts.

  • Possible Cause: The solvent can influence the reaction rate by affecting the stability of the transition state. A solvent that poorly solvates the transition state will lead to a higher activation energy and a slower reaction.

  • Solution:

    • Solvent Polarity and Reaction Mechanism: The effect of solvent polarity on reaction rate is dependent on the reaction mechanism. For reactions that proceed through a polar transition state, polar solvents generally accelerate the rate. Conversely, for reactions with nonpolar transition states, nonpolar solvents may be more suitable.

    • Temperature Increase: While this can sometimes negatively impact enantioselectivity, a moderate increase in temperature can significantly increase the reaction rate. A careful balance between rate and selectivity needs to be established through experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the first step in choosing a solvent for a new this compound-catalyzed reaction?

A1: The initial step should be a literature search for similar transformations catalyzed by this compound or other Cinchona alkaloids. This will provide a good starting point for solvent selection. If no direct precedent is available, a solvent screening with a diverse set of solvents (e.g., a nonpolar aromatic solvent like toluene, a chlorinated solvent like dichloromethane, an ether like MTBE, and a polar aprotic solvent like acetonitrile) is recommended.

Q2: How does the structure of this compound influence the choice of solvent?

A2: this compound, like other Cinchona alkaloids, possesses a bifunctional character with a basic quinuclidine (B89598) nitrogen and a hydrogen-bond-donating 6'-hydroxyl group on the quinoline (B57606) ring. The solvent can interact with these functional groups, influencing the catalyst's conformation. Non-coordinating solvents are often preferred as they are less likely to interfere with the crucial hydrogen-bonding interactions between the catalyst and the substrate.

Q3: Can solvent additives be used to improve the reaction outcome?

A3: Yes, additives can have a significant impact. For instance, in reactions sensitive to water, the addition of molecular sieves can be beneficial. In some cases, the addition of a co-catalyst or an acidic/basic additive can enhance both yield and enantioselectivity, and the choice of solvent will be critical for the solubility and effectiveness of these additives.

Q4: Are there any "green" or environmentally friendly solvent options for this compound-catalyzed reactions?

A4: Yes, there is a growing interest in using greener solvents in organic synthesis. For this compound catalysis, options like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, or cyclopentyl methyl ether (CPME) can be considered as alternatives to traditional chlorinated or aromatic solvents. Solvent-free conditions, where one of the liquid reactants acts as the solvent, can also be an excellent green alternative where feasible.[2]

Q5: How do I remove the solvent and purify the product after the reaction?

A5: The workup procedure will depend on the specific reaction and the solvent used. A typical workup involves quenching the reaction, followed by extraction with an appropriate organic solvent. The combined organic layers are then dried and the solvent is removed under reduced pressure. Purification is commonly achieved by flash column chromatography on silica (B1680970) gel.

Data on Solvent Effects in this compound (and related Cinchona Alkaloid) Catalyzed Reactions

The following tables summarize quantitative data on the effect of different solvents on the yield and enantioselectivity of various reactions catalyzed by this compound or its derivatives.

Table 1: Asymmetric Michael Addition of Diethyl Malonate to β-Nitrostyrene Catalyzed by a this compound Derivative *

EntrySolventYield (%)ee (%)
1Toluene9585
2CH2Cl29288
3THF8575
4CH3CN7865
5MTBE9082

*Data is representative and compiled from typical results for Cinchona alkaloid-catalyzed Michael additions.

Table 2: Asymmetric Allylic Alkylation Catalyzed by a this compound-derived Catalyst *

EntrySolventYield (%)ee (%)
1Dichloromethane8592
2Toluene8889
3Diethyl Ether7585
4THF7280

*Data is representative and compiled from typical results for Cinchona alkaloid-catalyzed allylic alkylations.

Experimental Protocols

General Procedure for a this compound-Catalyzed Asymmetric Michael Addition

This protocol provides a general methodology for the asymmetric Michael addition of a nucleophile to an α,β-unsaturated compound using a this compound catalyst.

  • Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the this compound catalyst (1-10 mol%).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., toluene, 0.1-0.5 M).

  • Reagent Addition: Add the Michael donor (1.2 equivalents) to the stirred solution.

  • Reaction Initiation: Add the Michael acceptor (1.0 equivalent) to the reaction mixture.

  • Monitoring: Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product and analyze the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Visual Guides

Logical Workflow for Solvent Screening

Solvent_Screening_Workflow start Start: New this compound-Catalyzed Reaction literature Literature Search for Similar Reactions start->literature initial_screen Initial Solvent Screen (Toluene, DCM, MTBE, MeCN) literature->initial_screen analyze_initial Analyze Yield and ee initial_screen->analyze_initial good_results Good Results? analyze_initial->good_results optimize Optimize Conditions (Temperature, Concentration) good_results->optimize Yes further_screen Further Solvent Screening (Ethers, Esters, Hydrocarbons) good_results->further_screen No final_conditions Final Optimized Conditions optimize->final_conditions analyze_further Analyze Yield and ee further_screen->analyze_further analyze_further->optimize

Caption: A decision-making workflow for selecting and optimizing a solvent for a this compound-catalyzed reaction.

Troubleshooting Flowchart for Low Enantioselectivity

Troubleshooting_Low_ee start Low Enantioselectivity Observed check_temp Lower Reaction Temperature? start->check_temp lower_temp Run reaction at 0°C, -20°C, or lower check_temp->lower_temp Yes screen_solvents Screen Different Solvents? check_temp->screen_solvents No lower_temp->screen_solvents solvent_screen Test a range of polarities and coordinating abilities (e.g., Toluene, CH2Cl2, THF, MeCN) screen_solvents->solvent_screen Yes check_catalyst Check Catalyst Quality? screen_solvents->check_catalyst No solvent_screen->check_catalyst catalyst_quality Use fresh, high-purity this compound catalyst check_catalyst->catalyst_quality Yes re_evaluate Re-evaluate Results check_catalyst->re_evaluate No catalyst_quality->re_evaluate

Caption: A step-by-step guide to troubleshooting low enantioselectivity in this compound-catalyzed reactions.

References

Technical Support Center: Overcoming Substrate Limitations in Cupreidine Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cupreidine catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and overcoming substrate limitations in enantioselective synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or Inconsistent Enantioselectivity (ee)

Q1: My enantiomeric excess (ee) is significantly lower than reported values for similar substrates. What should I investigate first?

A1: The initial and most critical step is to verify the purity of all reaction components.

  • Substrate and Reagents: Trace impurities can act as catalyst poisons or competing substrates. Acidic impurities, for instance, can neutralize the basic quinuclidine (B89598) nitrogen of the this compound catalyst, hindering its activity. Consider repurifying your substrate and any reagents if their purity is uncertain.

  • Solvent: The presence of water or other protic impurities can dramatically lower enantioselectivity. Always use anhydrous solvents. If you suspect solvent contamination, using freshly distilled solvent or passing it through a column of activated alumina (B75360) is recommended. The addition of activated molecular sieves (3Å or 4Å) can also help to scavenge trace amounts of water in the reaction mixture.[1]

  • Catalyst: The quality of the this compound catalyst is paramount. If you are using an older batch, it may have degraded due to exposure to light or air.[1] It is advisable to use a fresh batch of the catalyst or purify the existing one. Proper storage in a cool, dark, and dry place is essential.[1]

Q2: I've confirmed the purity of my materials, but the enantioselectivity remains poor. What reaction parameters can I optimize?

A2: Reaction conditions play a crucial role in determining the enantioselectivity of this compound-catalyzed reactions.

  • Temperature: Lowering the reaction temperature is a common strategy to enhance enantioselectivity.[2] This is because the transition state leading to the major enantiomer is often more favored at lower temperatures. It is recommended to screen temperatures such as 0 °C, -20 °C, or even -78 °C. Be aware that decreasing the temperature will likely slow down the reaction rate, necessitating longer reaction times.[2]

  • Solvent: The choice of solvent can have a profound impact on the outcome of the reaction.[1][2] The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex. A screening of various solvents is highly recommended. For reactions involving Cinchona alkaloids, non-polar solvents like toluene (B28343) and dichloromethane (B109758) often yield good results.

  • Catalyst Loading: While a higher catalyst loading can increase the reaction rate, it may negatively affect the enantioselectivity in some cases.[1] It is worthwhile to screen a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal balance for your specific substrate.

Issue 2: Low Yield or Stalled Reaction

Q1: My reaction is very slow or does not proceed to completion. How can I improve the reaction rate and yield?

A1: Several factors can contribute to slow reaction kinetics or incomplete conversion.

  • Catalyst Deactivation: As mentioned previously, impurities in the starting materials or solvent can deactivate the catalyst. The Lewis basic nitrogen in some substrates or products can also coordinate to the catalyst and inhibit its activity.[3]

  • Reaction Temperature: If you have lowered the temperature to improve enantioselectivity, this will inherently slow down the reaction. A careful balance must be struck between rate and selectivity. If the reaction is stalling, a moderate increase in temperature might be necessary to achieve full conversion, though this may come at the cost of reduced ee.[2]

  • Substrate Steric Hindrance: Highly sterically hindered substrates may react slowly due to difficult access to the catalytic site. In such cases, increasing the catalyst loading or the reaction temperature might be necessary. For some substrates, this compound itself might not be the optimal catalyst, and a modified version with different steric or electronic properties could be required.

Frequently Asked Questions (FAQs)

Q1: What types of substrates are generally challenging for this compound catalysts?

A1: While this compound is a versatile catalyst, certain substrate characteristics can pose challenges. Substrates with significant steric bulk near the reacting center can lead to low reactivity and enantioselectivity. Additionally, substrates containing functional groups that can strongly coordinate with the catalyst, such as certain heterocycles, may lead to catalyst inhibition.[3] The electronic properties of the substrate are also crucial; both highly electron-rich and electron-deficient substrates may require significant optimization of reaction conditions.

Q2: Can I use a derivative of this compound to overcome substrate limitations?

A2: Absolutely. Modifying the this compound scaffold is a common and effective strategy. For instance, converting the hydroxyl group at the C6' position or the C9 position into a thiourea (B124793) or squaramide moiety can create a bifunctional catalyst.[4] These modified catalysts can offer different modes of substrate activation through hydrogen bonding, which can enhance both reactivity and enantioselectivity for previously challenging substrates.

Q3: How does the diastereomer, Cupreine, compare in catalytic performance?

A3: Cupreine and this compound are diastereomers (pseudoenantiomers). In many asymmetric reactions, they will produce opposite enantiomers of the product. If you are obtaining the undesired enantiomer with high ee using this compound, switching to Cupreine (or their parent compounds, Quinidine and Quinine, respectively) is a standard approach to access the other enantiomer.[4]

Data Presentation

Table 1: Effect of Temperature on Enantioselectivity in a Michael Addition

Temperature (°C)Enantiomeric Excess (ee, %)Reaction Time (h)
25 (Room Temp)7512
58824
-159572

Data is representative and based on typical trends observed in Cinchona alkaloid-catalyzed Michael additions of diphenyl phosphite (B83602) to trans-β-nitrostyrene.[2]

Table 2: Influence of Solvent on a Quinidine-Thiourea Catalyzed Aldol (B89426) Reaction

SolventYield (%)Enantiomeric Excess (ee, %)
Dichloromethane9886
Toluene9582
Tetrahydrofuran (THF)8565
Acetonitrile8050

Data is representative for the asymmetric aldol reaction of isatin (B1672199) with acetone (B3395972) catalyzed by a quinidine-derived thiourea.[4]

Experimental Protocols

Protocol 1: General Procedure for a this compound-Catalyzed Asymmetric Michael Addition

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound catalyst (e.g., 5-10 mol%).

  • Inert Atmosphere: Seal the vial and purge with an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Substrate Addition: Add the anhydrous solvent (e.g., dichloromethane, 0.1 M) followed by the Michael donor.

  • Cooling: Cool the mixture to the desired temperature (e.g., 0 °C) in an appropriate cooling bath.

  • Reaction Initiation: Add the Michael acceptor to the cooled solution.

  • Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Analysis: Determine the yield of the purified product and analyze the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Visualizations

Troubleshooting_Low_Enantioselectivity start Low or Inconsistent ee Observed reagent_purity Step 1: Verify Purity - Substrate - Reagents - Solvent - Catalyst start->reagent_purity reaction_conditions Step 2: Optimize Conditions - Temperature - Solvent - Concentration reagent_purity->reaction_conditions Purity Confirmed end_success Reproducible High ee Achieved reagent_purity->end_success Impurity Found & Resolved catalyst_modification Step 3: Evaluate Catalyst Strategy - Modify Catalyst (e.g., thiourea) - Use Diastereomer (Cupreine) reaction_conditions->catalyst_modification ee Still Low reaction_conditions->end_success Optimization Successful catalyst_modification->end_success New Strategy Successful end_fail Substrate May Be Unsuitable (Consider alternative catalyst class) catalyst_modification->end_fail No Improvement

Caption: Troubleshooting workflow for low enantioselectivity.

General_Experimental_Workflow prep 1. Preparation - Add Catalyst to Vial - Purge with N2/Ar addition 2. Reagent Addition - Add Anhydrous Solvent - Add Substrate(s) prep->addition cooling 3. Temperature Control - Cool to Target Temp. addition->cooling reaction 4. Reaction - Stir and Monitor (TLC) cooling->reaction workup 5. Work-up & Purification - Quench, Extract, Purify reaction->workup analysis 6. Analysis - Yield - Chiral HPLC/SFC for ee workup->analysis

Caption: General experimental workflow for this compound catalysis.

References

Technical Support Center: Supported Cupreidine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the regeneration and reuse of supported Cupreidine catalysts. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems with supported this compound catalysts.

Guide 1: Diminished Catalytic Performance (Yield and/or Enantioselectivity)

Problem: You observe a significant drop in product yield, enantiomeric excess (ee), or both, compared to previous runs with a fresh catalyst.

Troubleshooting Workflow:

start Diminished Catalytic Performance check_ee Is enantioselectivity (ee) or yield primarily affected? start->check_ee ee_low Primarily ee drop check_ee->ee_low ee yield_low Primarily yield drop check_ee->yield_low Yield both_low Both ee and yield drop check_ee->both_low Both ee_path Potential chiral environment alteration or partial poisoning of active sites. ee_low->ee_path yield_path Potential active site blocking (fouling) or catalyst leaching. yield_low->yield_path both_path Severe poisoning, significant leaching, or thermal/chemical degradation. both_low->both_path action_ee 1. Verify reactant/solvent purity. 2. Optimize reaction temperature (lower T often increases ee). 3. Consider a mild catalyst wash. ee_path->action_ee action_yield 1. Perform a thorough catalyst wash to remove adsorbed species. 2. Conduct a leaching test on the filtrate. 3. Characterize the spent catalyst (e.g., TGA, ICP-MS). yield_path->action_yield action_both 1. Perform a full regeneration protocol (e.g., base wash). 2. If regeneration fails, consider catalyst replacement. 3. Review reaction conditions for harshness (high T, strong acids/bases). both_path->action_both end Improved Performance action_ee->end action_yield->end action_both->end

Caption: Troubleshooting workflow for diminished catalyst performance.

Frequently Asked Questions (FAQs)

Catalyst Handling and Storage

Q1: How should I store my supported this compound catalyst?

A1: Supported this compound catalysts, especially those on polymeric supports, should be stored in a cool, dry place, away from direct light. It is advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation or reaction with atmospheric moisture, which can affect the catalyst's performance over time.

Q2: I've noticed the color of my catalyst has changed. Is this a problem?

A2: A change in color can indicate chemical modification of the catalyst or the support, or the adsorption of colored impurities or byproducts. While not always indicative of a loss of activity, it warrants investigation. You should first attempt a catalyst wash. If performance is not restored, further characterization may be necessary.

Deactivation and Performance Issues

Q3: My catalyst's enantioselectivity has decreased, but the conversion rate is still high. What is the likely cause?

A3: This scenario often points to a subtle change in the catalyst's chiral environment rather than a complete blockage of active sites. Potential causes include:

  • Partial Poisoning: Weakly binding impurities in your substrate or solvent may interact with the catalyst, altering its conformation.

  • Solvent Effects: Ensure your solvent is of high purity and dry. The polarity and coordinating ability of the solvent can significantly influence the transition state, thereby affecting enantioselectivity.[1]

  • Temperature Fluctuations: In some cases, enantioselectivity is highly sensitive to temperature.[2] Ensure precise and consistent temperature control.

Q4: My reaction has stalled, or the conversion rate is very low. What should I do?

A4: A significant drop in conversion suggests a more severe deactivation mechanism:

  • Fouling: The surface of the catalyst may be blocked by polymeric byproducts or non-volatile impurities from your starting materials. A thorough washing procedure is the first step to address this.

  • Strong Poisoning: The active sites may be irreversibly blocked by strong coordinating species (e.g., sulfur compounds, strong acids or bases).[3] Feedstock purification might be necessary.

  • Catalyst Leaching: The active this compound moiety may be detaching from the support. This can be confirmed by analyzing the reaction filtrate for the presence of the catalyst.

Q5: What is catalyst leaching and how can I prevent it?

A5: Leaching is the loss of the active catalytic species from the solid support into the reaction medium. To prevent this:

  • Use Covalent Anchoring: Catalysts that are covalently bonded to the support are generally more stable than those attached by physical adsorption or ionic interactions.

  • Choose a Stable Support: The support material should be inert to the reaction conditions.

  • Avoid Harsh Conditions: Extreme pH values or high temperatures can promote the cleavage of the linker connecting the catalyst to the support.

Regeneration

Q6: Can I regenerate my deactivated supported this compound catalyst?

A6: Yes, in many cases, deactivation is reversible, and the catalyst can be regenerated. The appropriate method depends on the cause of deactivation. For fouling or poisoning by acidic species, a wash with a suitable solvent or a dilute basic solution is often effective.

Q7: Is there a general-purpose regeneration protocol?

A7: A common and often effective method is to wash the catalyst to remove adsorbed materials. A general procedure is outlined in the Experimental Protocols section. However, the optimal regeneration procedure will depend on the specific catalyst, support, and the nature of the deactivating species.

Q8: How do I know if the regeneration was successful?

A8: The success of a regeneration protocol is determined by comparing the performance (yield and enantioselectivity) of the regenerated catalyst to that of the fresh catalyst under identical reaction conditions. Characterization techniques such as FTIR can also be used to confirm the integrity of the catalyst after regeneration.

Data Presentation

The following table summarizes the performance of a polystyrene-supported dimeric Cinchona alkaloid organocatalyst over multiple reaction cycles, demonstrating its high stability.

Table 1: Performance of a Polystyrene-Supported Dimeric Cinchona Alkaloid Organocatalyst in the Enantioselective α-Amination of 2-Oxindoles [4]

Cycle NumberYield (%)Enantiomeric Excess (ee, %)
1>9993
10>9992
20>9992
50>9991
75>9990
100>9989

Data extracted from a study demonstrating over 5300 hours of operational stability.[4]

Experimental Protocols

Protocol 1: Catalyst Recovery and Washing

This protocol describes a general procedure for recovering and washing the supported catalyst after a reaction.

Procedure:

  • Separation: After the reaction is complete, separate the solid catalyst from the reaction mixture by filtration. If the catalyst particles are very fine, centrifugation may be required.

  • Solvent Wash: Wash the recovered catalyst sequentially with the reaction solvent to remove residual reactants and products.

  • Further Washing: Wash the catalyst with a solvent in which the byproducts are soluble but the catalyst is not. This may require some experimentation. Common choices include methanol, dichloromethane (B109758), or ethyl acetate.

  • Drying: Dry the washed catalyst under vacuum until a constant weight is achieved. The catalyst is now ready for reuse or regeneration.

Protocol 2: Catalyst Regeneration by Mild Base Wash

This protocol is intended to remove acidic impurities that may have poisoned the catalyst.

Procedure:

  • Suspend the Catalyst: Suspend the recovered and washed catalyst in a suitable solvent (e.g., dichloromethane or toluene).

  • Base Wash: Add a dilute solution of a non-nucleophilic organic base (e.g., a 1-5% solution of triethylamine (B128534) or N,N-diisopropylethylamine in the same solvent).

  • Stir: Gently stir the suspension at room temperature for 1-2 hours.

  • Filter and Wash: Filter the catalyst and wash it thoroughly with the solvent used for the base wash to remove the base and any displaced impurities.

  • Final Wash: Wash the catalyst with a more volatile solvent (e.g., diethyl ether) to facilitate drying.

  • Dry: Dry the regenerated catalyst under vacuum.

Protocol 3: Leaching Test

This protocol helps to determine if the active catalyst is leaching from the support.

Procedure:

  • Run the Reaction: Perform the catalytic reaction as usual for a set period (e.g., 30-50% conversion).

  • Remove the Catalyst: Stop the reaction and remove the solid catalyst by hot filtration.

  • Continue the Reaction: Allow the filtrate (the reaction mixture without the solid catalyst) to continue stirring under the same reaction conditions.

  • Monitor Progress: Monitor the reaction progress by taking samples from the filtrate over time. If the reaction continues to proceed, it indicates that active catalytic species have leached into the solution.[5][6]

Visualizations

cluster_cycle Catalyst Use Cycle cluster_decision Evaluation and Regeneration fresh_catalyst Fresh Supported This compound Catalyst reaction Asymmetric Synthesis fresh_catalyst->reaction separation Catalyst Separation (Filtration/Centrifugation) reaction->separation product Product separation->product spent_catalyst Spent Catalyst separation->spent_catalyst evaluate Evaluate Performance spent_catalyst->evaluate reuse Direct Reuse evaluate->reuse Performance OK regenerate Regenerate Catalyst evaluate->regenerate Performance Drop reuse->reaction regenerate->fresh_catalyst Successful discard Discard/Replace regenerate->discard Unsuccessful

Caption: Experimental workflow for catalyst use, evaluation, and regeneration.

deactivation Catalyst Deactivation poisoning Poisoning (Impurities, Byproducts) deactivation->poisoning fouling Fouling (Polymer Deposition) deactivation->fouling leaching Leaching (Loss of Active Species) deactivation->leaching thermal Thermal/Chemical Degradation (High T, Harsh pH) deactivation->thermal poisoning_desc Active sites are blocked or modified by chemical species. poisoning->poisoning_desc fouling_desc Catalyst surface is physically covered, preventing substrate access. fouling->fouling_desc leaching_desc The this compound molecule detaches from the support. leaching->leaching_desc thermal_desc The catalyst or support structure is irreversibly damaged. thermal->thermal_desc

Caption: Common deactivation pathways for supported this compound catalysts.

References

Preventing side reactions in Cupreidine catalyzed Michael additions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cupreidine-catalyzed Michael additions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in a Michael addition reaction?

A1: this compound, a Cinchona alkaloid, functions as a bifunctional organocatalyst in asymmetric Michael additions. Its basic quinuclidine (B89598) nitrogen atom deprotonates the Michael donor to form a nucleophilic enolate. Simultaneously, the hydroxyl group at the C6' position can act as a hydrogen bond donor, activating the Michael acceptor and helping to control the stereochemical outcome of the reaction. This dual activation model is crucial for achieving high enantioselectivity.

Q2: What are the most common Michael donors and acceptors used in this compound-catalyzed reactions?

A2: this compound and its derivatives are effective for a range of Michael donors and acceptors.

  • Common Michael Donors: Stabilized carbon nucleophiles are frequently used, including 1,3-dicarbonyl compounds (like malonates and β-ketoesters), nitroalkanes, and diketopiperazines.

  • Common Michael Acceptors: α,β-unsaturated compounds are the typical acceptors. These include nitroalkenes, enones (α,β-unsaturated ketones), and chalcones.[1]

Q3: What is a "retro-Michael" reaction and how can it be identified?

A3: The retro-Michael reaction is the reverse of the Michael addition, where the Michael adduct reverts to the starting Michael donor and acceptor.[2] This is an equilibrium process that can be favored under certain conditions, leading to a decrease in product yield over time. It can be identified by monitoring the reaction mixture via techniques like TLC or LC-MS and observing the reappearance of starting materials as the concentration of the product decreases after an initial increase.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound-catalyzed Michael additions.

Issue 1: Low or No Product Yield

Low or no yield of the desired Michael adduct is a frequent challenge. The following guide will help you systematically troubleshoot the issue.

Potential Cause Recommended Action
Inactive or Impure Catalyst Use a fresh batch of this compound. Ensure it has been stored under appropriate conditions (cool, dry, and protected from light) to prevent degradation. Purity can be checked by standard analytical techniques if necessary.
Suboptimal Reaction Temperature Temperature can significantly impact reaction rates. If the reaction is sluggish at room temperature, consider gentle heating. Conversely, for highly exothermic reactions, cooling may be necessary to prevent side reactions.
Incorrect Solvent Choice The polarity and proticity of the solvent can influence both the catalyst's activity and the solubility of the reactants. Screen a range of solvents. Aprotic solvents like toluene, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF) are often good starting points.
Insufficient Reaction Time Monitor the reaction progress closely using TLC or another appropriate analytical method. Some reactions may require extended periods to reach completion.
Reversible Reaction (Retro-Michael) If a retro-Michael reaction is suspected, try to drive the equilibrium towards the product. This can sometimes be achieved by lowering the reaction temperature upon initial product formation or by choosing conditions where the product precipitates from the reaction mixture.[2]
Poor Substrate Purity Impurities in the Michael donor or acceptor can interfere with the catalyst or the reaction itself. Purify starting materials via chromatography or recrystallization before use.
Issue 2: Poor Enantioselectivity or Diastereoselectivity

Achieving high stereoselectivity is often the primary goal of using a chiral catalyst like this compound.

Potential Cause Recommended Action
Suboptimal Temperature Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the major enantiomer. Try running the reaction at 0 °C or even lower temperatures.
Solvent Effects The solvent can play a critical role in the organization of the transition state. A solvent screen is highly recommended. The optimal solvent is often substrate-dependent.
Catalyst Loading While counterintuitive, a higher catalyst loading does not always lead to better enantioselectivity and can sometimes promote undesired background reactions. It is advisable to screen a range of catalyst loadings (e.g., 1-20 mol%).
Presence of Water or Protic Impurities Trace amounts of water or other protic impurities can interfere with the hydrogen bonding network crucial for stereocontrol. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Catalyst Conformation The conformation of the this compound catalyst can be influenced by the solvent and additives. In some cases, the addition of a co-catalyst or an additive can help to lock the catalyst in a more selective conformation.
Substrate Structure The inherent structure of the Michael donor or acceptor may not be well-suited for high stereodifferentiation with this compound. If extensive optimization of reaction conditions fails to improve stereoselectivity, consider modifying the substrate or exploring a different catalyst.
Issue 3: Formation of Side Products

The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Side Product Identification Prevention Strategy
Double Michael Adduct The product of a second Michael addition, where the initial adduct acts as a nucleophile. This is more common with primary amines or when an excess of the Michael acceptor is used.[3]Use a stoichiometric excess of the Michael donor relative to the acceptor. Control the addition rate of the Michael acceptor.
Aldol Condensation Product If the Michael donor or acceptor has enolizable protons, self-condensation or cross-condensation can occur.Use a weaker, non-nucleophilic base or carefully control the temperature. The choice of catalyst is critical; this compound's mild basicity often minimizes this side reaction compared to stronger bases.
Polymerization Michael acceptors, particularly acrylates, can be prone to polymerization, especially at higher temperatures or in the presence of radical initiators.[4]Run the reaction at a lower temperature. Ensure starting materials are free of radical initiators. Consider adding a radical inhibitor if polymerization is a persistent issue.
Products of Catalyst Decomposition Cinchona alkaloids can be susceptible to degradation under harsh conditions (e.g., strong acids/bases, high temperatures).Use mild reaction conditions. Ensure the purity of all reagents to avoid introducing substances that could degrade the catalyst.

Quantitative Data Summary

The following tables provide a summary of how reaction parameters can influence the outcome of a this compound-catalyzed Michael addition.

Table 1: Effect of Solvent on a this compound-Catalyzed Michael Addition of a β-Ketoester to a Nitroalkene

SolventTemperature (°C)Time (h)Yield (%)ee (%)
Toluene25248592
Dichloromethane25249088
Tetrahydrofuran25247585
Acetonitrile25486075
Methanol25484060

Data is representative and compiled from typical results in the literature. Actual results may vary depending on the specific substrates.

Table 2: Effect of Temperature on a this compound-Catalyzed Michael Addition

Temperature (°C)Time (h)Yield (%)ee (%)
40129580
25249288
0488895
-207280>99

Data is representative and compiled from typical results in the literature. Actual results may vary depending on the specific substrates.

Experimental Protocols

Protocol 1: General Procedure for the this compound-Catalyzed Michael Addition of Dimethyl Malonate to a Nitroalkene

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).

  • Place the vial under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired anhydrous solvent (e.g., toluene, 1.0 mL).

  • Add the nitroalkene (0.2 mmol, 1.0 equiv).

  • Add dimethyl malonate (0.3 mmol, 1.5 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Michael adduct.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_vial Dry Reaction Vial add_catalyst Add this compound prep_vial->add_catalyst inert_atm Inert Atmosphere add_catalyst->inert_atm add_solvent Add Anhydrous Solvent inert_atm->add_solvent add_reactants Add Nitroalkene & Malonate add_solvent->add_reactants stir Stir at Desired Temperature add_reactants->stir monitor Monitor by TLC stir->monitor concentrate Concentrate monitor->concentrate Reaction Complete purify Purify by Chromatography concentrate->purify analyze Analyze ee by Chiral HPLC purify->analyze

General experimental workflow for a this compound-catalyzed Michael addition.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield low_ee Low Enantioselectivity start->low_ee side_products Side Products start->side_products check_catalyst Check Catalyst Activity/Purity low_yield->check_catalyst optimize_temp_time Optimize Temperature/Time low_yield->optimize_temp_time check_retro Investigate Retro-Michael low_yield->check_retro lower_temp Lower Reaction Temperature low_ee->lower_temp screen_solvents Screen Solvents low_ee->screen_solvents check_anhydrous Ensure Anhydrous Conditions low_ee->check_anhydrous check_stoichiometry Adjust Stoichiometry (for double addition) side_products->check_stoichiometry milder_conditions Use Milder Conditions (for aldol/polymerization) side_products->milder_conditions purify_reagents Purify Reagents side_products->purify_reagents

A logical flowchart for troubleshooting common issues.

References

Technical Support Center: Optimizing Cupreidine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for troubleshooting and optimizing asymmetric reactions catalyzed by Cupreidine and its derivatives. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to enhance the efficiency and enantioselectivity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental catalytic mechanism of this compound?

A1: this compound, a cinchona alkaloid, functions as a bifunctional organocatalyst. Its catalytic activity stems from the presence of both a basic quinuclidine (B89598) nitrogen and an acidic phenolic hydroxyl group. The quinuclidine nitrogen acts as a Brønsted base to deprotonate a pronucleophile, forming a nucleophilic intermediate. Simultaneously, the 6'-hydroxyl group can act as a hydrogen bond donor to activate the electrophile, bringing the reactants into a well-organized, chiral transition state. This dual activation is crucial for achieving high enantioselectivity.

Q2: How do additives and co-catalysts enhance this compound's efficiency?

A2: Additives and co-catalysts can significantly improve the yield and enantioselectivity of this compound-catalyzed reactions through several mechanisms:

  • Acidic Additives/Co-catalysts: These can enhance the electrophilicity of the substrate, leading to increased reaction rates. They can also interact with the this compound catalyst, influencing its conformation and the steric environment of the active site.

  • Basic Additives: Trace amounts of basic additives can assist in the deprotonation of the nucleophile or prevent catalyst deactivation by acidic impurities. However, excess base can compete with the catalyst and lead to a decrease in enantioselectivity.

  • Co-catalysts: Certain co-catalysts can form a complex with the substrate or the catalyst, leading to a more rigid and organized transition state, which often translates to higher enantioselectivity. For instance, (R)-BINOL has been used as a co-catalyst in some reactions to improve stereocontrol.[1][2]

Q3: My this compound-catalyzed reaction shows low enantioselectivity. What are the common causes?

A3: Low enantioselectivity can be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, solvent, and concentration play a critical role. Generally, lower temperatures favor higher enantioselectivity.

  • Impure Reactants or Catalyst: Impurities in the starting materials, reagents, or the this compound catalyst itself can lead to competing non-selective background reactions.

  • Presence of Water: Trace amounts of water can interfere with the catalytic cycle, leading to lower yields and enantioselectivity.

  • Incorrect Catalyst Choice: The specific derivative of this compound may not be optimal for the desired transformation. Screening different derivatives is often necessary.

Q4: How can I prevent the deactivation of my this compound catalyst?

A4: Catalyst deactivation can occur through poisoning, fouling, or thermal degradation. To minimize deactivation:

  • Ensure High Purity of Reactants: Remove any acidic or basic impurities from your starting materials and solvents.

  • Control Reaction Temperature: Avoid excessively high temperatures which can lead to catalyst degradation.

  • Work Under an Inert Atmosphere: For sensitive reactions, working under nitrogen or argon can prevent oxidative degradation of the catalyst.

  • Proper Storage: Store the this compound catalyst in a cool, dark, and dry place to prevent degradation.

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during this compound-catalyzed experiments.

Guide 1: Low or No Product Yield

If you are experiencing low or no product yield, follow the troubleshooting workflow below.

Troubleshooting Workflow for Low Yield

LowYield Start Low or No Yield Catalyst_Check Is the Catalyst Active? Start->Catalyst_Check Reagent_Check Are Reagents Pure? Catalyst_Check->Reagent_Check Yes Catalyst_Sol Action: - Use a fresh batch of catalyst. - Check for catalyst deactivation. - Optimize catalyst loading. Catalyst_Check->Catalyst_Sol No Conditions_Check Are Reaction Conditions Optimal? Reagent_Check->Conditions_Check Yes Reagent_Sol Action: - Purify starting materials and solvents. - Ensure stoichiometry is correct. - Use freshly prepared solutions. Reagent_Check->Reagent_Sol No Solution High Yield Achieved Conditions_Check->Solution Yes Conditions_Sol Action: - Screen different solvents. - Optimize reaction temperature and time. - Adjust reactant concentrations. Conditions_Check->Conditions_Sol No Catalyst_Sol->Catalyst_Check Reagent_Sol->Reagent_Check Conditions_Sol->Conditions_Check

Caption: A troubleshooting workflow for low-yield this compound-catalyzed reactions.

Problem Potential Cause Suggested Solution
Low or No Product Yield Catalyst Inactivity Use a fresh batch of this compound catalyst. Verify its purity and consider a different catalyst derivative.
Impure Reagents Purify all starting materials, reagents, and solvents. Acidic or basic impurities can inhibit the catalyst.
Suboptimal Conditions Screen a range of solvents, temperatures, and concentrations. Monitor the reaction progress by TLC or GC/LC-MS.
Inappropriate Additive/Co-catalyst If using an additive or co-catalyst, screen different types and loadings. In some cases, an additive may not be necessary or could be inhibitory.
Guide 2: Low Enantioselectivity

Low enantiomeric excess (ee) is a common challenge in asymmetric catalysis. The following guide provides a structured approach to address this issue.

Troubleshooting Workflow for Low Enantioselectivity

LowEE Start Low Enantioselectivity (ee) Temp_Check Is Temperature Optimized? Start->Temp_Check Solvent_Check Is Solvent Appropriate? Temp_Check->Solvent_Check Yes Temp_Sol Action: - Lower the reaction temperature (e.g., 0 °C, -20 °C). - Ensure consistent temperature control. Temp_Check->Temp_Sol No Additive_Check Is Additive/Co-catalyst Helping? Solvent_Check->Additive_Check Yes Solvent_Sol Action: - Screen a range of solvents with varying polarities. - Ensure the solvent is anhydrous. Solvent_Check->Solvent_Sol No Solution High Enantioselectivity Achieved Additive_Check->Solution Yes Additive_Sol Action: - Screen different acidic or basic additives. - Evaluate the effect of co-catalysts (e.g., BINOL derivatives). - Optimize the loading of the additive/co-catalyst. Additive_Check->Additive_Sol No Temp_Sol->Temp_Check Solvent_Sol->Solvent_Check Additive_Sol->Additive_Check

Caption: A troubleshooting workflow for low enantioselectivity in this compound-catalyzed reactions.

Problem Potential Cause Suggested Solution
Low Enantioselectivity High Reaction Temperature Lowering the reaction temperature often increases enantioselectivity. Try running the reaction at 0 °C or -20 °C.
Inappropriate Solvent The solvent can significantly influence the transition state. Screen a variety of solvents with different polarities (e.g., toluene, CH2Cl2, THF).
Absence of a Beneficial Additive Some reactions require an additive to achieve high ee. Screen a range of acidic or basic additives at different concentrations.
Interference from Additives The additive or co-catalyst being used might be detrimental. Try running the reaction without it or with a different additive.
Presence of Water Ensure all reagents and solvents are anhydrous. The use of molecular sieves can be beneficial.

Data on Additive and Co-catalyst Effects

The following tables provide a summary of the expected impact of various additives and co-catalysts on the efficiency of this compound-catalyzed reactions, based on general principles of organocatalysis. Note that optimal conditions are highly substrate-dependent and require experimental screening.

Table 1: Effect of Acidic Additives on a Representative Michael Addition

EntryAdditive (10 mol%)Yield (%)ee (%)
1None7580
2Acetic Acid8588
3Benzoic Acid9092
4Trifluoroacetic Acid8275

Note: Data is illustrative and based on typical trends. Actual results will vary depending on the specific reaction.

Table 2: Co-catalyst Screening for an Asymmetric Henry (Nitroaldol) Reaction

EntryCo-catalyst (10 mol%)Yield (%)ee (%)
1None6070
2(R)-BINOL7585
3Ti(OiPr)48078
4La(OTf)37282

Note: Data is illustrative and based on typical trends observed in similar catalytic systems.

Experimental Protocols

Protocol 1: General Procedure for a this compound-Catalyzed Michael Addition with an Acidic Additive

Workflow for this compound-Catalyzed Michael Addition

MichaelAddition Start Start Add_Reactants Add Michael donor, solvent, This compound, and acidic additive to flask. Start->Add_Reactants Cool Cool to desired temperature (e.g., 0 °C). Add_Reactants->Cool Add_Acceptor Add Michael acceptor dropwise. Cool->Add_Acceptor Stir Stir until completion (monitor by TLC/GC). Add_Acceptor->Stir Quench Quench the reaction. Stir->Quench Workup Perform aqueous workup and extraction. Quench->Workup Purify Purify by column chromatography. Workup->Purify Analyze Analyze product (yield, ee). Purify->Analyze

Caption: Experimental workflow for a this compound-catalyzed Michael addition.

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the Michael donor (1.2 mmol), this compound catalyst (0.1 mmol, 10 mol%), and the acidic additive (e.g., benzoic acid, 0.1 mmol, 10 mol%).

  • Add the anhydrous solvent (e.g., toluene, 2.0 mL) and stir the mixture at room temperature for 10 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the Michael acceptor (1.0 mmol) dropwise over 5 minutes.

  • Stir the reaction at the same temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography/liquid chromatography-mass spectrometry (GC/LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl (5 mL).

  • Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Protocol 2: General Procedure for a this compound-Catalyzed aza-Michael Addition
  • In a dry vial, dissolve the this compound catalyst (0.05 mmol, 5 mol%) in an anhydrous solvent (e.g., CH2Cl2, 1.0 mL) under an inert atmosphere.

  • Add the N-heterocycle or amine nucleophile (1.0 mmol).

  • Stir the mixture at room temperature for 5 minutes.

  • Add the nitroalkene electrophile (1.2 mmol) and continue stirring at room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC.

References

Cupreidine catalyst deactivation and how to avoid it

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of cupreidine catalysts in asymmetric synthesis, with a focus on catalyst deactivation and prevention.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound catalyst deactivation?

A1: Deactivation of this compound catalysts, like other cinchona alkaloid catalysts, can occur through several mechanisms:

  • Poisoning: The catalytically active sites can be neutralized by acidic or basic impurities present in the reactants or solvents. Traces of heavy metals can also act as poisons.[1]

  • Thermal Degradation: Although generally stable at moderate temperatures, prolonged exposure to high temperatures can lead to the decomposition of the catalyst structure.[1][2]

  • Fouling: Active sites can be physically blocked by the deposition of non-volatile byproducts or polymerized starting materials on the catalyst surface.[1][2]

  • Mechanical Loss: For this compound catalysts that are immobilized or supported on a solid phase, physical attrition during reaction and workup can lead to a loss of catalytic material over repeated cycles.[1]

Q2: How can I minimize catalyst deactivation during my reaction?

A2: To minimize catalyst deactivation and ensure optimal performance, consider the following preventative measures:

  • Use High Purity Reagents: Ensure that all reactants and solvents are of high purity to avoid introducing potential catalyst poisons. If necessary, pass solvents through a plug of neutral alumina (B75360).[1]

  • Optimize Reaction Conditions: Operate at the lowest temperature that allows for an efficient reaction rate and for the minimum time necessary to prevent thermal degradation.[1][2]

  • Maintain an Inert Atmosphere: If your reaction is sensitive to oxygen or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the catalyst.[1]

  • Use Anhydrous Conditions: Trace amounts of water can interfere with the chiral environment established by the catalyst, potentially leading to lower enantioselectivity and hydrolysis of reagents. Always use anhydrous solvents and dry glassware.[2]

Q3: Is it possible to regenerate a deactivated this compound catalyst?

A3: Yes, in many instances, a deactivated this compound catalyst can be regenerated, particularly if the deactivation is due to poisoning or fouling by non-covalent species.[1] Regeneration typically involves an aqueous workup to wash away impurities. A detailed protocol is provided in the "Experimental Protocols" section.

Q4: My reaction is showing low enantioselectivity. Could this be related to catalyst deactivation?

A4: Yes, partial catalyst degradation is a potential cause of low enantioselectivity.[2] If you suspect the catalyst has been compromised, using a fresh batch or attempting a regeneration protocol can help determine if catalyst quality is the root cause.[2] However, other factors such as suboptimal temperature, solvent choice, or reagent purity can also significantly impact enantioselectivity.[3]

Troubleshooting Guide for Common Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered when using this compound catalysts.

Issue 1: Low or No Conversion

If your reaction shows poor conversion, consult the following workflow and table.

G cluster_start cluster_checks cluster_actions cluster_end start Start: Low / No Conversion check_loading Is Catalyst Loading Sufficient? start->check_loading check_purity Are Reagents & Solvents Pure and Anhydrous? check_loading->check_purity Yes action_loading Action: Incrementally increase catalyst loading. check_loading->action_loading No check_conditions Are Reaction Conditions (Temp, Time) Optimal? check_purity->check_conditions Yes action_purity Action: Purify reagents/solvents. Use anhydrous conditions. check_purity->action_purity No action_conditions Action: Increase temperature and/or extend reaction time. check_conditions->action_conditions No end_node Problem Resolved check_conditions->end_node Yes action_loading->check_purity action_purity->check_conditions action_conditions->end_node

Caption: Troubleshooting workflow for low reaction conversion.

Potential Cause Recommended Solution(s) Citation
Insufficient Catalyst Loading Incrementally increase catalyst loading (e.g., from 5 mol% to 10 mol%).[4]
Catalyst Inhibition/Poisoning Purify all reagents and solvents. Consider passing them through a neutral alumina plug.[1]
Poor Catalyst Solubility Screen different solvents to improve the solubility of the this compound catalyst.[4]
Inappropriate Reaction Conditions Increase the reaction temperature and/or extend the reaction time. Monitor progress via TLC or LC-MS.[4]
Issue 2: Low Enantioselectivity (ee)

A decrease in enantiomeric excess can be frustrating. The following diagram outlines the primary deactivation mechanisms that can contribute to this issue.

Deactivation cluster_deactivation Deactivation Pathways ActiveCatalyst Active this compound Catalyst Poisoning Poisoning (Acidic/Basic Impurities, Metals) ActiveCatalyst->Poisoning Impurities Fouling Fouling (Byproduct/Polymer Deposition) ActiveCatalyst->Fouling Blockage ThermalDeg Thermal Degradation (Excessive Heat/Time) ActiveCatalyst->ThermalDeg Stress DeactivatedCatalyst Deactivated Catalyst (Reduced Activity & Enantioselectivity) Poisoning->DeactivatedCatalyst Fouling->DeactivatedCatalyst ThermalDeg->DeactivatedCatalyst

Caption: Common mechanisms leading to catalyst deactivation.

Potential Cause Recommended Solution(s) Citation
Suboptimal Temperature Lower the reaction temperature. A good starting point is 0 °C. Note that reaction time may need to be extended.[3]
Incorrect Solvent Choice Screen a range of aprotic solvents with varying polarities. The solvent can influence the catalyst's conformation.[2]
Partial Catalyst Degradation Use a fresh batch of catalyst or perform a regeneration protocol to restore activity and enantioselectivity.[2]
Presence of Water Ensure all glassware is oven-dried and use anhydrous solvents. Consider adding molecular sieves.[2][3]

Quantitative Data on Catalyst Performance

While specific data for this compound is highly reaction-dependent, the following table provides a general overview of expected performance for cinchona alkaloid catalyst systems, including those that are polymer-supported for easier recycling.

Parameter Homogeneous Catalyst Polymer-Supported Catalyst Citation
Initial Enantiomeric Excess (ee) Typically high (e.g., >90%)Often comparable to homogeneous systems[2]
Activity Loss per Cycle Not applicable (not typically recycled)1-5% per cycle (can be higher depending on the reaction)[2]
Regeneration Efficiency (Activity Recovery) Dependent on deactivation mechanism; washing can be effective for poisoning.>95% with proper washing protocols[2]
Mechanical Stability Not applicableHigh, with minimal leaching observed[2]

Experimental Protocols

General Protocol for Catalyst Regeneration (for Poisoning/Fouling)

This protocol provides a general guideline for regenerating a this compound catalyst that has been deactivated by non-covalent poisoning or physical fouling.[1]

  • Quench and Dilute: After the reaction is complete, quench the reaction mixture as appropriate for your specific chemistry (e.g., with a saturated aqueous solution of NH₄Cl). Dilute the mixture with an organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Aqueous Wash: Transfer the mixture to a separatory funnel. Wash with a dilute basic solution (e.g., 1M NaHCO₃) to remove acidic impurities, followed by deionized water, and finally a brine solution.

  • Solvent Removal: Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

  • Recrystallization (Optional): For higher purity, the recovered crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether).

  • Drying: Dry the recovered catalyst under a high vacuum to remove all residual solvents.

  • Activity Check: Before large-scale use, test the regenerated catalyst in a small-scale reaction to confirm that its catalytic activity and enantioselectivity have been restored.[1]

CatalystCycle Active Active Catalyst Deactivated Deactivated Catalyst Active->Deactivated Reaction Use / Deactivation Regenerated Regenerated Catalyst Deactivated->Regenerated Regeneration Protocol (Washing / Purification) Regenerated->Active Reuse in New Reaction

Caption: The cycle of catalyst activity, deactivation, and regeneration.

References

Technical Support Center: Purification of Cupreidine-Catalyzed Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of products from cupreidine-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete. What is the first step to remove the this compound catalyst and other bulk impurities?

A1: The initial workup for a this compound-catalyzed reaction often involves quenching the reaction followed by a simple filtration or an acid-base extraction. Cinchona alkaloids, like this compound, are basic and can often be removed by washing the organic reaction mixture with an acidic aqueous solution (e.g., dilute HCl). This protonates the catalyst, making it soluble in the aqueous layer.[1][2][3] The desired product, if neutral or acidic, will remain in the organic layer. If your product is also a basic amine, this method will co-extract your product and the catalyst. In such cases, chromatography is often the next step.

A common first step is to quench the reaction mixture and filter it through a plug of silica (B1680970) gel, eluting with a solvent like diethyl ether, to remove the catalyst and other polar impurities before concentrating the filtrate for further purification.[4]

Q2: How can I effectively remove the this compound catalyst if my product is also a basic amine?

A2: Separating two basic compounds (your product and the this compound catalyst) can be challenging with acid-base extraction alone. The most effective method in this scenario is column chromatography.[5]

  • Silica Gel Chromatography: Silica gel is acidic and can sometimes cause streaking or decomposition of amine products. To mitigate this, you can add a small amount of a tertiary amine like triethylamine (B128534) (e.g., 1-2%) to your eluent system. This deactivates the acidic sites on the silica.

  • Alumina (B75360) (Basic or Neutral) Chromatography: Basic or neutral alumina can be a better alternative to silica gel for purifying basic compounds, as it is less likely to cause degradation or streaking.[5]

  • Ion-Exchange Chromatography: Cation-exchange resins can be used to capture the basic catalyst and/or product, which can then be eluted under different conditions.[1][6]

Q3: My chiral amine product is streaking badly on the silica gel column. What can I do?

A3: Streaking of amines on silica gel is a common problem due to the interaction between the basic amine and the acidic silica surface.

  • Add a Deactivating Agent: As mentioned in Q2, adding a small percentage of triethylamine or ammonia (B1221849) to your mobile phase can significantly improve peak shape.

  • Use a Different Stationary Phase: Consider switching to neutral or basic alumina, or using reverse-phase chromatography.

  • Salt Formation: If the product is stable as a salt, you could try to purify the salt form. However, this is less common for column chromatography.

Q4: I am losing a significant amount of my product during the acid-base extraction workup. What could be the cause?

A4: Product loss during extraction can occur for several reasons:

  • Incorrect pH: Ensure the pH of the aqueous layer is appropriate to keep your product in its neutral, organic-soluble form while the catalyst is protonated and water-soluble. Use pH paper to check the layers.

  • Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping your product. To break an emulsion, you can try adding brine (saturated NaCl solution) or filtering the mixture through Celite.

  • Product Solubility: Your product might have some solubility in the aqueous layer. To recover it, you can "back-extract" the aqueous layer with a fresh portion of organic solvent.[7]

Q5: My product seems to be decomposing on the silica gel column. How can I purify it?

A5: If your product is unstable on silica gel, you should avoid it.

  • Alternative Chromatography: Try using a less acidic stationary phase like neutral alumina.

  • Recrystallization/Precipitation: This is an excellent method for purifying solid products. You can attempt to recrystallize the crude product from a suitable solvent system. Alternatively, if your product is a basic amine, you can dissolve the crude material in a solvent like ether or ethyl acetate (B1210297) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt, which is often a crystalline solid that can be filtered off.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from this compound-catalyzed reactions.

Problem Possible Cause(s) Suggested Solution(s)
Low or Inconsistent Enantiomeric Excess (ee) after Purification 1. Racemization on silica gel. 2. Inaccurate analytical method (chiral HPLC/GC). 3. Co-elution with an impurity.1. Use neutral alumina or add triethylamine to the eluent.[9] 2. Validate your chiral chromatography method; ensure baseline separation of enantiomers.[10] 3. Optimize chromatography conditions (e.g., change solvent gradient) or try recrystallization.
Crude Product is a Dark, Intractable Oil 1. Presence of high-boiling point solvents. 2. Formation of polymeric byproducts. 3. Residual colored impurities.1. Ensure complete removal of reaction solvents under high vacuum. 2. Attempt to triturate the oil with a non-polar solvent (e.g., hexanes, pentane) to induce solidification or wash away soluble impurities.[11] 3. Pass a solution of the crude product through a small plug of silica gel or activated carbon.
Low Recovery Yield after Column Chromatography 1. Product is too polar and is retained on the column. 2. Product is volatile and was lost during solvent removal. 3. Decomposition on the column.1. Increase the polarity of the eluent. If the product still doesn't elute, consider reverse-phase chromatography. 2. Use a cold trap during rotary evaporation and be careful not to apply excessive vacuum or heat. 3. Switch to a less reactive stationary phase like neutral alumina or purify by recrystallization.
Difficulty Separating Product from a Non-basic Impurity with Similar Polarity 1. Insufficient resolution in column chromatography.1. Utilize acid-base extraction. If your product is a base, wash the organic solution with acid to extract your product into the aqueous layer, leaving the neutral impurity behind. Then, basify the aqueous layer and extract your purified product back into an organic solvent.[3][12]

Experimental Protocols

Protocol 1: General Workup and Catalyst Removal by Acid Wash

This protocol is suitable for neutral or acidic products where the this compound catalyst is the primary basic component.

  • Reaction Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Solvent Dilution: Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a dilute acidic solution (e.g., 1 M HCl or saturated NH₄Cl solution).

  • Extraction: Stopper the funnel, shake vigorously for 1-2 minutes, and periodically vent to release any pressure. Allow the layers to separate. The protonated this compound catalyst will move into the aqueous (bottom) layer.

  • Separation: Drain the lower aqueous layer. Repeat the wash with the acidic solution two more times to ensure complete removal of the catalyst.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be further purified.

Protocol 2: Purification by Flash Column Chromatography (for Basic Amine Products)

This protocol is designed to separate a basic amine product from the this compound catalyst and other impurities.

  • Column Packing:

    • Select an appropriately sized column (a 70:1 to 100:1 ratio of silica gel to crude material by weight is common for difficult separations).[13]

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Concentrate the crude reaction mixture to dryness.

    • Dissolve the residue in a minimal amount of the column eluent or a slightly more polar solvent.

    • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 100% hexanes or a hexane/ethyl acetate mixture) containing ~1% triethylamine to prevent streaking.

    • Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

    • Collect fractions and monitor them by TLC to identify which ones contain your desired product.

  • Isolation:

    • Combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure to obtain the purified amine.

Data Presentation

The effectiveness of purification can be assessed by yield, purity, and enantiomeric excess (ee). Below are representative data for this compound-type catalyzed reactions.

Table 1: Purification of a Chiral β-Lactone [4]

Purification StageYieldEnantiomeric Excess (ee)Analytical Method
Crude ProductN/A97%Chiral GLC
After Flash Chromatography74%97%Chiral GLC

Table 2: Purification of Chiral Amines via Derivatization and HPLC [14]

CompoundCommercial Purity (ee)Measured Purity (ee) after DerivatizationAnalytical Method
(S)-α-methylbenzylamine>99%99.3%Chiral HPLC
(S)-leucine ethyl ester>99%99.9%Chiral HPLC

Visualizations

Workflow for Purification Strategy Selection

The following diagram illustrates a typical decision-making process for selecting a purification strategy after a this compound-catalyzed reaction.

G start Reaction Complete product_type Product is a basic amine? start->product_type acid_base Acid-Base Extraction (e.g., 1M HCl wash) product_type->acid_base No chromatography Column Chromatography (Silica or Alumina) product_type->chromatography Yes further_purify1 Further Purification Needed? acid_base->further_purify1 further_purify2 Further Purification Needed? chromatography->further_purify2 recrystallize1 Recrystallization or Chiral Chromatography further_purify1->recrystallize1 Yes end Pure Product further_purify1->end No recrystallize2 Recrystallization or Chiral Chromatography further_purify2->recrystallize2 Yes further_purify2->end No recrystallize1->end recrystallize2->end

Caption: Decision tree for selecting a purification strategy.

General Purification Workflow

This diagram outlines the general sequence of steps in purifying a product from a this compound-catalyzed reaction.

G A Crude Reaction Mixture B Workup (Quench & Catalyst Removal) A->B Step 1 C Primary Purification (Chromatography or Extraction) B->C Step 2 D Purity & ee Analysis (TLC, NMR, Chiral HPLC) C->D Step 3 E Secondary Purification (Recrystallization, Prep-HPLC) D->E If needed F Final Pure Product D->F If pure E->F

Caption: General experimental workflow for product purification.

References

Navigating the Scale-Up of Cupreidine-Catalyzed Reactions: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for scaling up Cupreidine-catalyzed reactions. This resource is designed to provide targeted guidance to researchers, scientists, and drug development professionals encountering challenges when transitioning these valuable enantioselective transformations from the laboratory bench to the pilot plant. Here, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient scale-up process.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound-catalyzed reactions, offering systematic approaches to diagnose and resolve them.

Issue 1: Decreased Enantioselectivity at Pilot Scale

Q: We are observing a significant drop in enantiomeric excess (ee%) upon moving our this compound-catalyzed reaction from the lab (gram-scale) to the pilot plant (kilogram-scale). What are the potential causes and how can we troubleshoot this?

A: A decrease in enantioselectivity during scale-up is a common challenge and can be attributed to several factors. A systematic investigation is crucial to pinpoint the root cause.

Troubleshooting Workflow for Loss of Enantioselectivity:

G start Low Enantioselectivity (ee%) at Pilot Scale temp Inadequate Temperature Control? - Localized Hotspots - Inconsistent Bulk Temperature start->temp mixing Inefficient Mixing? - Poor Reagent Dispersion - Catalyst Settling start->mixing purity Change in Reagent/Solvent Purity? - New Batches/Suppliers - Presence of Inhibitors/Poisons start->purity residence_time Inconsistent Reaction Time? - Inefficient Heating/Cooling Profiles start->residence_time remedy_temp Remediation: - Improve Heat Transfer (Jacketed Reactor, Coils) - Calibrate Temperature Probes - Profile Temperature Distribution temp->remedy_temp remedy_mixing Remediation: - Optimize Agitator Speed/Design - Baffle Installation - CFD Modeling for Mixing Studies mixing->remedy_mixing remedy_purity Remediation: - Qualify New Batches of Raw Materials - Implement Incoming Material Testing - Purification of Solvents/Reagents purity->remedy_purity remedy_time Remediation: - Develop Robust Heating/Cooling Protocols - In-situ Reaction Monitoring (PAT) residence_time->remedy_time end Restored Enantioselectivity remedy_temp->end remedy_mixing->end remedy_purity->end remedy_time->end

Troubleshooting workflow for decreased enantioselectivity.

Potential Causes and Solutions:

  • Temperature Fluctuations: Exothermic reactions that are well-controlled in the lab can develop localized hot spots in larger reactors due to a lower surface-area-to-volume ratio. These temperature variations can significantly impact the enantioselectivity of the catalytic cycle.

    • Solution: Implement more robust temperature control in the pilot plant reactor, such as using a jacketed vessel with a thermal control unit, internal cooling coils, and calibrated multi-point temperature probes to ensure uniform temperature distribution.

  • Inefficient Mixing: Inadequate mixing can lead to poor dispersion of the catalyst and reagents, creating localized areas of high concentration and affecting the formation of the catalyst-substrate complex.

    • Solution: Optimize the agitation speed and impeller design for the pilot reactor. The use of baffles can prevent vortex formation and improve mixing efficiency. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing parameters.

  • Purity of Reagents and Solvents: The purity of starting materials and solvents can have a profound impact on the catalytic activity and selectivity. Impurities present in larger quantities at the pilot scale may act as catalyst poisons or inhibitors.

    • Solution: Thoroughly analyze and qualify all batches of raw materials and solvents to be used at the pilot scale. Ensure that the specifications match or exceed those of the materials used in the lab. If necessary, incorporate a purification step for key reagents.

Issue 2: Catalyst Deactivation and Reduced Reaction Rate

Q: Our this compound-catalyzed reaction is significantly slower at the pilot scale, and in some cases, it appears to stall before completion. What could be causing this catalyst deactivation?

A: Catalyst deactivation is a critical issue when scaling up, and it can manifest as a decrease in reaction rate or a complete cessation of catalytic activity.

Potential Causes and Solutions:

Potential Cause Description Troubleshooting and Mitigation
Catalyst Poisoning Impurities in the feedstock or solvent can bind to the catalyst's active sites, rendering it inactive. Common poisons for amine-based organocatalysts include acidic or basic impurities and trace metals.- Purify all reagents and solvents before use. - Perform a thorough analysis of all raw materials for potential contaminants.
Thermal Degradation Although Cinchona alkaloids are generally stable, prolonged exposure to high temperatures, especially in the presence of oxygen, can lead to degradation.- Operate the reaction at the lowest effective temperature. - Ensure the reactor is under an inert atmosphere (e.g., nitrogen or argon).
Fouling Insoluble byproducts or polymeric materials can precipitate and coat the surface of the catalyst, blocking access to the active sites.- Analyze the reaction mixture for the presence of insoluble materials. - Adjust the solvent system or reaction conditions to minimize byproduct formation.
Mechanical Stress In stirred tank reactors, high shear forces from aggressive agitation can potentially lead to mechanical degradation of the catalyst over extended reaction times.- Optimize the agitator speed to ensure adequate mixing without excessive shear.

Catalyst Deactivation Troubleshooting Pathway:

G start Reduced Reaction Rate / Stalling poisoning Catalyst Poisoning? - Acidic/Basic Impurities - Metal Contaminants start->poisoning degradation Thermal/Oxidative Degradation? start->degradation fouling Fouling by Byproducts? start->fouling check_purity Analyze Raw Materials (GC-MS, ICP-MS) poisoning->check_purity check_conditions Review Temperature and Atmosphere Control degradation->check_conditions check_byproducts Analyze Reaction Mixture for Insolubles fouling->check_byproducts remedy_poisoning Purify Reagents/Solvents check_purity->remedy_poisoning remedy_degradation Optimize Temperature & Use Inert Gas check_conditions->remedy_degradation remedy_fouling Modify Solvent or Conditions check_byproducts->remedy_fouling end Restored Catalytic Activity remedy_poisoning->end remedy_degradation->end remedy_fouling->end

Troubleshooting pathway for catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst loading for a this compound-catalyzed reaction at the pilot scale, and how does it compare to the lab scale?

A1: Typically, organocatalyst loading is in the range of 1-10 mol% at the lab scale. When scaling up, the goal is often to reduce the catalyst loading for economic reasons. However, a direct reduction might not be feasible due to the harsher conditions and lower surface-area-to-volume ratio in a pilot plant reactor. It is common to start the pilot-scale runs with a similar mol% as in the lab and then gradually optimize downwards. A slight increase in catalyst loading (e.g., from 2 mol% to 3-4 mol%) might be necessary to achieve comparable reaction times.

Q2: How critical is the quality of the solvent when moving to a pilot plant?

A2: Solvent quality is extremely critical. While it is feasible to use freshly distilled, high-purity solvents in the lab, at the pilot scale, solvents are often used from large drums or tanks. These may contain inhibitors, higher water content, or other impurities that can negatively impact the reaction. Always source high-purity solvents and perform quality control checks before use in the pilot plant.

Q3: Are there specific Process Analytical Technology (PAT) tools that are recommended for monitoring this compound-catalyzed reactions during scale-up?

A3: Yes, PAT tools can provide invaluable real-time information. For monitoring the progress of these reactions, techniques like in-situ FTIR (Fourier-Transform Infrared) or Raman spectroscopy can be used to track the consumption of reactants and the formation of the product. This allows for precise determination of the reaction endpoint and can help in identifying the formation of any significant byproducts. Chiral HPLC is the standard method for determining enantiomeric excess, and at-line or on-line HPLC systems can be integrated for near real-time monitoring of enantioselectivity.

Q4: What are the best practices for catalyst recovery and reuse at the pilot scale?

A4: The ability to recover and reuse the catalyst is crucial for the economic viability of the process. Several strategies can be employed:

  • Extraction: After the reaction, the catalyst can often be separated from the product through a series of aqueous extractions by adjusting the pH.

  • Immobilization: The this compound catalyst can be immobilized on a solid support (e.g., silica (B1680970) or a polymer resin). This allows for easy filtration and recovery of the catalyst. However, the activity and selectivity of the immobilized catalyst need to be carefully evaluated, as they may differ from the homogeneous counterpart.

  • Nanofiltration: Organic solvent nanofiltration (OSN) is an emerging technique that can be used to separate the catalyst from the product stream.

Data Presentation

The following table provides an illustrative comparison of reaction parameters for a hypothetical this compound-catalyzed aza-Michael addition reaction at the lab and pilot plant scales. Note: This data is for illustrative purposes and should be adapted based on specific reaction optimization.

ParameterLaboratory Scale (10 g)Pilot Plant Scale (10 kg)Key Considerations for Scale-Up
Catalyst Loading (this compound) 2 mol%3 mol%May need to be slightly increased to maintain reaction rate.
Solvent Volume 100 mL100 LEnsure consistent solvent quality and purity.
Reaction Temperature 20 °C20-25 °C (with active cooling)Exotherm needs to be managed to avoid temperature spikes.
Reaction Time 12 hours16 hoursLonger reaction times may be needed due to mixing and heat transfer limitations.
Agitation Speed 300 rpm (magnetic stirrer)150 rpm (impeller)Agitation needs to be optimized for efficient mixing in the larger vessel.
Yield 95%92%A slight decrease in yield is common upon scale-up.
Enantiomeric Excess (ee%) 98%96%Maintaining high enantioselectivity is a key challenge.

Experimental Protocols

General Protocol for Scaling Up a this compound-Catalyzed Aza-Michael Addition

This protocol outlines the key steps and considerations for scaling up an aza-Michael addition from the lab to a 100 L pilot plant reactor.

1. Reactor Preparation and Inerting:

  • Ensure the 100 L glass-lined or stainless steel reactor is clean, dry, and has been leak-tested.

  • Inert the reactor by purging with dry nitrogen or argon for at least 30 minutes to displace any oxygen and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

2. Reagent Charging:

  • Charge the Michael acceptor and the solvent to the reactor.

  • Begin agitation at a pre-determined speed to ensure good mixing.

  • In a separate, smaller vessel, dissolve the this compound catalyst in a portion of the solvent.

  • Transfer the catalyst solution to the reactor via a charging port.

  • Slowly add the nucleophile (amine) to the reactor over a period of 30-60 minutes using a metering pump to control the initial exotherm.

3. Reaction Monitoring:

  • Maintain the reaction temperature at the desired setpoint using the reactor's heating/cooling jacket.

  • Monitor the reaction progress by taking samples at regular intervals (e.g., every 2 hours) and analyzing them by an appropriate method (e.g., HPLC, GC, or TLC) to determine the conversion.

  • If available, use an in-situ monitoring tool like FTIR to track the reaction in real-time.

4. Work-up and Product Isolation:

  • Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., a dilute acid solution).

  • Perform a series of aqueous extractions to separate the product from the catalyst and other impurities. The pH of the aqueous phase will be critical for efficient separation.

  • Isolate the product from the organic phase by solvent evaporation under reduced pressure.

5. Purification:

  • The crude product can be purified by recrystallization or column chromatography. At the pilot scale, recrystallization is often preferred.

Scale-Up Workflow:

G lab Lab Scale Optimization (mg to g) process_safety Process Safety Assessment (HAZOP) lab->process_safety kilo_lab Kilo-Lab Validation (100 g to 1 kg) tech_transfer Technology Transfer Package kilo_lab->tech_transfer pilot Pilot Plant Execution (10 kg to 100 kg) commercial Commercial Manufacturing pilot->commercial process_safety->kilo_lab tech_transfer->pilot

General workflow for scaling up a chemical process.

Common pitfalls in using Cupreidine as a chiral resolving agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls when using cupreidine as a chiral resolving agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a chiral resolving agent?

This compound is a Cinchona alkaloid, a pseudoenantiomer of cupreine, and is used as a chiral resolving agent for acidic racemic compounds.[1] Its basic nitrogen atoms allow it to form diastereomeric salts with acidic enantiomers.[2] These diastereomeric salts possess different physical properties, most notably different solubilities, which enables their separation by fractional crystallization.[2][3] The bifunctional nature of this compound, containing both a basic quinuclidine (B89598) nitrogen and a phenolic hydroxyl group, can lead to specific interactions that facilitate discrimination between enantiomers.[1]

Q2: My resolution is failing. What are the most critical parameters to investigate first?

When a diastereomeric salt resolution fails, the most critical factors to investigate are the solvent system, the stoichiometry of the resolving agent, and the temperature profile of the crystallization.[4] The solvent is paramount as it dictates the solubility difference between the two diastereomeric salts, which is the basis for the separation.[4] An inappropriate solvent can lead to no crystallization, low yield, or poor purity.[4][5]

Q3: How do I select an appropriate solvent for my resolution with this compound?

Solvent selection is often an empirical process, and screening a variety of solvents is recommended.[5][6] The ideal solvent should dissolve the racemic acid and this compound to allow salt formation but should also exhibit a significant difference in solubility for the two resulting diastereomeric salts.[4] this compound itself is soluble in DMSO, ethanol (B145695), and methanol.[1] A good starting point is to test solvents with different polarities and hydrogen-bonding capabilities. Often, solvent mixtures are required to fine-tune the solubility properties.[5]

Q4: What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[5] This is often caused by excessively high supersaturation or a crystallization temperature that is too high.[5] To prevent this, you can:

  • Use a more dilute solution to reduce supersaturation.

  • Employ a slower cooling rate.

  • If using an anti-solvent, add it much more slowly and at a higher temperature.

  • Ensure gentle but effective agitation, as this can promote crystallization over oiling.[5]

Q5: How can the unwanted enantiomer and the this compound resolving agent be recovered?

One of the major drawbacks of classical resolution is that at least half of the starting material is the unwanted enantiomer.[2] This unwanted enantiomer can often be racemized and recycled back into the process, a strategy known as Resolution-Racemization-Recycle.[2][7] After separation, the this compound can be recovered from both the desired diastereomeric salt and the mother liquor (containing the undesired salt) by treatment with a base to liberate the free acid enantiomers, followed by extraction or crystallization to isolate the this compound.

Troubleshooting Guide

This guide addresses specific problems encountered during chiral resolution using this compound.

Problem 1: No Crystallization Occurs

Symptoms: After adding this compound and cooling the solution, the solution remains clear with no solid precipitation.

Possible Causes & Solutions:

CauseTroubleshooting Steps
High Solubility of Diastereomeric Salts [5]The salts are too soluble in the chosen solvent. Solution: 1. Screen other solvents where the salts are less soluble.[5] 2. Carefully evaporate some solvent to increase the concentration.[5] 3. Introduce an "anti-solvent" (a solvent in which the salts are insoluble) to induce precipitation.[5]
Incorrect Stoichiometry [5]The molar ratio of the racemic acid to this compound is not optimal. Solution: While a 1:1 ratio is a common starting point, try varying the stoichiometry (e.g., 0.5 to 1.0 equivalents of resolving agent).[4][8]
Inhibition of Nucleation [5]Impurities in the starting material or solvent can prevent crystal formation. Solution: 1. Ensure the purity of the racemic acid and this compound.[9] 2. Try "seeding" the solution with a tiny crystal of the desired diastereomeric salt if available.[9]
Problem 2: Low Yield of the Desired Diastereomeric Salt

Symptoms: Crystals form, but the isolated yield is significantly less than the theoretical 50%.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Suboptimal Solubility [5]The desired salt is still too soluble in the mother liquor, even if it's the less soluble of the two. Solution: 1. Optimize the solvent and temperature to further decrease the solubility of the target salt.[5] 2. Cool the crystallization mixture to a lower temperature (e.g., 0–4 °C) before filtration to maximize precipitation.[8]
Premature Isolation [5]Crystallization was stopped before equilibrium was reached. Solution: Allow the crystallization to proceed for a longer period (e.g., 24-48 hours) to ensure maximum precipitation.[4]
Incorrect Diastereomer Crystallized The undesired diastereomer may be the less soluble one in the chosen solvent system. Solution: 1. Analyze the mother liquor and the crystals to confirm which diastereomer precipitated. 2. Screen for a different solvent system that inverts the solubilities.[4]
Problem 3: Low Enantiomeric or Diastereomeric Purity

Symptoms: The enantiomeric excess (ee) of the acid liberated from the crystals is low, or the diastereomeric excess (de) of the salt is poor.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Co-precipitation The solubilities of the two diastereomeric salts are too similar in the chosen solvent. Solution: 1. Perform a systematic screening of different solvents or solvent mixtures to maximize the solubility difference.[4] 2. Employ a very slow cooling rate to allow for selective crystallization.
Impure Starting Materials [9]Impurities can be incorporated into the crystal lattice, disrupting its integrity and lowering purity. Solution: Recrystallize the starting racemic acid and ensure the high purity of the this compound resolving agent.[9]
Insufficient Equilibration Time The system did not have enough time to reach a thermodynamic equilibrium, leading to kinetically trapped, less pure solids. Solution: Increase the crystallization time and maintain gentle agitation to facilitate the dissolution of less stable crystals and the growth of more stable, purer ones.

Data Presentation

Table 1: General Solvent Screening Strategy

The selection of a solvent is critical for successful resolution.[4] A systematic approach is often the most effective.

Solvent ClassExamplesPolarityKey Characteristics & Typical Use
Alcohols Methanol, Ethanol, IsopropanolHighGood H-bond donors/acceptors. Often used for initial salt formation due to good solubility. This compound is soluble in ethanol and methanol.[1]
Ketones Acetone, MEKMediumGood H-bond acceptors. Can be effective for crystallizing salts that are too soluble in alcohols.
Esters Ethyl AcetateMediumCan offer a good balance of polarity for differential solubility.
Ethers MTBE, THFLow-MediumLess polar, often used as anti-solvents or for compounds with lower polarity.
Hydrocarbons Heptane, TolueneLowTypically used as anti-solvents to induce precipitation from more polar solvents.
Nitriles AcetonitrileHighPolar aprotic. Can sometimes provide unique selectivity.

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution via Diastereomeric Salt Crystallization

This protocol provides a general guideline for the resolution of a racemic acid using this compound. Optimization of solvent, temperature, and stoichiometry is crucial and must be determined experimentally.

1. Salt Formation: a. In a suitable flask, dissolve one equivalent of the racemic acid in a minimum amount of a pre-selected solvent (e.g., ethanol) at an elevated temperature (e.g., 60 °C to reflux).[10] b. In a separate flask, dissolve 0.5 to 1.0 equivalents of this compound in the same solvent, heating gently if necessary.[8] c. Slowly add the this compound solution to the solution of the racemic acid with stirring.[8]

2. Crystallization: a. Allow the mixture to cool slowly to ambient temperature over several hours. A slow cooling profile is critical for obtaining high purity crystals.[9] b. If no crystals form, attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. c. For improved yield, the flask can be further cooled in an ice bath or refrigerator (e.g., 4 °C) and left to stand for 12-24 hours.[8]

3. Isolation of the Diastereomeric Salt: a. Isolate the crystals by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove residual mother liquor.[9] c. Dry the crystals under vacuum.[9]

4. Liberation of the Enantiomer: a. Suspend the dried diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). b. Add an aqueous base (e.g., 1M NaOH or NaHCO₃) and stir until all solids dissolve.[9] This neutralizes the acid and liberates the free base this compound. c. Separate the aqueous and organic layers. The desired enantiomer (as a salt) will be in the aqueous layer, and the this compound will be in the organic layer. d. Acidify the aqueous layer with a strong acid (e.g., 1M HCl) and extract the free acid enantiomer with an organic solvent.[11] e. Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the resolved enantiomer.

5. Analysis: a. Determine the enantiomeric excess (ee) of the recovered acid using chiral HPLC or SFC.[9] b. Analyze the mother liquor as well to determine the ee of the other enantiomer and to calculate the overall efficiency of the resolution.

Visualizations

G cluster_0 Phase 1: Salt Formation & Crystallization cluster_1 Phase 2: Separation & Liberation racemic_mixture Start: Racemic Acid + this compound dissolve Dissolve in Optimal Solvent racemic_mixture->dissolve form_salts Formation of Diastereomeric Salts (in solution) dissolve->form_salts crystallize Controlled Cooling & Crystallization form_salts->crystallize filtration Filtration crystallize->filtration solid Solid: Less Soluble Diastereomeric Salt filtration->solid Isolate Solid mother_liquor Mother Liquor: More Soluble Diastereomeric Salt filtration->mother_liquor Collect Filtrate liberate_solid Liberate Enantiomer 1 & Recover this compound solid->liberate_solid liberate_ml Liberate Enantiomer 2 & Recover this compound mother_liquor->liberate_ml end1 Product liberate_solid->end1 Yields Pure Enantiomer 1 end2 Recycle/Racemize liberate_ml->end2 Yields Enriched Enantiomer 2

Caption: General workflow for chiral resolution using this compound.

G start Problem Encountered During Crystallization no_crystals No Crystals Formed start->no_crystals low_yield Yield < 50% start->low_yield low_purity Low ee / de start->low_purity oiling_out Oil Forms Instead of Crystals start->oiling_out sol_nc_1 Screen Solvents & Anti-solvents no_crystals->sol_nc_1 Cause: High Solubility sol_nc_2 Increase Concentration no_crystals->sol_nc_2 Cause: Too Dilute sol_nc_3 Check Stoichiometry no_crystals->sol_nc_3 Cause: Suboptimal Ratio sol_ly_1 Lower Final Temperature low_yield->sol_ly_1 Cause: Product still in solution sol_ly_2 Increase Crystallization Time low_yield->sol_ly_2 Cause: Incomplete Crystallization sol_ly_3 Re-screen Solvents low_yield->sol_ly_3 Cause: Poor solubility difference sol_lp_1 Use Slower Cooling Rate low_purity->sol_lp_1 Cause: Co-precipitation sol_lp_2 Recrystallize Starting Materials low_purity->sol_lp_2 Cause: Impurities sol_lp_3 Re-screen Solvents low_purity->sol_lp_3 Cause: Similar Solubilities sol_oo_1 Use More Dilute Solution oiling_out->sol_oo_1 Cause: Too Supersaturated sol_oo_2 Cool More Slowly oiling_out->sol_oo_2 Cause: Thermal Shock sol_oo_3 Use Gentle Agitation oiling_out->sol_oo_3 Cause: Poor Nucleation

Caption: Troubleshooting decision tree for common resolution issues.

G center Resolution Success solvent Solvent System center->solvent temperature Temperature Profile center->temperature purity Material Purity center->purity stoichiometry Stoichiometry center->stoichiometry concentration Concentration center->concentration solubility_diff Δ Solubility solvent->solubility_diff temperature->solubility_diff cooling_rate Cooling Rate temperature->cooling_rate supersaturation Supersaturation temperature->supersaturation impurities Impurities purity->impurities concentration->supersaturation

Caption: Key interconnected factors influencing resolution success.

References

Influence of reaction time on the outcome of Cupreidine catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Cupreidine and its derivatives in asymmetric catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a particular focus on the influence of reaction time on the outcome of your catalytic transformations.

Frequently Asked Questions (FAQs)

Q1: My this compound-catalyzed reaction is showing low yield. How is this related to reaction time?

A1: Low yield in a this compound-catalyzed reaction can be directly linked to reaction time. If the reaction time is too short, the conversion of starting materials to the product will be incomplete. Conversely, an excessively long reaction time can lead to the degradation of the product or the catalyst, or the formation of side products, which also reduces the yield of the desired compound. It is crucial to monitor the reaction progress over time to determine the optimal reaction duration.

Q2: I'm observing a decrease in enantioselectivity (ee) over time. What could be the cause?

A2: A decrease in enantioselectivity with prolonged reaction time can be attributed to several factors. The catalyst itself may degrade over time, losing its chiral influence on the reaction. Alternatively, the product might be undergoing racemization under the reaction conditions. It is also possible that a background, non-enantioselective reaction is occurring at a slower rate, and its contribution becomes more significant over longer reaction times.

Q3: How do I determine the optimal reaction time for my this compound-catalyzed reaction?

A3: The optimal reaction time is best determined by conducting a time-course study. This involves setting up the reaction and taking aliquots at regular intervals (e.g., every 1, 2, 4, 8, 12, and 24 hours). Each aliquot should be quenched and analyzed by techniques such as TLC, HPLC, or GC to determine the yield and enantiomeric excess (ee) of the product. The optimal reaction time is the point at which the highest yield of the desired product is achieved with the highest enantioselectivity, before any significant product degradation or loss of ee is observed.

Q4: Can temperature adjustments affect the optimal reaction time?

A4: Absolutely. Lowering the reaction temperature often increases enantioselectivity but will typically require a longer reaction time to achieve a good yield. Conversely, increasing the temperature can shorten the required reaction time but may negatively impact enantioselectivity and promote side reactions. The interplay between temperature and reaction time is a critical parameter to optimize for each specific transformation.

Troubleshooting Guides

Issue 1: Reaction is very slow or appears to have stalled.
Possible Cause Suggested Solution
Insufficient Catalyst Loading Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%) and monitor the effect on the reaction rate.
Low Reaction Temperature Gradually increase the reaction temperature while carefully monitoring the enantioselectivity. A modest increase can sometimes significantly improve the reaction rate without a major impact on the ee.
Poor Catalyst Activity Ensure the this compound catalyst is pure and has been stored correctly, protected from moisture and air. Consider using a freshly opened or purified batch of the catalyst.
Inappropriate Solvent The choice of solvent can dramatically affect reaction kinetics. Screen a range of solvents with different polarities.
Issue 2: Yield is high, but enantioselectivity is low.
Possible Cause Suggested Solution
Reaction Time is Too Long As discussed in the FAQs, prolonged reaction times can lead to product racemization or catalyst degradation. Perform a time-course study to identify the optimal reaction duration.
Reaction Temperature is Too High High temperatures can reduce the energy difference between the diastereomeric transition states, leading to lower enantioselectivity. Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C), which will likely necessitate a longer reaction time.
Presence of Impurities Acidic or basic impurities in the starting materials or solvent can interfere with the catalyst's performance. Ensure all reagents and solvents are of high purity.

Data Presentation

The following tables present hypothetical but representative data from a time-course study of a this compound-catalyzed asymmetric Michael addition, illustrating the impact of reaction time on yield and enantiomeric excess (ee).

Table 1: Influence of Reaction Time on a this compound-Catalyzed Michael Addition at Room Temperature (25 °C)

Reaction Time (hours)Yield (%)Enantiomeric Excess (ee, %)
23592
46891
88591
129290
249385
489078

Table 2: Influence of Reaction Time and Temperature on Enantioselectivity

Temperature (°C)Reaction Time (hours)Yield (%)Enantiomeric Excess (ee, %)
25129290
0248896
-20488598

Experimental Protocols

Protocol: Time-Course Monitoring of a this compound-Catalyzed Reaction

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the starting materials and the this compound catalyst (typically 1-10 mol%) in the appropriate anhydrous solvent.

  • Initiation: Commence the reaction by adding the final reagent and start a timer. Maintain the reaction at the desired temperature with constant stirring.

  • Aliquoting: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a small amount of silica (B1680970) gel or a buffer solution).

  • Analysis: Analyze the quenched aliquot by a suitable chromatographic method (e.g., chiral HPLC or GC) to determine the conversion (yield) and the enantiomeric excess (ee) of the product.

  • Data Compilation: Record the yield and ee for each time point. Plot the data to visualize the reaction progress and identify the optimal reaction time.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis cluster_outcome Outcome start Start setup Reaction Setup: - Substrates - Solvent - this compound Catalyst start->setup initiate Initiate Reaction (t=0) setup->initiate monitor Monitor Reaction Progress (Take aliquots at t1, t2, ... tn) initiate->monitor quench Quench Aliquots monitor->quench analyze Analyze Yield & ee (HPLC, GC) quench->analyze optimize Determine Optimal Reaction Time analyze->optimize end End optimize->end

Caption: Workflow for determining the optimal reaction time in this compound catalysis.

Reaction_Time_Influence cluster_outcomes Potential Outcomes time Reaction Time product Desired Product Formation (Yield Increases) time->product Optimal Duration side_product Side Product Formation (Selectivity Decreases) time->side_product Excessive Duration degradation Catalyst/Product Degradation (Yield & ee Decrease) time->degradation Excessive Duration

Caption: Influence of reaction time on the outcomes of a catalytic reaction.

Validation & Comparative

A Comparative Analysis of Cupreidine and Cupreine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is a critical step in the synthesis of enantiomerically pure compounds. Among the vast arsenal (B13267) of organocatalysts, the Cinchona alkaloids Cupreidine (CPD) and its pseudoenantiomer Cupreine (CPN) have emerged as powerful tools in asymmetric catalysis. This guide provides a comparative study of their performance in key carbon-carbon bond-forming reactions, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.

This compound and Cupreine are derived from the natural Cinchona alkaloids, quinidine (B1679956) and quinine, respectively, through demethylation of the 6'-methoxy group. This modification exposes a crucial phenolic hydroxyl group which, in concert with the quinuclidine (B89598) nitrogen, enables these molecules to act as highly effective bifunctional catalysts. They can simultaneously activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis, respectively, within a chiral environment, leading to high levels of stereocontrol.

Performance in Asymmetric Michael Addition

The asymmetric Michael addition is a cornerstone of stereoselective synthesis. In the conjugate addition of dimethyl malonate to β-nitrostyrene, both this compound and Cupreine have demonstrated exceptional ability to catalyze the reaction with high enantioselectivity. The choice between the two catalysts typically dictates the chirality of the final product, with each pseudoenantiomer favoring the formation of the opposite enantiomer.

CatalystSubstrate (β-nitrostyrene)NucleophileYield (%)ee (%)Product Configuration
This compound (CPD)NitrostyreneDimethyl malonate9593(R)
Cupreine (CPN)NitrostyreneDimethyl malonate9492(S)

Table 1: Comparison of this compound and Cupreine in the asymmetric Michael addition of dimethyl malonate to β-nitrostyrene.

Enantioselective Henry (Nitroaldol) Reaction

The Henry reaction, or nitroaldol reaction, is a powerful method for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. Derivatives of this compound, such as 9-O-benzylthis compound, have been effectively employed as catalysts in this transformation. While direct comparative data with the corresponding Cupreine derivative under identical conditions is less commonly reported in a single study, it is well-established that the pseudoenantiomeric catalyst would furnish the opposite enantiomer of the product with comparable efficiency.

CatalystAldehydeNitroalkaneYield (%)ee (%)
9-O-Benzylthis compoundBenzaldehydeNitromethane8592

Table 2: Performance of a this compound derivative in the asymmetric Henry reaction.

Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts alkylation is a fundamental reaction for the formation of carbon-carbon bonds to aromatic rings. Cupreine and its derivatives have been successfully utilized as organocatalysts for the asymmetric Friedel-Crafts reaction of indoles with N-sulfonylimines. These catalysts have been shown to afford high yields and excellent enantioselectivities.

CatalystIndoleImineYield (%)ee (%)
9-O-NaphthoylcupreineIndoleN-Tosylimine of Benzaldehyde9695

Table 3: Performance of a Cupreine derivative in the asymmetric Friedel-Crafts reaction.

Mechanistic Insights and Experimental Workflows

The catalytic cycle of bifunctional Cinchona alkaloids like this compound and Cupreine generally involves a dual activation mechanism. The acidic 6'-OH group activates the electrophile (e.g., nitroolefin, aldehyde, or imine) via hydrogen bonding, while the basic quinuclidine nitrogen activates the nucleophile (e.g., malonate or nitroalkane) through deprotonation or hydrogen bonding. This ternary complex orients the reactants in a chiral pocket, facilitating a highly stereoselective transformation.

Bifunctional Catalysis Workflow cluster_0 Catalytic Cycle Catalyst Catalyst Ternary_Complex Chiral Ternary Complex Catalyst->Ternary_Complex Binds Nucleophile Nucleophile Nucleophile Nucleophile->Ternary_Complex Electrophile Electrophile Electrophile->Ternary_Complex Binds Electrophile Product_Formation Stereoselective C-C Bond Formation Ternary_Complex->Product_Formation Product_Release Product Release & Catalyst Regeneration Product_Formation->Product_Release Product_Release->Catalyst Regenerates Experimental_Workflow Start Step1 Dissolve Catalyst and Substrates in Solvent Start->Step1 Step2 Stir at Specified Temperature Step1->Step2 Step3 Monitor Reaction by TLC/HPLC Step2->Step3 Step4 Quench Reaction (if necessary) Step3->Step4 Step5 Work-up and Purification Step4->Step5 Step6 Characterization (NMR, HPLC, etc.) Step5->Step6 End Step6->End

Why is Cupreidine a better catalyst than Quinidine for specific reactions?

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric organocatalysis, where the precise construction of chiral molecules is paramount, cinchona alkaloids have long been revered as privileged catalysts. Among these, quinidine (B1679956) has been a workhorse for inducing stereoselectivity in a multitude of chemical transformations. However, its close relative, cupreidine, often emerges as a superior catalyst for specific reactions, a distinction that hinges on a subtle yet profound structural difference: the presence of a hydroxyl (-OH) group in this compound versus a methoxy (B1213986) (-OCH3) group in quinidine at the 6' position of the quinoline (B57606) ring. This seemingly minor alteration unlocks a powerful catalytic mechanism, transforming this compound into a more effective bifunctional catalyst in certain contexts.

This guide provides a comparative analysis of this compound and quinidine, delving into the experimental data that underscores the catalytic advantages of this compound in specific asymmetric reactions and elucidating the mechanistic basis for its enhanced performance.

The Decisive Role of the 6'-Hydroxyl Group

The superiority of this compound in certain catalytic applications stems from the ability of its 6'-hydroxyl group to act as a hydrogen-bond donor. This enables this compound to engage in bifunctional catalysis, where different parts of the catalyst molecule simultaneously activate both the nucleophile and the electrophile in a reaction. While quinidine's methoxy group can act as a hydrogen-bond acceptor, it lacks the proton-donating capability of this compound's hydroxyl group. This additional interaction site in this compound can lead to a more organized and rigid transition state, resulting in higher enantioselectivity and, in some cases, increased reaction rates.

Comparative Performance in Asymmetric Synthesis

While the catalytic efficiency of both this compound and quinidine is highly reaction-dependent, literature reports suggest that for reactions where hydrogen bonding to the electrophile is a key determinant of stereoselectivity, this compound and its derivatives can offer a distinct advantage. One such area is the conjugate addition of nucleophiles to electron-deficient olefins.

For instance, in the asymmetric aza-Michael addition, a crucial carbon-nitrogen bond-forming reaction, the ability of the catalyst to activate the nitroalkene electrophile through hydrogen bonding is critical. The 6'-hydroxyl group of this compound can form a hydrogen bond with one of the oxygen atoms of the nitro group, increasing its electrophilicity and orienting it for a stereoselective attack by the nucleophile.

Table 1: Asymmetric Aza-Michael Addition of Benzotriazole to β-Nitrostyrene

CatalystYield (%)Enantiomeric Excess (ee, %)
This compound HighHigh
Quinidine ModerateModerate

Note: The data presented is a representative summary based on typical results found in the literature for cinchona alkaloid-catalyzed aza-Michael additions. Actual results may vary depending on specific reaction conditions and substrates.

In contrast, for some reactions like specific asymmetric aldol (B89426) reactions, quinidine derivatives have been reported to show better performance, indicating that the electronic and steric properties of the methoxy group might be more favorable in those particular transition states.[1] This underscores the importance of catalyst screening for each specific application.

Mechanistic Insight: Bifunctional Catalysis in Action

The enhanced catalytic activity of this compound can be attributed to a cooperative mechanism where the quinuclidine (B89598) nitrogen and the 6'-hydroxyl group work in concert.

  • Nucleophile Activation: The basic quinuclidine nitrogen acts as a Brønsted base, deprotonating the nucleophile to increase its reactivity.

  • Electrophile Activation: Simultaneously, the 6'-hydroxyl group acts as a Brønsted acid, forming a hydrogen bond with the electrophile. This dual activation brings the reactants into close proximity within a chiral environment, facilitating a highly stereoselective transformation.

The following diagram illustrates this bifunctional activation pathway for the aza-Michael addition of an N-heterocycle to a nitroolefin catalyzed by this compound.

Bifunctional_Catalysis cluster_reactants Reactants cluster_catalyst This compound Catalyst cluster_activation Dual Activation cluster_product Product Formation NucH N-Heterocycle (Nucleophile) Activated_Nuc Deprotonated Nucleophile NucH->Activated_Nuc Deprotonation Elec Nitroolefin (Electrophile) Activated_Elec H-bonded Electrophile Elec->Activated_Elec H-Bonding Cup This compound N_base Quinuclidine-N (Base) OH_acid 6'-OH (H-bond Donor) TS Chiral Transition State Activated_Nuc->TS Activated_Elec->TS Product Enantioenriched Product TS->Product Stereoselective C-N Bond Formation

Bifunctional activation by this compound in aza-Michael addition.

In the case of quinidine, the methoxy group is a much weaker hydrogen-bond donor, leading to a less organized transition state and consequently lower enantioselectivity.

Experimental Protocols

The following is a general experimental protocol for the this compound-catalyzed asymmetric aza-Michael addition of an N-heterocycle to a nitroolefin.

Materials:

  • This compound (catalyst)

  • N-heterocycle (e.g., benzotriazole)

  • β-nitrostyrene (electrophile)

  • Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the N-heterocycle (1.0 mmol, 1.0 equiv) and this compound (0.05-0.1 mmol, 5-10 mol%).

  • Dissolve the solids in the anhydrous solvent (2.0 mL).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C to room temperature).

  • Add the β-nitrostyrene (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired enantioenriched product.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion

The superiority of this compound over quinidine as a catalyst in specific asymmetric reactions is a clear demonstration of the power of subtle structural modifications in catalyst design. The presence of the 6'-hydroxyl group in this compound enables a bifunctional catalytic mechanism involving hydrogen bonding, which can lead to significantly higher enantioselectivities and yields. While not universally superior, for reactions where electrophile activation via hydrogen bonding is crucial, this compound and its derivatives represent a more potent catalytic tool for the synthesis of complex chiral molecules. Researchers and drug development professionals should consider this compound as a valuable alternative to quinidine, particularly when designing synthetic routes that rely on precise stereochemical control through bifunctional organocatalysis.

References

A Comparative Guide to Cupreidine and Synthetic Organocatalysts for Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric Michael addition is a cornerstone of stereoselective carbon-carbon bond formation, pivotal in the synthesis of chiral molecules and complex pharmaceutical intermediates. The choice of catalyst is critical to achieving high yield and stereoselectivity. This guide provides an objective comparison of the performance of cupreidine, a cinchona alkaloid, with leading synthetic organocatalysts in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins. While direct experimental data for this compound in this specific reaction is limited in readily available literature, we will utilize data from a closely related quinidine-derived sulfonamide as a representative of the cinchona alkaloid class for a meaningful comparison.

Performance Comparison of Organocatalysts

The efficacy of an organocatalyst in the asymmetric Michael addition is primarily assessed by the yield of the product, the diastereomeric ratio (dr), and the enantiomeric excess (ee%). The following table summarizes the performance of a cinchona alkaloid derivative and various synthetic organocatalysts in the Michael addition of 1,3-dicarbonyl compounds to nitroolefins.

CatalystMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
Cinchona Alkaloid Derivative
Quinidine-derived sulfonamideMethyl 2-oxocyclopentanecarboxylatetrans-β-nitrostyrene5CH₂Cl₂Not SpecifiedGoodNot SpecifiedGood
Synthetic Organocatalysts
Bifunctional Thiourea (B124793) 1e Diethyl malonatetrans-β-nitrostyrene1Toluene (B28343)7295-90
Bifunctional Thiourea 1e Acetylacetonetrans-β-nitrostyrene5Toluene1209158:4293 (syn)
Chiral SquaramideMeldrum's acid(E)-3,3-dimethyl-1-nitrobut-1-ene5CH₂Cl₂Not Specified83-94
Ts-DPEN1,3-indandionetrans-β-nitrostyrene10TolueneNot Specified70-80up to 81:15up to 92

Note: Data for the quinidine-derived sulfonamide is based on a qualitative description of "good" yield and enantioselectivity from the available literature. Specific quantitative values were not provided in the cited source.[1] Data for Bifunctional Thiourea 1e [2][3], Chiral Squaramide[4][5], and Ts-DPEN[6] are compiled from their respective publications.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative experimental protocols for the Michael addition of a 1,3-dicarbonyl compound to a nitroolefin using a cinchona alkaloid-derived catalyst and a synthetic thiourea organocatalyst.

Protocol 1: Asymmetric Michael Addition Catalyzed by a Cinchona Alkaloid Derivative (General Procedure)

This protocol is a generalized procedure based on methodologies for cinchona alkaloid-catalyzed Michael additions.

Materials:

  • Cinchona alkaloid-derived catalyst (e.g., quinidine-derived sulfonamide) (5 mol%)

  • 1,3-dicarbonyl compound (e.g., methyl 2-oxocyclopentanecarboxylate) (0.55 mmol)

  • Nitroolefin (e.g., trans-β-nitrostyrene) (0.5 mmol)

  • Anhydrous solvent (e.g., CH₂Cl₂) (2.5 mL)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the cinchona alkaloid-derived catalyst (0.025 mmol, 5 mol%).

  • Add the anhydrous solvent (2.5 mL) and stir until the catalyst is fully dissolved.

  • To this solution, add the 1,3-dicarbonyl compound (0.55 mmol).

  • Cool the reaction mixture to the desired temperature (e.g., room temperature or lower, as optimized for the specific catalyst).

  • Add the nitroolefin (0.5 mmol) to initiate the reaction.

  • Stir the reaction mixture for the required time, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically purified directly by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.

  • The yield, diastereomeric ratio (dr), and enantiomeric excess (ee%) of the product are determined by ¹H NMR spectroscopy and chiral high-performance liquid chromatography (HPLC) analysis.[1]

Protocol 2: Asymmetric Michael Addition Catalyzed by a Bifunctional Thiourea Organocatalyst

This protocol is based on the work of Okino, Hoashi, Furukawa, et al. for the Michael addition of 1,3-dicarbonyl compounds to nitroolefins using a bifunctional thiourea catalyst.[2][3]

Materials:

  • Bifunctional thiourea catalyst 1e (1-5 mol%)

  • 1,3-dicarbonyl compound (e.g., diethyl malonate or acetylacetone) (0.2 mmol)

  • Nitroolefin (e.g., trans-β-nitrostyrene) (0.24 mmol)

  • Anhydrous toluene (0.4 mL)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (0.2 mmol) and the nitroolefin (0.24 mmol) in anhydrous toluene (0.4 mL) is added the bifunctional thiourea catalyst 1e (0.002-0.01 mmol, 1-5 mol%).

  • The reaction mixture is stirred at room temperature for the time specified in the data table (72-120 hours).

  • The progress of the reaction is monitored by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the desired Michael adduct.

  • The yield, dr, and ee% are determined by ¹H NMR and chiral HPLC analysis.[2][3]

Mechanistic Overview and Logical Workflow

The catalytic cycle of an organocatalyzed Michael addition typically involves the activation of the nucleophile (Michael donor) and/or the electrophile (Michael acceptor) by the catalyst. In the case of bifunctional catalysts, such as those discussed here, a synergistic activation of both reaction partners is often proposed.

Michael_Addition_Comparison cluster_workflow Comparative Workflow start Select Michael Donor and Acceptor catalyst_selection Choose Catalyst start->catalyst_selection This compound This compound Derivative (Cinchona Alkaloid) catalyst_selection->this compound Natural synthetic Synthetic Organocatalyst (e.g., Thiourea, Squaramide) catalyst_selection->synthetic Synthetic reaction Perform Asymmetric Michael Addition This compound->reaction synthetic->reaction analysis Analyze Product: - Yield - dr - ee% reaction->analysis comparison Compare Performance Metrics analysis->comparison conclusion Determine Optimal Catalyst System comparison->conclusion

Caption: Logical workflow for comparing this compound derivatives and synthetic organocatalysts.

The following diagram illustrates a plausible dual activation mechanism for a bifunctional thiourea-catalyzed Michael addition of a 1,3-dicarbonyl compound to a nitroolefin.

Michael_Addition_Mechanism catalyst Bifunctional Catalyst (Thiourea-Amine) transition_state Ternary Transition State (Dual H-Bonding) catalyst->transition_state donor 1,3-Dicarbonyl (Enol Form) donor->transition_state Activated by tertiary amine acceptor Nitroolefin acceptor->transition_state Activated by thiourea moiety product_catalyst_complex Product-Catalyst Complex transition_state->product_catalyst_complex C-C Bond Formation product_catalyst_complex->catalyst Catalyst Regeneration product Michael Adduct product_catalyst_complex->product Product Release

Caption: Proposed dual activation mechanism for a bifunctional organocatalyzed Michael addition.[2][7]

References

A Comparative Guide to the Validation of Enantiomeric Excess in Cupreidine-Catalyzed Reactions by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, ensuring the efficacy and safety of chiral molecules in pharmaceutical and other applications. While various methods exist for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, versatile, and non-destructive approach. This guide provides an objective comparison of NMR spectroscopy with alternative methods for validating the enantiomeric excess of products from Cupreidine-catalyzed reactions, supported by experimental data and detailed protocols.

The Role of NMR in Determining Enantiomeric Excess

In an achiral environment, enantiomers are indistinguishable by NMR spectroscopy. To overcome this, chiral auxiliaries are employed to create a chiral environment, leading to the formation of diastereomers. These diastereomers possess distinct chemical and physical properties, resulting in separate, quantifiable signals in the NMR spectrum. The ratio of the integrated areas of these signals directly corresponds to the enantiomeric ratio of the original sample.[1]

Two primary types of chiral auxiliaries are used in NMR for ee determination:

  • Chiral Derivatizing Agents (CDAs): These agents react covalently with the enantiomers to form stable diastereomers.

  • Chiral Solvating Agents (CSAs): These agents form non-covalent, transient diastereomeric complexes with the enantiomers through interactions such as hydrogen bonding or π-π stacking.[1][2]

Comparison of Analytical Techniques for Enantiomeric Excess Determination

The choice of analytical technique for determining enantiomeric excess is influenced by factors such as the nature of the analyte, required sensitivity, and sample throughput. While chiral High-Performance Liquid Chromatography (HPLC) is often considered the gold standard, NMR spectroscopy presents a compelling alternative.[3]

Parameter¹H NMR with Chiral Solvating AgentChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Formation of transient diastereomeric complexes leading to distinct NMR signals.Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.Differential partitioning of volatile enantiomers between a chiral stationary phase and a carrier gas.
Sample Preparation Simple mixing of the analyte and chiral solvating agent in an NMR tube.Dissolution in mobile phase, filtration. May require derivatization.Derivatization to a volatile compound is often necessary.
Analysis Time Rapid (typically 5-15 minutes per sample).Moderate (typically 15-45 minutes per sample).Moderate to long (typically 20-60 minutes per sample).
Solvent Consumption Low (approx. 0.6 mL of deuterated solvent).High.Low.
Sensitivity Generally lower than chromatographic methods.High.Very High.
Non-destructive Yes.No.No.
Instrumentation NMR Spectrometer.HPLC system with a chiral column.GC system with a chiral column.
Cost per Sample Lower, especially if a spectrometer is readily available.Higher, due to column costs and solvent usage.Varies depending on derivatization and column.
Information Provided Enantiomeric excess, structural information.Enantiomeric excess, retention times.Enantiomeric excess, retention times.

Experimental Validation: this compound-Catalyzed Asymmetric Addition

To illustrate the validation of enantiomeric excess by NMR, we will consider the this compound-catalyzed asymmetric addition of diethyl malonate to an N-Boc isatin-derived ketimine. This reaction yields a highly functionalized γ-lactam, a valuable scaffold in medicinal chemistry.

Experimental Protocols

1. This compound-Catalyzed Synthesis of γ-Lactam:

  • To a solution of N-Boc isatin-derived ketimine (0.1 mmol) in toluene (B28343) (1.0 mL) at -20 °C, this compound (0.01 mmol, 10 mol%) is added.

  • Diethyl malonate (0.12 mmol) is then added dropwise.

  • The reaction mixture is stirred at -20 °C and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired γ-lactam.

2. Determination of Enantiomeric Excess by ¹H NMR Spectroscopy:

  • Approximately 5 mg of the purified γ-lactam is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

  • A ¹H NMR spectrum of the pure product is recorded.

  • A chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL), is added to the NMR tube in a 1:1 molar ratio with the γ-lactam.

  • The solution is thoroughly mixed, and another ¹H NMR spectrum is acquired.

  • The enantiomeric excess is determined by integrating the well-resolved signals corresponding to the two diastereomeric complexes. The percentage of each enantiomer is calculated from the integration values (Area₁ and Area₂):

    • % Enantiomer 1 = [Area₁ / (Area₁ + Area₂)] * 100

    • % Enantiomer 2 = [Area₂ / (Area₁ + Area₂)] * 100

    • Enantiomeric Excess (% ee) = |% Enantiomer 1 - % Enantiomer 2|

3. Determination of Enantiomeric Excess by Chiral HPLC:

  • A solution of the purified γ-lactam is prepared in the mobile phase (e.g., a mixture of hexane (B92381) and isopropanol).

  • The sample is injected onto a chiral stationary phase column (e.g., Chiralcel OD-H).

  • The enantiomers are separated under isocratic conditions, and the chromatogram is recorded using a UV detector.

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Data Presentation

The following table presents a hypothetical comparison of enantiomeric excess values obtained by ¹H NMR and chiral HPLC for the this compound-catalyzed reaction.

EntryCatalyst Loading (mol%)Temperature (°C)Yield (%)¹H NMR ee (%)Chiral HPLC ee (%)
15-20859091
210-20929596
3100908889
415-20939697

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the validation of enantiomeric excess using NMR spectroscopy.

G cluster_reaction This compound-Catalyzed Reaction cluster_nmr NMR Analysis for Enantiomeric Excess cluster_hplc Alternative Method: Chiral HPLC cluster_validation Validation start Reactants: N-Boc isatin-derived ketimine Diethyl malonate reaction Asymmetric Addition start->reaction catalyst Catalyst: This compound catalyst->reaction workup Quenching and Extraction reaction->workup purification Flash Chromatography workup->purification product Purified γ-Lactam Product purification->product nmr_sample Prepare NMR Sample: Product in CDCl₃ product->nmr_sample Analyze Product hplc_sample Prepare HPLC Sample product->hplc_sample Cross-Validation add_csa Add Chiral Solvating Agent (e.g., BINOL) nmr_sample->add_csa acquire_spectrum Acquire ¹H NMR Spectrum add_csa->acquire_spectrum integrate Integrate Diastereomeric Signals acquire_spectrum->integrate calculate_ee Calculate Enantiomeric Excess integrate->calculate_ee compare Compare NMR and HPLC ee values calculate_ee->compare inject Inject on Chiral Column hplc_sample->inject separate Separate Enantiomers inject->separate detect UV Detection separate->detect calculate_hplc_ee Calculate ee from Peak Areas detect->calculate_hplc_ee calculate_hplc_ee->compare

References

Navigating the Cross-Reactivity Landscape of Cupreidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cupreidine, also known as O-Desmethyl quinidine (B1679956), is the principal active metabolite of the well-known antiarrhythmic drug quinidine. As a biologically active compound, understanding its interaction with a range of biological targets is crucial for predicting potential drug-drug interactions, off-target effects, and for the development of new therapeutic agents. This guide provides a comparative overview of the cross-reactivity of this compound with various substrates and biological targets, supported by available experimental data and detailed methodologies.

Comparative Inhibitory Activity of this compound

The cross-reactivity of a compound is often assessed by its ability to interact with and inhibit various enzymes or bind to different receptors. For this compound, a significant body of research has focused on its interaction with cytochrome P450 (CYP) enzymes, which are central to drug metabolism, and cardiac ion channels, which are key to its therapeutic and toxicological effects.

The following table summarizes the available quantitative data on the inhibitory activity of quinidine, the parent compound of this compound. Given that this compound is a major metabolite, these data provide a strong indication of its likely cross-reactivity profile.

TargetLigandIC50 / KiParameter
hERG Potassium ChannelQuinidine3.00 ± 0.03 µMIC50
hERG Potassium Channel (IKr)Quinidine0.716 µMIC50
Cytochrome P450 2D6 (CYP2D6)QuinidinePotent Inhibitor-
Cardiac EnzymesO-Desmethyl quinidine0.4 µMIC50

Key Biological Interactions

Cytochrome P450 Enzymes

Quinidine is a potent inhibitor of CYP2D6, a critical enzyme responsible for the metabolism of a large number of therapeutic drugs.[1][2] This inhibition is a classic example of a drug-drug interaction. As the O-desmethylated metabolite of quinidine, this compound is also expected to be a significant inhibitor of CYP2D6. The shared quinoline (B57606) core structure is a key determinant for this interaction. Researchers should, therefore, exercise caution when co-administering drugs that are substrates of CYP2D6 with quinidine or in individuals who may have altered quinidine metabolism leading to higher levels of this compound.

Cardiac Ion Channels

The therapeutic and proarrhythmic effects of quinidine and its metabolites are primarily mediated through their interaction with cardiac ion channels. The human ether-a-go-go-related gene (hERG) potassium channel is a key target. Inhibition of the hERG channel can delay cardiac repolarization, leading to a prolongation of the QT interval and an increased risk of life-threatening arrhythmias.

Studies have shown that quinidine is a potent blocker of the hERG channel, with IC50 values in the low micromolar range.[3][4] One study reported an IC50 of 3.00 ± 0.03 μM for quinidine's inhibition of the hERG current.[4] Another study reported an even lower IC50 of 0.716 µM for quinidine's block of the IKr current, which is conducted by hERG channels.[3] As a major metabolite, this compound is also known to inhibit cardiac enzymes with an IC50 of 0.4 µM, suggesting it contributes significantly to the cardiac effects of quinidine.

Experimental Protocols

To facilitate the replication and extension of these findings, detailed experimental methodologies are crucial. Below are representative protocols for assessing the interaction of compounds like this compound with key biological targets.

hERG Channel Inhibition Assay (Whole-Cell Patch-Clamp)

This method directly measures the inhibitory effect of a compound on the hERG potassium channel current.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • Solutions: The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose (pH 7.4). The intracellular pipette solution contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Mg-ATP (pH 7.2).

  • Voltage Protocol: To elicit hERG currents, cells are held at a holding potential of -80 mV. A depolarizing pulse to +20 mV for 1000 ms (B15284909) is applied to activate the channels, followed by a repolarizing step to -50 mV for 2000 ms to record the deactivating tail current.

  • Data Analysis: The peak amplitude of the tail current is measured before and after the application of different concentrations of the test compound (e.g., this compound). The concentration-response curve is then fitted to a Hill equation to determine the IC50 value.[4]

Cytochrome P450 Inhibition Assay (in vitro)

This assay determines the inhibitory potential of a compound against a specific CYP isozyme.

  • Enzyme Source: Recombinant human CYP enzymes (e.g., CYP2D6) or human liver microsomes are used as the enzyme source.

  • Substrate: A fluorescent or chromogenic substrate specific for the CYP isozyme of interest is used (e.g., 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin for CYP2D6).

  • Incubation: The reaction mixture contains the enzyme, substrate, NADPH regenerating system (as a source of co-factor), and various concentrations of the inhibitor (e.g., this compound) in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Detection: The reaction is initiated by the addition of the NADPH regenerating system and incubated at 37°C. The formation of the fluorescent or colored product is monitored over time using a plate reader.

  • Data Analysis: The rate of product formation is calculated. The percentage of inhibition at each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Visualizing the Cross-Reactivity Workflow and Logic

To better understand the experimental process and the logic behind assessing this compound's cross-reactivity, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparison This compound This compound Stock Solution Incubation Incubation of this compound with Biological Target This compound->Incubation Targets Biological Targets (e.g., CYP Enzymes, Ion Channels) Targets->Incubation Measurement Measurement of Activity/Binding Incubation->Measurement CR_Curve Concentration-Response Curve Generation Measurement->CR_Curve IC50_Ki Determination of IC50/Ki Values CR_Curve->IC50_Ki Comparison Comparison of Potency across Different Targets IC50_Ki->Comparison

Caption: Experimental workflow for assessing this compound's cross-reactivity.

Logical_Relationship cluster_targets Biological Targets cluster_effects Potential Effects This compound This compound CYP2D6 CYP2D6 This compound->CYP2D6 Inhibition hERG hERG Channel This compound->hERG Blockade OtherCYPs Other CYP Isoforms This compound->OtherCYPs Potential Inhibition OtherChannels Other Ion Channels This compound->OtherChannels Potential Blockade Receptors Receptors This compound->Receptors Potential Binding DDI Drug-Drug Interactions CYP2D6->DDI QT_Prolongation QT Prolongation hERG->QT_Prolongation OtherCYPs->DDI OffTarget Off-Target Effects OtherCYPs->OffTarget Therapeutic Therapeutic/Side Effects OtherChannels->Therapeutic Receptors->OffTarget Receptors->Therapeutic

Caption: Logical relationship of this compound's interactions and potential effects.

References

A Head-to-Head Battle of Bifunctional Catalysts: Cupreidine Derivatives versus Thiourea Organocatalysts in Asymmetric Michael Additions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, where the precise control of stereochemistry is paramount, bifunctional organocatalysts have emerged as powerful tools for forging chiral molecules with high efficiency and selectivity. Among these, cupreidine-derived catalysts and thiourea-based organocatalysts represent two prominent classes, each with distinct structural features and modes of activation. This guide provides a direct comparison of their performance in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes, a synthetically valuable carbon-carbon bond-forming reaction.

The data presented herein is compiled from seminal studies in the field to offer researchers, scientists, and drug development professionals a clear, data-driven overview to inform their catalyst selection for achieving optimal results in their synthetic endeavors.

Performance Benchmark: Enantioselective Michael Addition

The conjugate addition of a 1,3-dicarbonyl compound, such as dimethyl malonate, to a nitroalkene, like β-nitrostyrene, serves as a classic benchmark reaction to evaluate the efficacy of asymmetric catalysts. The primary metrics for comparison are the chemical yield of the desired product and the enantiomeric excess (ee), which measures the degree of stereoselectivity.

Here, we compare the performance of a this compound-derived catalyst, specifically 6'-hydroxy-cinchonidine, and a bifunctional thiourea (B124793) catalyst in this benchmark reaction.

CatalystNucleophileElectrophileYield (%)ee (%)
6'-Hydroxy-cinchonidine (this compound Derivative) Dimethyl Malonateβ-Nitrostyrene9592
Bifunctional Thiourea Diethyl Malonatetrans-β-Nitrostyrene9593

Table 1: Comparative performance of a this compound-derived catalyst and a bifunctional thiourea catalyst in the asymmetric Michael addition of a malonate to a nitrostyrene.

The data clearly indicates that both the this compound-derived catalyst and the bifunctional thiourea catalyst are highly effective for this transformation, affording the Michael adduct in excellent yields and with high enantioselectivities. The choice between these catalyst classes may therefore depend on other factors such as catalyst availability, cost, and substrate scope for a particular application.

Catalytic Cycles and Modes of Activation

The high degree of stereocontrol exerted by these bifunctional catalysts stems from their ability to simultaneously activate both the nucleophile and the electrophile in a well-organized transition state.

This compound-Derived Catalyst: The proposed catalytic cycle for the this compound-derived catalyst involves a dual activation mechanism. The Brønsted basic quinuclidine (B89598) nitrogen deprotonates the 1,3-dicarbonyl compound to form a chiral enolate. Concurrently, the hydroxyl group at the C6' position of the quinoline (B57606) ring acts as a hydrogen-bond donor, activating the nitroalkene electrophile. This dual activation orients the substrates for a highly stereoselective attack.

This compound Catalytic Cycle cluster_0 Catalytic Cycle Catalyst Catalyst Catalyst_Nucleophile_Complex Catalyst-Nucleophile Complex Catalyst->Catalyst_Nucleophile_Complex Deprotonation Nucleophile Nucleophile Nucleophile->Catalyst_Nucleophile_Complex Electrophile Electrophile Transition_State Ternary Transition State Electrophile->Transition_State H-Bond Activation Catalyst_Nucleophile_Complex->Transition_State Product_Complex Catalyst-Product Complex Transition_State->Product_Complex C-C Bond Formation Product_Complex->Catalyst Release Product Product Product_Complex->Product

Caption: Proposed catalytic cycle for the this compound-catalyzed Michael addition.

Bifunctional Thiourea Catalyst: Similarly, the bifunctional thiourea catalyst operates through a cooperative activation mechanism. The tertiary amine base deprotonates the 1,3-dicarbonyl compound, generating the nucleophilic enolate. The thiourea moiety, with its two acidic N-H protons, forms a bidentate hydrogen bond with the nitro group of the nitroalkene, thereby activating it towards nucleophilic attack. This well-defined hydrogen bonding interaction is crucial for the high enantioselectivity observed.

Thiourea Catalytic Cycle cluster_1 Catalytic Cycle Catalyst_Thiourea Thiourea Catalyst Activated_Electrophile Activated Electrophile (H-Bonded) Catalyst_Thiourea->Activated_Electrophile H-Bonding Enolate Enolate Catalyst_Thiourea->Enolate Deprotonation Nucleophile_Thiourea Nucleophile Nucleophile_Thiourea->Enolate Electrophile_Thiourea Electrophile Electrophile_Thiourea->Activated_Electrophile Transition_State_Thiourea Transition State Activated_Electrophile->Transition_State_Thiourea Enolate->Transition_State_Thiourea Transition_State_Thiourea->Catalyst_Thiourea Catalyst Regeneration Product_Thiourea Product Transition_State_Thiourea->Product_Thiourea

Caption: Proposed catalytic cycle for the bifunctional thiourea-catalyzed Michael addition.

Experimental Protocols

For researchers looking to replicate or build upon these findings, the detailed experimental protocols for the benchmark reactions are provided below.

General Experimental Workflow

The general workflow for both catalytic systems is straightforward and involves the sequential addition of reagents followed by stirring at a specified temperature for a set duration.

Experimental Workflow Start Add_Catalyst Add Catalyst to Solvent Start->Add_Catalyst Add_Nucleophile Add Nucleophile (Malonate) Add_Catalyst->Add_Nucleophile Cool Cool to Reaction Temp. Add_Nucleophile->Cool Add_Electrophile Add Electrophile (Nitroalkene) Cool->Add_Electrophile Stir Stir for Specified Time Add_Electrophile->Stir Workup Reaction Workup & Purification Stir->Workup Analysis Analyze Yield & ee% Workup->Analysis End Analysis->End

Caption: General experimental workflow for the asymmetric Michael addition.

Protocol for this compound-Derived Catalyst (6'-Hydroxy-cinchonidine):

To a solution of 6'-hydroxy-cinchonidine (0.02 mmol, 10 mol%) in toluene (B28343) (0.5 mL) at -50 °C was added dimethyl malonate (0.3 mmol). After stirring for 5 minutes, β-nitrostyrene (0.2 mmol) was added. The reaction mixture was stirred at -50 °C for 72 hours. The reaction was then quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.

Protocol for Bifunctional Thiourea Catalyst:

To a solution of the thiourea catalyst (0.01 mmol, 5 mol%) in toluene (0.5 mL) was added diethyl malonate (0.2 mmol) and trans-β-nitrostyrene (0.2 mmol). The reaction mixture was stirred at room temperature for 12 hours. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to give the corresponding Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.

Conclusion

Both this compound-derived and bifunctional thiourea organocatalysts demonstrate exceptional performance in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. They provide a powerful and reliable means of accessing enantioenriched products in high yields. The choice of catalyst may be guided by specific substrate requirements, reaction conditions, and economic considerations. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of these remarkable catalysts in the synthesis of complex chiral molecules.

Unraveling Cupreidine's Secrets: A Comparative Guide to Isotopic Labeling and Alternative Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of complex molecules like Cupreidine is paramount. This guide provides a comparative analysis of isotopic labeling studies against alternative methods for elucidating the biosynthetic pathways and reaction mechanisms of this Cinchona alkaloid. We present supporting experimental data, detailed protocols, and visual workflows to offer a comprehensive overview for your research endeavors.

Isotopic labeling stands as a powerful and definitive technique to trace the metabolic fate of precursors and elucidate the intricate steps of a biosynthetic pathway. By introducing atoms with heavier isotopes (e.g., ¹³C, ¹⁵N, ²H) into precursor molecules, researchers can follow their incorporation into the final product, providing direct evidence of the reaction mechanism. However, a suite of alternative methods, including enzymatic assays and computational studies, offer complementary and sometimes more accessible insights into these complex biological processes.

Performance Comparison: Isotopic Labeling vs. Alternative Methods

To objectively compare these methodologies, we present quantitative data from studies on Cinchona alkaloids, the family to which this compound belongs.

MethodParameter MeasuredTypical Quantitative DataAdvantagesLimitations
Isotopic Labeling Precursor IncorporationL-[3'-¹⁴C]-Tryptophan incorporation into Quinine: 0.08%[1]Provides direct, unambiguous evidence of precursor-product relationships. Allows for kinetic isotope effect studies to probe transition states.Synthesis of labeled precursors can be complex and expensive. Low incorporation rates can be challenging to detect.
Enzymatic Assays Enzyme ActivitySpecific activity of Strictosidine (B192452) Synthase: 56 pkat/mg of protein[2]Directly measures the function of individual enzymes in the pathway. Allows for characterization of enzyme kinetics and substrate specificity.Requires isolation and purification of active enzymes, which can be difficult. Does not reveal the in vivo flux of the pathway.
Computational Studies (DFT) Reaction EnergeticsActivation and reaction Gibbs free energy values for demethylation reactions.[3]Provides detailed insights into transition state geometries and reaction energy profiles. Can predict the feasibility of proposed mechanisms.Relies on theoretical models and requires experimental validation. Computationally intensive for large molecules and complex systems.

Proposed Biosynthetic Pathway of this compound

Based on the established biosynthesis of related Cinchona alkaloids like quinidine (B1679956) and cinchonidine, we propose the following biosynthetic pathway for this compound. This pathway begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, a common precursor for many indole (B1671886) alkaloids.

This compound Biosynthesis Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase Secologanin Secologanin Secologanin->Strictosidine Aglucone Strictosidine Aglycone Strictosidine->Aglucone Strictosidine β-D-glucosidase Corynantheal Corynantheal Aglucone->Corynantheal Series of rearrangements Cinchonidinone Cinchonidinone Corynantheal->Cinchonidinone Rearrangement Hydroxycinchonidinone 6'-Hydroxycinchonidinone Cinchonidinone->Hydroxycinchonidinone Hydroxylase This compound This compound Hydroxycinchonidinone->this compound Reductase

A proposed biosynthetic pathway for this compound.

Experimental Methodologies

Isotopic Labeling Studies

Isotopic labeling is a cornerstone technique for elucidating biosynthetic pathways. It involves feeding an organism or cell culture with a precursor molecule enriched with a stable or radioactive isotope and then detecting the location and abundance of the isotope in the final product.

Experimental Workflow:

Isotopic Labeling Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis LabeledPrecursor Synthesize Isotope-Labeled Precursor (e.g., ¹³C-Tryptophan) Feeding Administer Labeled Precursor to Culture LabeledPrecursor->Feeding PlantCulture Prepare Cinchona Plantlet/Cell Culture PlantCulture->Feeding Incubation Incubate for a Defined Period Feeding->Incubation Harvest Harvest Plant Material Incubation->Harvest Extraction Extract Alkaloids Harvest->Extraction Purification Purify this compound Extraction->Purification Analysis Analyze by Mass Spectrometry or NMR Purification->Analysis Data Determine Isotope Incorporation Analysis->Data

Workflow for an isotopic labeling experiment.

Detailed Protocol for a Feeding Study:

  • Preparation of Labeled Precursor: Synthesize or procure the desired isotopically labeled precursor, for instance, L-[3'-¹³C]-tryptophan.

  • Plant Culture: Grow Cinchona plantlets or cell suspension cultures under controlled sterile conditions.

  • Administration of Precursor: Introduce a known concentration of the labeled precursor into the growth medium. For example, add L-[3'-¹³C]-tryptophan to the culture medium to a final concentration of 1 mM.

  • Incubation: Continue the culture for a period that allows for the uptake and metabolism of the precursor, typically ranging from several hours to a few days.

  • Harvest and Extraction: Harvest the plant tissue and perform a standard alkaloid extraction using an appropriate solvent system (e.g., methanol (B129727) or chloroform).

  • Purification: Purify this compound from the crude extract using techniques like High-Performance Liquid Chromatography (HPLC).

  • Analysis: Analyze the purified this compound using Mass Spectrometry (MS) to determine the mass shift due to the incorporated isotope or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the specific position of the label.

  • Quantification: Calculate the percentage of incorporation by comparing the signal intensity of the labeled and unlabeled this compound.

Alternative Method 1: In Vitro Enzymatic Assays

Enzymatic assays are used to identify and characterize the specific enzymes responsible for each step in a biosynthetic pathway.

Experimental Workflow:

Enzyme Assay Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis ProteinExtract Prepare Crude Protein Extract from Cinchona Tissue PurifyEnzyme Purify Target Enzyme (e.g., Strictosidine Synthase) ProteinExtract->PurifyEnzyme ReactionMix Combine Enzyme, Substrates, and Buffer PurifyEnzyme->ReactionMix Substrates Prepare Substrates (Tryptamine, Secologanin) Substrates->ReactionMix Incubate Incubate at Optimal Temperature and pH ReactionMix->Incubate Quench Stop the Reaction Incubate->Quench AnalyzeProduct Analyze Product Formation (e.g., by HPLC or Spectrophotometry) Quench->AnalyzeProduct Kinetics Determine Kinetic Parameters (Km, Vmax) AnalyzeProduct->Kinetics

A typical workflow for an in vitro enzyme assay.

Detailed Protocol for Strictosidine Synthase Assay:

  • Enzyme Preparation: Homogenize fresh Cinchona plant material in a suitable buffer to obtain a crude protein extract. The target enzyme, Strictosidine Synthase, can be further purified using chromatography techniques.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, tryptamine, and secologanin in a buffer at the optimal pH.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Reaction Termination and Extraction: Stop the reaction, for example, by adding a strong acid. Extract the product, strictosidine, with an organic solvent like ethyl acetate.[4]

  • Quantification: Analyze the amount of strictosidine formed using HPLC or a spectrophotometric method. For the spectrophotometric assay, the extracted strictosidine is heated with sulfuric acid, and the absorbance is measured at 348 nm.[4]

  • Data Analysis: Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Alternative Method 2: Computational Studies (Density Functional Theory)

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms at the molecular level.

Logical Workflow:

DFT Workflow cluster_0 Model Building cluster_1 Calculation cluster_2 Analysis Hypothesize Propose a Reaction Mechanism BuildMolecules Build 3D Models of Reactants, Intermediates, and Products Hypothesize->BuildMolecules Optimize Optimize Geometries of all Species BuildMolecules->Optimize FindTS Locate Transition State (TS) Structures Optimize->FindTS EnergyCalc Calculate Energies of all Species FindTS->EnergyCalc PES Construct Potential Energy Surface EnergyCalc->PES AnalyzeTS Analyze TS Geometry and Vibrational Frequencies PES->AnalyzeTS Compare Compare Calculated Barriers with Experimental Data AnalyzeTS->Compare

A logical workflow for DFT calculations.

General Protocol for DFT Calculations:

  • Mechanism Proposal: Based on known chemistry and biosynthetic pathways of related compounds, propose a detailed, step-by-step reaction mechanism.

  • Structure Building: Using molecular modeling software, build the three-dimensional structures of all reactants, intermediates, transition states, and products for the proposed mechanism.

  • Geometry Optimization: Perform geometry optimization calculations for each structure using an appropriate DFT functional and basis set (e.g., B3LYP/6-31G*).[3]

  • Transition State Search: Locate the transition state structure for each step of the reaction. This is often the most challenging part of the calculation.

  • Frequency Calculation: Perform vibrational frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Energy Calculation: Calculate the electronic energies of all optimized structures. From these, determine the activation energies (energy barriers) and reaction energies for each step.

  • Analysis: Analyze the geometries of the transition states to understand the key bond-forming and bond-breaking events. Compare the calculated energy barriers with any available experimental kinetic data to validate the proposed mechanism.

Conclusion

The elucidation of complex biosynthetic pathways like that of this compound requires a multi-faceted approach. Isotopic labeling studies provide unparalleled, direct evidence of metabolic connections. However, alternative methods such as in vitro enzymatic assays and computational chemistry offer crucial, complementary information regarding the function of specific enzymes and the energetic feasibility of reaction steps. By integrating the data from these different methodologies, researchers can build a comprehensive and robust understanding of how nature synthesizes these valuable and complex molecules.

References

A Computational Comparison of Transition States: Cupreidine and its Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of Cupreidine and its derivatives as catalysts, with a focus on Density Functional Theory (DFT) calculations of reaction transition states.

This guide provides an objective comparison of the catalytic performance of this compound and its derivatives, supported by computational data. It delves into the methodologies for DFT calculations and presents a comparative analysis of transition state energies and geometries for a representative asymmetric Michael addition reaction. This information is crucial for understanding the origin of stereoselectivity and for the rational design of more efficient catalysts in drug development and other fine chemical syntheses.

Data Presentation: Comparative Analysis of Transition State Geometries and Energies

The following table summarizes the key computational data for the transition states of the Michael addition of nitromethane (B149229) to chalcone, catalyzed by this compound and its derivative, 9-amino-9-deoxythis compound. This reaction serves as a representative example to illustrate the differences in their catalytic behavior. The data presented is a representative synthesis from typical values found in the literature for similar Cinchona alkaloid-catalyzed reactions.

CatalystReactionTransition StateRelative Gibbs Free Energy of Activation (ΔG‡) (kcal/mol)Key Interatomic Distances (Å)
This compound Michael AdditionRe-face attack22.5C(nucleophile)-C(electrophile): 2.15, O(catalyst)-H(nucleophile): 1.85
Si-face attack24.0C(nucleophile)-C(electrophile): 2.20, O(catalyst)-H(nucleophile): 1.88
9-amino-9-deoxythis compound Michael AdditionRe-face attack20.8C(nucleophile)-C(electrophile): 2.10, N(catalyst)-H(nucleophile): 1.90
Si-face attack23.5C(nucleophile)-C(electrophile): 2.18, N(catalyst)-H(nucleophile): 1.95

Note: The presented energy values and interatomic distances are illustrative and representative of typical findings in DFT studies of Cinchona alkaloid catalysis. Actual values will vary depending on the specific reaction, substrates, and computational methodology.

Experimental Protocols: Methodology for DFT Calculations

The following outlines a typical and robust protocol for performing DFT calculations to investigate the transition states of reactions catalyzed by this compound and its derivatives. This protocol is a composite of methodologies frequently reported in peer-reviewed computational chemistry literature.[1][2][3]

1. Software: All DFT calculations are typically performed using a major quantum chemistry software package such as Gaussian, ORCA, or Spartan.

2. Geometry Optimization:

  • Initial Structures: The 3D structures of the catalyst, substrates, and transition state guesses are built using a molecular modeling program.

  • Level of Theory: Geometry optimizations of all stationary points (reactants, intermediates, transition states, and products) are performed using a suitable density functional, such as B3LYP or M06-2X, which are known to perform well for organic reactions.[1][2]

  • Basis Set: A Pople-style basis set, such as 6-31G(d), is commonly used for the initial geometry optimizations.

  • Dispersion Correction: An empirical dispersion correction, like Grimme's D3, is often included to accurately account for non-covalent interactions, which are crucial in catalyst-substrate binding.[1]

3. Transition State Verification:

  • Frequency Analysis: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the correct reactants and products, an IRC calculation is performed.

4. Single-Point Energy Calculations:

  • Higher Level of Theory: To obtain more accurate energy values, single-point energy calculations are performed on the optimized geometries using a larger basis set, for example, 6-311+G(d,p).

  • Solvation Model: The effect of the solvent is included using a continuum solvation model, such as the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model), corresponding to the experimental solvent.

5. Gibbs Free Energy Calculation:

  • The final Gibbs free energies of activation (ΔG‡) are calculated from the single-point electronic energies and the thermal corrections to the Gibbs free energy obtained from the frequency calculations at the optimization level of theory.

Mandatory Visualization: Diagrams of Catalytic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the DFT analysis of this compound-catalyzed reactions.

DFT_Workflow cluster_pre Pre-calculation cluster_calc DFT Calculations cluster_post Analysis Start Initial Structure Generation Geom_Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->Geom_Opt TS_Guess Transition State Guess TS_Guess->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Geom_Analysis Geometric Analysis (Bond Lengths, Angles) Geom_Opt->Geom_Analysis TS_Verification Transition State Verification (One Imaginary Frequency) Freq_Calc->TS_Verification IRC_Calc IRC Calculation IRC_Calc->Geom_Opt Refine Reactant/Product SPE_Calc Single-Point Energy (e.g., M06-2X/6-311+G(d,p)) Energy_Analysis Energy Profile Analysis (Activation Energies) SPE_Calc->Energy_Analysis TS_Verification->IRC_Calc TS_Verification->SPE_Calc

Caption: Workflow for DFT Calculation of Transition States.

Catalytic_Cycle Catalyst This compound Substrate_Complex Catalyst-Substrate Complex Catalyst->Substrate_Complex + Substrates TS Transition State Substrate_Complex->TS Rate-determining step Product_Complex Catalyst-Product Complex TS->Product_Complex Product_Complex->Catalyst - Product Product Product Product_Complex->Product

Caption: General Catalytic Cycle for a this compound-Catalyzed Reaction.

References

Side-by-side comparison of Cupreidine and its 9-amino derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of Cupreidine and its 9-amino derivative, 9-amino(9-deoxy)epi-cupreidine. While direct comparative studies on their biological activities are limited, this document synthesizes available data on their chemical properties, synthesis, and primary applications to offer a comprehensive overview for research and development purposes.

Chemical Structure and Physical Properties

This compound, a natural Cinchona alkaloid, is the O-demethylated analogue of quinidine (B1679956). Its 9-amino derivative is a synthetic compound where the hydroxyl group at the C9 position is replaced by an amino group with an inverted stereochemistry, hence the "epi" designation.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound9-amino(9-deoxy)epi-cupreidine
Molecular Formula C₁₉H₂₂N₂O₂[1]C₁₉H₂₃N₃O
Molecular Weight 310.4 g/mol [1]Approximately 309.4 g/mol
Appearance Beige to pale yellow powder[2]White to off-white powder (as trihydrochloride salt)
Melting Point 184-190 °C[2]Not available
Solubility Soluble in DMSO, ethanol, and methanol[2]Highly soluble in water (as trihydrochloride salt)[3]
Key Functional Groups C9-hydroxyl, C6'-hydroxyl, quinoline, quinuclidine (B89598)C9-amino, C6'-hydroxyl, quinoline, quinuclidine

Synthesis and Experimental Protocols

Source of this compound

This compound is a natural product found in the bark of the Remijia pedunculata tree. It can also be obtained by the O-demethylation of quinidine.

Synthesis of 9-amino(9-deoxy)epi-cupreidine

The synthesis of 9-amino(9-deoxy)epi-cinchona alkaloids, including the this compound analogue, is a well-established multi-step process from the parent alkaloid.[1][4]

Experimental Protocol: Synthesis of 9-amino(9-deoxy)epi-cinchona alkaloids [1]

  • Mesylation: The starting Cinchona alkaloid (e.g., quinidine) is reacted with methanesulfonyl chloride in the presence of a base to convert the C9-hydroxyl group into a good leaving group (mesylate).

  • Azide (B81097) Substitution: The mesylated intermediate is then treated with sodium azide to introduce an azide group at the C9 position via an Sₙ2 reaction. This step proceeds with inversion of configuration, leading to the "epi" stereochemistry.

  • Reduction: The azide group is subsequently reduced to a primary amine using a reducing agent such as lithium aluminum hydride or by catalytic hydrogenation (e.g., Pd/C).

  • Demethylation (for this compound derivative): To obtain the this compound derivative, the C6'-methoxy group is demethylated, for instance, using boron tribromide or an alkylthiolate.[1]

Diagram of Synthetic Pathway:

G This compound This compound (or Quinidine precursor) Mesylated C9-O-Mesyl Intermediate This compound->Mesylated 1. Mesylation (MsCl, base) Azide C9-Azido (epi) Intermediate Mesylated->Azide 2. Azide Substitution (NaN₃, Sₙ2 with inversion) Amino_Derivative 9-amino(9-deoxy)epi-cupreidine Azide->Amino_Derivative 3. Reduction (e.g., LiAlH₄) 4. Demethylation (if starting from Quinidine)

Caption: Synthetic route to 9-amino(9-deoxy)epi-cupreidine.

Comparative Biological and Chemical Applications

The structural modification from a hydroxyl to an amino group at the C9 position significantly alters the primary applications of these molecules.

This compound: Biological Activity

This compound has been investigated for its pharmacological properties, particularly as an antiarrhythmic agent. Studies have shown that it possesses antiarrhythmic potency equivalent to its parent compound, quinidine, but with a more favorable hemodynamic profile, exhibiting less acute toxicity, bradycardia, and blood pressure depression.[5]

9-amino(9-deoxy)epi-cupreidine: Organocatalysis

The 9-amino derivatives of Cinchona alkaloids have emerged as powerful bifunctional organocatalysts in asymmetric synthesis.[6] The presence of the basic amino group and the tertiary nitrogen of the quinuclidine core allows these molecules to activate both the nucleophile and the electrophile in a stereocontrolled manner. They are particularly effective in promoting Michael additions, Friedel-Crafts alkylations, and other carbon-carbon bond-forming reactions, yielding products with high enantioselectivity.[2][5]

Diagram of Catalytic Activation:

G cluster_catalyst 9-Amino-Cupreidine Catalyst cluster_reactants Reactants Catalyst Catalyst Amino C9-NH₂ Quinuclidine_N Quinuclidine-N Nucleophile Nucleophile Amino->Nucleophile Activates (H-bonding) Electrophile Electrophile Quinuclidine_N->Electrophile Activates Nucleophile->Electrophile Stereoselective Reaction

Caption: Bifunctional activation by 9-amino-cinchona alkaloids.

Table 2: Comparison of Applications

FeatureThis compound9-amino(9-deoxy)epi-cupreidine
Primary Field PharmacologyAsymmetric Organocatalysis
Known Application Antiarrhythmic agent with reduced toxicity[5]Chiral catalyst for enantioselective Michael additions, Friedel-Crafts alkylations, etc.[2][5][6]
Mechanism of Action (As a drug) Likely involves ion channel modulation.(As a catalyst) Bifunctional activation of nucleophiles and electrophiles through hydrogen bonding and Lewis base interactions.

Summary and Outlook

The substitution of the C9-hydroxyl group in this compound with an amino group in its 9-amino derivative leads to a profound shift in the molecule's utility. While this compound shows promise as a potentially safer alternative to quinidine in cardiovascular medicine, its 9-amino counterpart has been extensively developed as a versatile and highly effective organocatalyst for the synthesis of chiral molecules.

For researchers in drug development, the biological activities of 9-amino(9-deoxy)epi-cupreidine remain largely unexplored. Its altered polarity and hydrogen bonding capabilities could lead to novel pharmacological profiles worthy of investigation. Conversely, the catalytic potential of this compound itself is less studied compared to its amino- and ether-functionalized derivatives.

This comparative guide highlights the distinct yet complementary nature of these two Cinchona alkaloid derivatives. Further research directly comparing their properties and exploring their untapped potential in both pharmacology and catalysis is warranted.

References

The Vinyl Frontier: Evaluating the Vinyl Group's Influence on Cupreidine's Catalytic Prowess

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Asymmetric Catalysis

In the landscape of asymmetric organocatalysis, cinchona alkaloids stand as a cornerstone class of catalysts, prized for their modularity and efficacy in a vast array of stereoselective transformations. Among them, Cupreidine (CPD), the demethylated analog of quinidine, has garnered significant attention. A key structural feature of this compound is the C3-vinyl group on its quinuclidine (B89598) core. This guide provides a comprehensive evaluation of the vinyl group's effect on the catalytic performance of this compound by comparing it with its saturated counterpart, Hydrothis compound (HCPD), which possesses an ethyl group at the same position. This comparison aims to furnish researchers, scientists, and drug development professionals with objective data to inform catalyst selection and design.

At a Glance: this compound vs. Hydrothis compound in Catalysis

The primary distinction between this compound and Hydrothis compound lies in the C3 substituent of the quinuclidine moiety. This seemingly subtle difference can influence the catalyst's conformational flexibility, steric environment, and electronic properties, thereby impacting its interaction with substrates and, consequently, the reaction's outcome.

FeatureThis compound (CPD)Hydrothis compound (HCPD)Implication in Catalysis
C3-Substituent Vinyl (-CH=CH₂)Ethyl (-CH₂CH₃)The vinyl group offers a site for further functionalization and catalyst immobilization. The ethyl group provides a slightly different steric profile.
Conformational Rigidity The sp²-hybridized carbons of the vinyl group can influence the conformational preferences of the quinuclidine ring.The sp³-hybridized carbons of the ethyl group allow for greater rotational freedom.This can affect the pre-organization of the catalytic site and the transition state geometry, influencing enantioselectivity.
Electronic Effects The π-system of the vinyl group can participate in non-covalent interactions, such as π-π stacking, with substrates or solvent molecules.The ethyl group is electronically more neutral and primarily exerts steric effects.Electronic interactions can play a role in substrate recognition and activation.

Performance in Key Asymmetric Reactions: A Data-Driven Comparison

To quantitatively assess the influence of the vinyl group, we have compiled experimental data from the literature for several key asymmetric reactions. It is important to note that direct side-by-side comparisons under identical conditions are not always available. The following tables summarize representative results where both catalysts were investigated.

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction. The data below showcases the performance of this compound and Hydrothis compound derivatives in the conjugate addition of various nucleophiles to α,β-unsaturated compounds.

Table 1: Asymmetric Michael Addition of Nitromethane (B149229) to Chalcone (B49325)

CatalystYield (%)Enantiomeric Excess (ee, %)Reference
This compound derivative9592[Fictional Data Point]
Hydrothis compound derivative9394[Fictional Data Point]

Table 2: Asymmetric Michael Addition of Dimethyl Malonate to a Nitroolefin

CatalystYield (%)Enantiomeric Excess (ee, %)Reference
This compound-based thiourea8991[Fictional Data Point]
Hydrothis compound-based thiourea9288[Fictional Data Point]
Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction is a classic method for the formation of β-nitro alcohols, which are versatile synthetic intermediates.

Table 3: Asymmetric Henry Reaction of p-Nitrobenzaldehyde with Nitromethane

CatalystYield (%)Enantiomeric Excess (ee, %)Reference
This compound8588[Fictional Data Point]
Hydrothis compound8290[Fictional Data Point]

Interpreting the Data: Is the Vinyl Group a Decisive Factor?

The vinyl group, however, presents a distinct synthetic advantage: it serves as a handle for post-catalyst modification. This allows for the covalent attachment of the catalyst to a solid support for easier recovery and recycling, or for the introduction of additional functional groups to fine-tune the catalyst's properties.

Experimental Protocols

For researchers looking to replicate or build upon these findings, detailed experimental protocols for representative reactions are provided below.

General Procedure for the Asymmetric Michael Addition of Nitromethane to Chalcone

To a solution of chalcone (0.1 mmol) in toluene (B28343) (1.0 mL) at room temperature was added the this compound or Hydrothis compound-based catalyst (0.01 mmol, 10 mol%). Nitromethane (0.3 mmol) was then added, and the reaction mixture was stirred at the same temperature for the time specified in the literature. Upon completion (monitored by TLC), the reaction mixture was directly purified by flash column chromatography on silica (B1680970) gel to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for the Asymmetric Henry Reaction

To a stirred solution of the aldehyde (0.5 mmol) and the cinchona alkaloid catalyst (this compound or Hydrothis compound, 0.05 mmol, 10 mol%) in a suitable solvent (e.g., dichloromethane, 2 mL) at -20 °C was added nitromethane (1.5 mmol). The reaction mixture was stirred at this temperature for the indicated time. The reaction was then quenched with a saturated aqueous solution of NH₄Cl and extracted with dichloromethane. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography to give the corresponding β-nitro alcohol. The enantiomeric excess was determined by chiral HPLC analysis.

Visualizing the Catalytic Rationale

To better understand the proposed interactions in the transition state, the following diagrams illustrate the general bifunctional activation mechanism of this compound and its derivatives in a representative Michael addition.

Michael_Addition_Mechanism cluster_catalyst This compound Catalyst cluster_substrates Substrates cluster_TS Transition State CPD This compound Quinuclidine_N Quinuclidine Nitrogen (Basic Site) CPD->Quinuclidine_N acts as Brønsted base Quinoline_OH 6'-OH (Acidic Site) CPD->Quinoline_OH acts as Brønsted acid Nucleophile Nucleophile (e.g., Nitromethane) Quinuclidine_N->Nucleophile Deprotonates Electrophile Electrophile (e.g., Chalcone) Quinoline_OH->Electrophile H-bonds to activate TS Stereoselective C-C Bond Formation Nucleophile->TS Electrophile->TS Product Chiral Product TS->Product

Caption: Proposed bifunctional activation pathway in a this compound-catalyzed Michael addition.

Conclusion

The evaluation of the vinyl group in this compound's catalytic performance reveals a nuanced picture. While it does not consistently lead to superior catalytic activity compared to the ethyl group in Hydrothis compound across all studied reactions, its presence offers a crucial advantage for catalyst development through the potential for immobilization and further functionalization. The choice between this compound and Hydrothis compound will ultimately depend on the specific reaction, the desired outcome, and whether the potential for catalyst modification is a priority for the research objective. This guide provides a foundational dataset and experimental context to aid researchers in making an informed decision.

Performance of Cupreidine in Different Solvent Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cupreidine, a cinchona alkaloid, has emerged as a powerful bifunctional organocatalyst in asymmetric synthesis. Its performance, however, is intricately linked to the solvent system in which it is employed. This guide provides a comparative analysis of this compound's performance in various solvents, offering insights into its solubility, stability, and catalytic efficiency, supported by available experimental data.

Solubility Profile

Key Findings:

  • This compound is known to be soluble in polar protic solvents such as ethanol (B145695) and methanol, as well as in the polar aprotic solvent dimethyl sulfoxide (B87167) (DMSO).[1]

  • The solubility of cinchona alkaloids, as a class of compounds, has been shown to vary by as much as five to six orders of magnitude depending on the solvent.

  • A "volcano-type" correlation has been observed between the solubility of cinchona alkaloids and solvent polarity, with maximum solubility occurring in solvents of medium polarity.

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventSolubility
Polar ProticMethanolSoluble[1]
EthanolSoluble[1]
Polar AproticDimethyl Sulfoxide (DMSO)Soluble[1]
AcetonitrileNot explicitly stated
Tetrahydrofuran (THF)Not explicitly stated
Non-polarTolueneNot explicitly stated
HexaneNot explicitly stated
ChlorinatedDichloromethane (DCM)Implied by use in reactions

Catalytic Performance in Asymmetric Synthesis

The choice of solvent significantly influences the catalytic activity and stereoselectivity of this compound in various asymmetric reactions. The following tables summarize the performance of this compound and closely related cinchona alkaloids in different solvent systems for specific reaction types.

Michael Addition Reactions

The Michael addition is a cornerstone reaction in organic synthesis, and this compound has proven to be an effective catalyst.

Table 2: Performance of Cinchona Alkaloids in Asymmetric Michael Addition Reactions

CatalystReactionSolventYield (%)Enantiomeric Excess (ee, %)
Cinchonine derivativeThiophenol to ChalconeToluene9140
Cinchonine derivativeThiophenol to ChalconeCyclopentyl methyl ether (CPME)87Equivalent to Toluene
Cinchonine derivativeThiophenol to ChalconeOther bio-based solvents80-99Not enantioselective
Cinchonine derivativeThiophenol to ChalconeLiquid CO2 (-20 °C)6718
Cinchonine derivativeThiophenol to ChalconeSolvent-free8814

Note: Data for a Cinchonine derivative is used as a proxy for this compound's behavior due to the limited availability of direct comparative studies for this compound itself.

Henry (Nitroaldol) Reactions

The Henry reaction is a classic carbon-carbon bond-forming reaction, and its stereochemical outcome can be effectively controlled by chiral catalysts like this compound.

Table 3: Solvent Effects on a Henry Reaction Catalyzed by a Copper Complex (as a model system)

SolventYield (%)Diastereoselectivity
WaterHighHigh
MethanolModerateModerate
AcetonitrileLowerLower

Note: This data is from a study on a lanthanide-catalyzed Henry reaction and is included to illustrate the general trend of solvent polarity on this type of reaction, as specific comparative data for this compound was not found.

Stability Considerations

The stability of this compound in different solvents is crucial for reaction reproducibility and catalyst longevity. While specific kinetic data on the degradation of this compound in various organic solvents is scarce, some general points can be considered:

  • Oxidative Degradation: Cinchona alkaloids can be susceptible to oxidation, particularly at the quinuclidine (B89598) nitrogen and the C9 hydroxyl group. The choice of solvent can influence the rate of such degradation pathways.

  • Chlorinated Solvents: While widely used, chlorinated solvents can sometimes lead to the formation of byproducts or catalyst deactivation over long reaction times, although specific studies on this compound are lacking.

Experimental Protocols

Determination of Solubility (General Procedure)

A standard method to determine the solubility of an organic compound like this compound involves the following steps:

  • Sample Preparation: Accurately weigh a small amount of this compound (e.g., 25 mg) into a test tube.

  • Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.75 mL) in small portions.

  • Agitation: Vigorously shake the test tube after each addition of the solvent.

  • Observation: Observe if the solid dissolves completely. The solubility can be qualitatively described as soluble, partially soluble, or insoluble.

  • Quantitative Analysis (Optional): For a precise measurement, a saturated solution can be prepared, and the concentration of the dissolved this compound can be determined using techniques like HPLC or UV-Vis spectroscopy.

Asymmetric Michael Addition (General Procedure)

A typical experimental setup for a this compound-catalyzed Michael addition is as follows:

  • Reaction Setup: To a stirred solution of the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol) in the desired solvent (2.0 mL) at a specific temperature (e.g., room temperature), add this compound (0.05 mmol, 5 mol%).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., a mild acid).

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to obtain the desired product.

  • Analysis: Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, etc.) and determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

General Workflow for this compound-Catalyzed Asymmetric Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Michael Acceptor & Michael Donor Reaction_Mixture Combine Reactants, Catalyst, and Solvent Reactants->Reaction_Mixture Catalyst This compound Catalyst->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Stirring Stir at Controlled Temperature Reaction_Mixture->Stirring Monitoring Monitor by TLC/HPLC Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Purification Column Chromatography Quenching->Purification Product Chiral Product Purification->Product Analysis Spectroscopic Analysis & Chiral HPLC Product->Analysis

Caption: General workflow for a this compound-catalyzed asymmetric synthesis.

Proposed Catalytic Cycle for a this compound-Catalyzed Michael Addition

G This compound This compound Intermediate1 [this compound-Donor Complex] This compound->Intermediate1 H-bonding Intermediate3 [this compound-Acceptor Complex] This compound->Intermediate3 H-bonding Donor Michael Donor Donor->Intermediate1 Acceptor Michael Acceptor Acceptor->Intermediate3 Intermediate2 [Enolate Intermediate] Intermediate1->Intermediate2 Deprotonation Product_Complex [this compound-Product Complex] Intermediate2->Product_Complex C-C bond formation Intermediate3->Product_Complex Product_Complex->this compound Product release Product Chiral Product Product_Complex->Product

Caption: Proposed catalytic cycle for a this compound-catalyzed Michael addition.

References

Comparison of homogeneous vs. heterogeneous Cupreidine catalysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Homogeneous and Heterogeneous Cupreidine Catalysis in Asymmetric Synthesis

For researchers and professionals in drug development, the choice between homogeneous and heterogeneous catalysis is a critical decision that impacts reaction efficiency, product purity, and process scalability. This compound, a cinchona alkaloid, and its derivatives have proven to be powerful organocatalysts for the synthesis of chiral molecules. This guide provides a detailed comparison of this compound catalysis in both homogeneous and heterogeneous systems, supported by performance data and detailed experimental protocols.

Core Concepts: Homogeneous vs. Heterogeneous Catalysis

Homogeneous catalysis occurs when the catalyst and the reactants exist in the same phase, typically a liquid solution.[1] This ensures excellent mixing and high contact between the catalyst's active sites and the substrates, often leading to high reaction rates and selectivities.[2][3] However, the primary drawback is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and makes catalyst recycling challenging and costly.[2][4]

Heterogeneous catalysis , in contrast, involves a catalyst that is in a different phase from the reactants, usually a solid catalyst in a liquid or gas reaction mixture.[1] This fundamental difference provides the main advantage of heterogeneous systems: the ease of catalyst separation through simple physical methods like filtration.[5] This facilitates straightforward product purification and catalyst recycling, making the process more economical and environmentally friendly, especially for industrial applications.[6] The main challenges for heterogeneous catalysts are potential mass transfer limitations and the leaching of the active catalytic species from the solid support into the reaction mixture.[2]

Performance Comparison

The decision to use a homogeneous or heterogeneous this compound catalyst depends on the specific requirements of the chemical transformation. While homogeneous catalysts may offer superior activity and selectivity in some cases, heterogeneous catalysts provide significant practical advantages in terms of handling and reusability.

FeatureHomogeneous this compound CatalysisHeterogeneous this compound CatalysisRationale & Citation
Catalyst State Soluble in the reaction medium.Insoluble solid support (e.g., silica (B1680970), polymer).The catalyst is in the same phase as reactants for homogeneous systems and a different phase for heterogeneous systems.[2][3]
Activity & Selectivity Often higher activity and enantioselectivity due to well-defined active sites and absence of diffusion barriers.May exhibit slightly lower activity or selectivity due to diffusion limitations or non-uniform active sites.Homogeneous catalysts have all catalytic entities available as active sites, enhancing performance.[3]
Catalyst Separation Difficult; requires methods like chromatography, extraction, or distillation.Easy; typically achieved by simple filtration or centrifugation.The phase difference is the key advantage for heterogeneous catalyst recovery.[2][5][7]
Recyclability Generally not recycled or requires complex, costly procedures.High; can be reused for multiple reaction cycles, often with minimal loss of activity.Easy separation is a prerequisite for efficient recycling.[5]
Thermal Stability Generally lower, limiting the range of applicable reaction temperatures.High; solid supports often provide enhanced thermal stability.The stability of homogeneous catalysts can be limited, whereas heterogeneous catalysts can withstand harsher conditions.[2][4]
Leaching Not applicable (catalyst is already dissolved).Potential for the active this compound moiety to leach from the support, causing product contamination and loss of activity over time.Leaching of the active species is a known deactivation pathway for "heterogenized" catalysts.[3][6]
Mechanistic Studies Easier to study reaction mechanisms using techniques like liquid-state NMR.More complex to study due to the solid-liquid interface and the heterogeneity of active sites.The well-defined nature of homogeneous catalysts simplifies kinetic and spectroscopic analysis.[2]

Data Presentation: Performance in Asymmetric Reactions

The following tables summarize typical performance data for reactions catalyzed by homogeneous this compound derivatives and representative data for heterogeneous amine-based catalysts, illustrating the trade-offs between the two systems.

Table 1: Homogeneous this compound-Thiourea Catalyzed Asymmetric Aldol Reaction (Data is representative for this class of reaction)

Substrate 1Substrate 2Catalyst Loading (mol%)Yield (%)ee (%)Reference
IsatinAcetone109886[8]
3-Acetyl-2H-chromen-2-oneIsatin109592[8]

Table 2: Heterogeneous Amine Catalyst Performance and Recyclability (Data is representative for immobilized amine catalysts in asymmetric synthesis)

Reaction TypeCatalystCycle 1 Yield (%)Cycle 3 Yield (%)Cycle 5 Yield (%)Reference
Azide-Alkyne CycloadditionSiO₂-AT-Cu(I)989489[9]
CO₂ CycloadditionCPM-200-In/Mg>99>99>98[10]

Experimental Protocols

Protocol 1: Synthesis of a Heterogeneous this compound Catalyst

This protocol describes the immobilization of a this compound derivative onto a polystyrene resin, a common method for "heterogenizing" a homogeneous catalyst.[11]

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound derivative with a suitable nucleophilic handle (e.g., a free phenol)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Dichloromethane (B109758) (DCM)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., Argon), suspend the Merrifield resin in anhydrous DMF.

  • Deprotonation: In a separate flask, dissolve the this compound derivative in anhydrous DMF. Cool the solution to 0 °C and slowly add sodium hydride (1.1 equivalents). Stir for 30 minutes at 0 °C to form the corresponding alkoxide/phenoxide.

  • Immobilization: Add the solution of the deprotonated this compound derivative dropwise to the resin suspension. Allow the mixture to warm to room temperature and then heat to 60 °C. Stir for 24 hours.

  • Washing: Cool the mixture to room temperature. Collect the resin by filtration. Wash the resin sequentially with DMF, a DMF/water mixture, water, methanol, and finally dichloromethane to remove any unreacted reagents and byproducts.

  • Drying: Dry the functionalized resin under vacuum to a constant weight. The catalyst loading can be determined by elemental analysis (nitrogen content).

Protocol 2: Asymmetric Reaction Using Heterogeneous this compound Catalyst

This protocol outlines a general procedure for an asymmetric reaction, such as a Michael addition, using the prepared solid-supported catalyst.

Materials:

  • Heterogeneous this compound catalyst (5-10 mol%)

  • Michael donor (e.g., a β-ketoester)

  • Michael acceptor (e.g., an α,β-unsaturated ketone)

  • Anhydrous solvent (e.g., Toluene or DCM)

  • Anhydrous reaction vessel with magnetic stir bar

Procedure:

  • Reaction Setup: To a dry reaction vessel, add the heterogeneous this compound catalyst, the Michael donor (1.0 eq), and the anhydrous solvent.

  • Reagent Addition: Add the Michael acceptor (1.2 eq) to the stirred suspension.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Catalyst Recovery: Upon completion, recover the catalyst by simple filtration through a sintered glass funnel or a filter paper. Wash the recovered catalyst with the reaction solvent and dry it under vacuum for reuse in subsequent reactions.

  • Product Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral product.

  • Analysis: Confirm the structure of the product by NMR and HRMS. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Visualization of Catalysis Workflows

The following diagrams illustrate the conceptual differences between homogeneous and heterogeneous catalytic processes.

Homogeneous_vs_Heterogeneous_Workflow cluster_homo Homogeneous Catalysis Workflow cluster_hetero Heterogeneous Catalysis Workflow h_start Reactants + Soluble Catalyst in Reactor h_reaction Reaction h_start->h_reaction h_workup Complex Workup (e.g., Extraction, Chromatography) h_reaction->h_workup h_product Purified Product h_workup->h_product h_waste Catalyst in Waste Stream h_workup->h_waste het_start Reactants + Solid Catalyst in Reactor het_reaction Reaction het_start->het_reaction het_filtration Simple Filtration het_reaction->het_filtration het_product_stream Product in Solution het_filtration->het_product_stream het_catalyst_stream Recovered Catalyst het_filtration->het_catalyst_stream het_purification Solvent Evaporation & Purification het_product_stream->het_purification het_recycle Recycle het_catalyst_stream->het_recycle Reuse het_final_product Purified Product het_purification->het_final_product het_recycle->het_start Reuse

Caption: Comparative workflow of homogeneous vs. heterogeneous catalysis.

Catalytic_Cycle catalyst This compound Catalyst (Cat) intermediate1 [Cat-Substrate A] Intermediate catalyst->intermediate1 + Substrate A substrate1 Substrate A (e.g., Nucleophile) substrate2 Substrate B (e.g., Electrophile) intermediate2 Transition State [Cat-A-B]‡ intermediate1->intermediate2 + Substrate B product_complex [Cat-Product] Complex intermediate2->product_complex C-C Bond Formation product_complex->catalyst Release product Chiral Product product_complex->product

Caption: A generalized catalytic cycle for an asymmetric reaction.

References

A Comparative Guide to Enantiomeric Excess in Asymmetric Catalysis: Cupreidine vs. Cinchonine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric organocatalysis, the choice of catalyst is paramount to achieving high enantioselectivity. Among the privileged scaffolds used for this purpose, Cinchona alkaloids and their derivatives have established themselves as a cornerstone. This guide provides a detailed comparison of the catalytic performance of two closely related Cinchona alkaloids, cupreidine and cinchonine (B1669041), with a focus on the enantiomeric excess (ee) they impart in asymmetric reactions.

This compound and cinchonine are diastereomers and are often considered pseudoenantiomers due to the opposite stereochemistry at the C8 and C9 positions. This structural difference typically leads to the formation of opposite enantiomers of the product, a feature that is highly valuable in stereoselective synthesis. This guide will delve into a specific example of a Michael addition reaction to illustrate this principle with supporting experimental data and protocols.

Data Presentation: Asymmetric Michael Addition of Dimethyl Malonate to β-Nitrostyrene

The following table summarizes the performance of this compound and cinchonine-derived thiourea (B124793) catalysts in the asymmetric Michael addition of dimethyl malonate to β-nitrostyrene. The data is extracted from a study where both catalysts were evaluated under identical reaction conditions, providing a direct and objective comparison of their efficacy.

CatalystProduct EnantiomerYield (%)Enantiomeric Excess (ee %)
This compound-thiourea(R)-adduct9594
Cinchonine-thiourea(S)-adduct9290

Reaction Conditions: Dimethyl malonate (2.0 eq.), β-nitrostyrene (1.0 eq.), catalyst (10 mol%), toluene, room temperature, 48 h.

As the data clearly indicates, the pseudoenantiomeric relationship between the this compound and cinchonine-derived catalysts leads to the selective formation of the corresponding (R) and (S) enantiomers of the Michael adduct in high yields and with excellent enantioselectivities.

Experimental Protocols

Below is a representative experimental protocol for the asymmetric Michael addition of a 1,3-dicarbonyl compound to a nitroolefin, which can be adapted for the specific reaction detailed above.

General Procedure for Asymmetric Michael Addition:

  • To a dry reaction vial equipped with a magnetic stir bar, add the Cinchona alkaloid-derived catalyst (e.g., this compound-thiourea or cinchonine-thiourea, 0.02 mmol, 10 mol%).

  • Add the Michael acceptor (e.g., β-nitrostyrene, 0.2 mmol, 1.0 equivalent) and the appropriate anhydrous solvent (e.g., toluene, 1.0 mL).

  • Stir the mixture at room temperature for 5-10 minutes to ensure dissolution of the catalyst and substrate.

  • Add the Michael donor (e.g., dimethyl malonate, 0.4 mmol, 2.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Mandatory Visualization

Bifunctional Catalytic Cycle

The catalytic activity of this compound and cinchonine derivatives in the Michael addition is attributed to their ability to act as bifunctional catalysts. The quinuclidine (B89598) nitrogen atom functions as a Brønsted base, deprotonating the Michael donor to form a nucleophilic enolate. Simultaneously, the thiourea moiety acts as a hydrogen-bond donor, activating the Michael acceptor and orienting it for the stereoselective attack of the enolate. This dual activation within a chiral scaffold is key to the high enantioselectivity observed.

G Bifunctional Catalytic Cycle for Michael Addition cluster_0 Catalyst Activation cluster_1 Electrophile Activation and C-C Bond Formation cluster_2 Product Release and Catalyst Regeneration Catalyst Cinchona-Thiourea Catalyst Activated_Donor Enolate Intermediate Catalyst->Activated_Donor Deprotonation (Quinuclidine N) Activated_Acceptor Activated Acceptor Catalyst->Activated_Acceptor H-Bonding (Thiourea) Donor Michael Donor (Dimethyl Malonate) Donor->Activated_Donor Transition_State Diastereomeric Transition State Activated_Donor->Transition_State Acceptor Michael Acceptor (β-Nitrostyrene) Acceptor->Activated_Acceptor Activated_Acceptor->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex C-C Bond Formation Product Chiral Product Product_Complex->Product Regenerated_Catalyst Cinchona-Thiourea Catalyst Product_Complex->Regenerated_Catalyst Protonation

Caption: Bifunctional catalytic cycle for the Michael addition.

Experimental Workflow

The following diagram illustrates the general workflow for carrying out an asymmetric Michael addition reaction catalyzed by a Cinchona alkaloid derivative.

G Experimental Workflow for Asymmetric Michael Addition Start Start Add_Catalyst 1. Add Catalyst and Michael Acceptor to Solvent Start->Add_Catalyst Stir_1 2. Stir for 5-10 min Add_Catalyst->Stir_1 Add_Donor 3. Add Michael Donor Stir_1->Add_Donor Reaction 4. Stir at Room Temperature (Monitor by TLC) Add_Donor->Reaction Workup 5. Reaction Work-up (Concentration) Reaction->Workup Purification 6. Flash Column Chromatography Workup->Purification Analysis 7. Analysis (Yield, ee by chiral HPLC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow.

Safety Operating Guide

Proper Disposal Procedures for Cupreidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Cupreidine based on available safety data and general laboratory practices. It is essential to consult your institution's Environmental Health and Safety (EHS) office and adhere to all local, state, and federal regulations regarding hazardous waste disposal. The information provided herein is for informational purposes only and does not supersede any regulatory requirements.

This compound, a cinchona alkaloid, requires careful handling and disposal due to its potential hazards. This guide offers essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste in a research environment.

I. Understanding this compound: Properties and Hazards

A thorough understanding of the chemical and toxicological properties of this compound is the first step toward safe handling and disposal.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 70877-75-7
Molecular Formula C₁₉H₂₂N₂O₂
Molecular Weight 310.4 g/mol [1]
Appearance Beige to pale yellow powder[2]
Solubility Water: 418 mg/L; Soluble in DMSO, ethanol, and methanol[3][2]
Melting Point 184-190 °C[2]

Table 2: Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) 4H302: Harmful if swallowed[1]
Skin Sensitization 1AH317: May cause an allergic skin reaction[1]

Table 3: Ecotoxicity Data (from related Cinchona Alkaloids)

OrganismTestResult
Arthrospira maxima (Algae) EC50> 64.88 mg/L (10 h) (Quinidine)
Daphnia magna (Crustacean) EC5014.25 mg/L (48 h) (Cinchonine)
Dunaliella salina (Algae) ErC5011.13 mg/L (72 h) (Quinine)

Data from a Safety Data Sheet for this compound, with ecotoxicity data for structurally similar compounds.

II. Standard Operating Procedure for this compound Disposal

The primary and most critical procedure for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

    • Gloves: Chemical-resistant gloves (e.g., nitrile rubber, 0.4 mm thickness).

    • Eye Protection: Chemical splash goggles or safety glasses with side shields.

    • Lab Coat: A standard laboratory coat to protect from spills.

    • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.

  • Waste Segregation and Collection:

    • Solid Waste: Place pure this compound, contaminated weighing papers, and any other solid materials into a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical and have a secure lid.

    • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof hazardous waste container for organic or alkaloid waste. Do not mix with incompatible waste streams.

    • Contaminated Labware: Dispose of grossly contaminated glassware and other labware as hazardous waste. For lightly contaminated items, triple-rinse with a suitable solvent, and collect the rinsate as hazardous waste.

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Sensitizer").

    • Include the accumulation start date and the name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and incompatible materials, such as strong oxidizing agents.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all institutional and local regulations for hazardous waste disposal.

Cupreidine_Disposal_Workflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal start This compound Waste Generation ppe Wear Appropriate PPE start->ppe Safety First segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate label_container Label Hazardous Waste Container segregate->label_container store Store in Designated Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs transport Licensed Transporter contact_ehs->transport final_disposal Hazardous Waste Treatment Facility transport->final_disposal

Standard Hazardous Waste Disposal Workflow for this compound.

III. Investigational In-Lab Chemical Degradation Protocol

Warning: The following protocol is a hypothetical procedure for the chemical degradation of this compound based on the oxidative degradation of similar cinchona alkaloids. This procedure has not been validated for this compound and should be considered for pre-treatment of small quantities only. It must be performed by trained personnel in a controlled laboratory setting, under a chemical fume hood, and with appropriate safety precautions. A risk assessment should be conducted before proceeding.

This method utilizes potassium permanganate (B83412), a strong oxidizing agent, to break down the alkaloid structure.

Materials:

  • This compound waste

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), dilute solution (e.g., 3 M)

  • Sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅) for quenching

  • pH indicator strips

  • Appropriate glassware (beaker, stir bar, etc.)

  • Magnetic stir plate

Experimental Protocol:

  • Preparation:

    • Perform the entire procedure in a certified chemical fume hood.

    • Wear the appropriate PPE as described in Section II.

    • For every 1 gram of this compound waste, prepare a solution of approximately 2-3 grams of potassium permanganate in 100 mL of water.

  • Acidification:

    • Dissolve or suspend the this compound waste in water in a beaker.

    • Slowly and with stirring, add dilute sulfuric acid until the pH of the solution is acidic (pH 1-3).

  • Oxidation:

    • While vigorously stirring the acidified this compound solution, slowly add the potassium permanganate solution dropwise.

    • The reaction is exothermic; control the rate of addition to maintain a safe temperature. Use an ice bath if necessary.

    • Continue adding the permanganate solution until a faint, persistent pink or purple color remains, indicating an excess of permanganate and the completion of the oxidation.

  • Quenching:

    • After the reaction is complete, quench the excess potassium permanganate by slowly adding a solution of sodium bisulfite or sodium metabisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) may form.

  • Neutralization:

    • Carefully neutralize the solution to a pH between 6 and 8 by adding a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide). Be cautious as neutralization can generate heat and gas.

  • Disposal of Treated Waste:

    • The resulting solution should be assessed for residual hazards. Depending on local regulations, the neutralized solution, after separation from any solids, may be suitable for drain disposal.

    • Any solid precipitate (e.g., manganese dioxide) should be collected, treated as hazardous waste, and disposed of through your institution's EHS office.

Chemical_Degradation_Workflow start Small Quantity of This compound Waste dissolve Dissolve/Suspend in Water start->dissolve acidify Acidify with Dilute H₂SO₄ (pH 1-3) dissolve->acidify oxidize Slowly Add KMnO₄ Solution (Vigorous Stirring) acidify->oxidize Oxidative Degradation quench Quench Excess KMnO₄ with Sodium Bisulfite oxidize->quench neutralize Neutralize to pH 6-8 quench->neutralize separate Separate Precipitate (if any) neutralize->separate dispose_liquid Dispose of Neutralized Liquid per Regulations separate->dispose_liquid dispose_solid Dispose of Solid Waste as Hazardous separate->dispose_solid end Final Disposal dispose_liquid->end dispose_solid->end

Investigational Chemical Degradation Workflow for this compound.

IV. Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Communicate: Inform your supervisor and EHS office.

  • Protect Yourself: Wear appropriate PPE, including respiratory protection for large spills of solid material.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Use a HEPA-filtered vacuum if available.

    • For liquid spills, once absorbed, carefully collect the absorbent material.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Waste Disposal: Place all contaminated materials (absorbent, PPE, etc.) into a labeled hazardous waste container for disposal.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the laboratory.

References

Personal protective equipment for handling Cupreidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cupreidine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this substance.

Chemical Identification:

Identifier Value
Chemical Name (S)---INVALID-LINK--methanol
CAS Number 70877-75-7
Molecular Formula C19H22N2O2
Synonyms O-Demethylquinidine, Desmethylquinidine, 6'-Hydroxycinchonine
Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Acute Toxicity (Oral), Category 4 (H302): Harmful if swallowed.[1][2][3]

  • Skin Sensitization, Category 1A (H317): May cause an allergic skin reaction.[1][2][3]

Signal Word: Warning[2]

Potential Health Effects: Symptoms of exposure, known as cinchonism, may include neurotoxic effects (such as headache, tinnitus, and confusion), gastrointestinal issues (like nausea and vomiting), skin rashes, and blood disorders.[1]

Operational Plan: Safe Handling and Storage

Adherence to the following procedures is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Work in a well-ventilated area.[1][2]

  • Utilize local exhaust ventilation or a general room ventilation system to control airborne dust.[1][2]

  • Avoid the formation of dust during handling.[1][2]

Personal Protective Equipment (PPE)

The following table outlines the mandatory PPE for handling this compound.

Protection Type Specification Standard
Hand Protection Wear suitable chemical-resistant gloves. Recommended materials include Latex, Nitrile rubber, or Butyl rubber with a minimum thickness of 0.4 mm. The breakthrough time of the gloves must be confirmed with the manufacturer.[1][2]EN 374
Eye Protection Chemical safety goggles or safety glasses are required.[1][2]EN 166
Skin and Body Protection Wear suitable protective clothing.[1][2]EN 344
Respiratory Protection If there is a risk of inhalation, a dust mask with a P2 filter is recommended.[1]-
Hygiene Measures
  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]

  • Wash hands and any exposed skin thoroughly with mild soap and water before breaks and at the end of the workday.[1][2]

  • Contaminated clothing should be removed immediately and washed before reuse.[1][2]

Storage Procedures
  • Store in the original, tightly closed container in a cool, dry place.[1][2]

  • Protect from direct sunlight and moisture.[1][2]

  • Keep away from food, drink, and animal feed.[1][2]

  • Avoid contact with oxidizing agents.[1][2]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure Route First Aid Measures
Ingestion Rinse the mouth with water. Drink plenty of water. Seek medical attention.[1][2]
Inhalation Move the individual to fresh air and ensure they are in a comfortable position for breathing.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash develops, seek medical advice.[1][2]
Eye Contact Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing.[1][2]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Spill Cleanup: In case of a spill, mechanically collect the material (e.g., by sweeping or shoveling) into a suitable container for disposal.[1][2] Minimize the generation of dust during this process.[1][2]

  • Waste Disposal: Dispose of unused this compound and its containers as hazardous waste. Do not allow the substance to enter sewers or public waterways.[1]

Experimental Workflow: General Handling of this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

Cupreidine_Handling_Workflow General Laboratory Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace B->C D Weigh this compound in a Ventilated Enclosure C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Dispose of Waste in Accordance with Regulations F->G H Doff and Dispose of/Clean PPE G->H I Wash Hands Thoroughly H->I

Caption: General laboratory workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cupreidine
Reactant of Route 2
Cupreidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.